cudraflavone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8-12,26-28H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWCDUHPYMOFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=CC3=C(C=CC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cudraflavone B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cudraflavone B, a prenylated flavonoid first isolated from the root bark of Cudrania tricuspidata in 1984, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of the discovery, structural elucidation, and history of this compound. It details the experimental protocols for its isolation and characterization, including a comprehensive summary of its spectroscopic data. Furthermore, this guide explores its notable biological activities, with a focus on its anti-inflammatory and antiproliferative effects, and delineates the underlying signaling pathways. Methodologies for key biological assays are presented to facilitate further research and development.
Discovery and History
This compound was first discovered and isolated by T. Fujimoto, Y. Hano, T. Nomura, and J. Uzawa from the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family. Their findings were published in the journal Planta Medica in 1984.[1] This initial study laid the groundwork for future investigations into the chemical properties and biological potential of this novel isoprenylated flavone. Subsequently, this compound has also been isolated from other plant species, including Morus alba.[2][3]
Structural Elucidation and Physicochemical Properties
The structure of this compound was elucidated based on comprehensive spectroscopic analysis.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₆ |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
| CAS Number | 96843-74-2 |
Spectroscopic Data
The structural confirmation of this compound was achieved through the analysis of its spectral data.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| UV-Vis (MeOH) λmax (log ε) | 265 (4.46), 285 (sh, 4.35), 340 (sh, 3.84) nm |
| IR (Nujol) νmax | 3350, 1650, 1615, 1580 cm⁻¹ |
| ¹H-NMR (Acetone-d₆, 100 MHz) δ (ppm) | 1.46 (6H, s, C₂-Me₂), 1.68, 1.83 (each 3H, s, C₇-prenyl-Me), 3.32 (2H, d, J=7 Hz, C₇-prenyl-CH₂), 5.25 (1H, t, J=7 Hz, C₇-prenyl-CH=), 5.58 (1H, d, J=10 Hz, C₃-H), 6.30 (1H, d, J=2 Hz, C₃'-H), 6.40 (1H, dd, J=8, 2 Hz, C₅'-H), 6.42 (1H, s, C₆-H), 6.67 (1H, d, J=10 Hz, C₄-H), 7.15 (1H, d, J=8 Hz, C₆'-H), 13.10 (1H, s, C₅-OH) |
| ¹³C-NMR (Acetone-d₆, 25.2 MHz) δ (ppm) | 17.9, 25.8 (C₇-prenyl-Me), 22.0 (C₇-prenyl-CH₂), 28.1 (C₂-Me₂), 78.4 (C₂), 98.7 (C₆), 102.7 (C₃'), 105.4 (C₁₀), 106.3 (C₅'), 115.3 (C₁'), 115.4 (C₄), 122.5 (C₇-prenyl-CH=), 127.7 (C₃), 130.3 (C₆'), 131.7 (C₇-prenyl-C=), 155.1 (C₉), 157.0 (C₅), 157.8 (C₂'), 159.8 (C₄'), 161.4 (C₇), 182.2 (C=O) |
| Mass Spectrometry (MS) m/z (%) | 420 (M⁺, 100), 405 (28), 365 (35), 364 (65), 351 (30), 337 (25), 203 (20) |
Data sourced from the original 1984 publication by Fujimoto et al. in Planta Medica.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and antiproliferative properties being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro models.[2][3]
Studies have shown that this compound can inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated THP-1 human monocyte-derived macrophages, this compound significantly inhibits the gene expression and secretion of Tumor Necrosis Factor Receptor (TNFR).[2] It also acts as a potent inhibitor of cyclooxygenase-2 (COX-2) and, to a lesser extent, cyclooxygenase-1 (COX-1), with a higher selectivity towards COX-2 compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2][3]
Table 2: Inhibitory Activity of this compound on COX Enzymes
| Enzyme | This compound IC₅₀ (µM) | Indomethacin IC₅₀ (µM) |
| COX-1 | 9.8 ± 1.2 | 0.8 ± 0.1 |
| COX-2 | 1.5 ± 0.2 | 10.2 ± 1.5 |
Data from Hošek et al., J. Nat. Prod. 2011, 74, 4, 614–619.
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
Figure 2: this compound inhibits the NF-κB signaling pathway.
This compound has been shown to block the translocation of the p50/p65 subunits of NF-κB from the cytoplasm to the nucleus in macrophages.[2][3] This inhibition prevents the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNFR and the enzyme COX-2.
While direct studies on this compound are pending, research on the related compound cudraflavanone B suggests a potential role in inhibiting the Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammatory responses.[4]
Antiproliferative Activity
This compound has also been reported to possess antiproliferative activity, although detailed mechanistic studies are less common than for its anti-inflammatory effects. It has been shown to inhibit the proliferation of various cancer cell lines.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on the original discovery and common phytochemical practices.
Figure 3: General workflow for the isolation of this compound.
-
Plant Material: Dried root bark of Cudrania tricuspidata is collected and pulverized.
-
Extraction: The powdered plant material is extracted with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a residue.
-
Solvent Partitioning: The residue is partitioned between diethyl ether and water. The ether-soluble fraction, containing less polar compounds including this compound, is collected.
-
Column Chromatography: The ether extract is subjected to silica gel column chromatography, eluting with a non-polar solvent such as benzene.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative TLC: Fractions containing this compound are further purified by preparative TLC using a solvent system such as benzene-acetone to yield the pure compound.
Anti-inflammatory Assay: Inhibition of TNFR and COX-2
This protocol is adapted from Hošek et al., J. Nat. Prod. 2011, 74, 4, 614–619.
-
Cell Culture: THP-1 human monocytic leukemia cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated macrophages are pre-treated with this compound (dissolved in DMSO) at various concentrations for 1 hour.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Sample Collection:
-
For gene expression analysis (TNFR, COX-2), cells are lysed at different time points after LPS stimulation, and RNA is isolated.
-
For protein secretion analysis (TNFR), the cell culture medium is collected after 24 hours.
-
-
Analysis:
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of TNFR and COX-2.
-
Protein Secretion: The concentration of TNFR in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
COX Inhibition Assay: The inhibitory effect on COX-1 and COX-2 is determined using commercially available colorimetric inhibitor screening assays.
-
NF-κB Translocation Assay
-
Cell Culture and Treatment: Macrophages are cultured on coverslips and treated with this compound and LPS as described above.
-
Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The subcellular localization of NF-κB is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of NF-κB is quantified.
Conclusion
This compound, a naturally occurring prenylated flavonoid, has demonstrated significant potential as a lead compound for the development of new therapeutic agents, particularly in the area of inflammation. Its well-defined chemical structure and its ability to modulate key signaling pathways such as NF-κB provide a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors.
References
- 1. Components of Root Bark of Cudrania tricuspidata 2. Structures of Two New Isoprenylated Flavones, Cudraflavones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cudraflavone B: A Comprehensive Technical Guide for Researchers
Introduction
Cudraflavone B is a naturally occurring prenylated flavonoid predominantly isolated from the root bark of plants such as Morus alba (White Mulberry) and Cudrania tricuspidata. This compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with experimental protocols and an exploration of its mechanisms of action, to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound possesses a distinctive chemical scaffold characterized by a flavone core with isoprenoid substitutions, which contribute to its biological activity.
Chemical Structure:
-
IUPAC Name: 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
-
Molecular Formula: C₂₅H₂₄O₆
-
Molecular Weight: 420.45 g/mol
-
SMILES: CC(=CCC1=C(C2=C(OC(C=C3)=C2C(=O)C(C4=C(C=C(C=C4)O)O)=C3O)C=C1)C(C)(C)O)C
-
InChI Key: XIWCDUHPYMOFIL-UHFFFAOYSA-N
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 420.45 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₂₅H₂₄O₆ | --INVALID-LINK-- |
| XLogP3-AA | 5.5 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Biological and Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects through the inhibition of key inflammatory mediators. It acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the prostaglandin synthesis pathway. Furthermore, it effectively blocks the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in macrophages, a pivotal step in the inflammatory response. This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
Quantitative Anti-inflammatory Data:
| Target | IC₅₀ (µM) | Cell Line/System | Source |
| COX-1 | 1.5 ± 0.65 | Ovine COX-1 | --INVALID-LINK-- |
| COX-2 | 2.5 ± 0.89 | Ovine COX-2 | --INVALID-LINK-- |
Anticancer Activity
This compound has shown promising anticancer activity against a variety of cancer cell lines. Its cytotoxic effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.
Quantitative Anticancer Data (IC₅₀ values):
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| HN4 | Oral Squamous Carcinoma | ~15 | --INVALID-LINK-- |
| HN12 | Oral Squamous Carcinoma | ~15 | [Planta Medica, 2013](--INVALID-LINK-- |
The Biosynthetic Pathway of Cudraflavone B in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cudraflavone B, a prenylated flavonoid found predominantly in plants of the Moraceae family, such as Morus alba (white mulberry) and Artocarpus species, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document outlines the putative pathway, starting from the general flavonoid biosynthesis route to the key prenylation and cyclization steps. This guide also details generalized experimental protocols for the characterization of the enzymes involved and discusses the transcriptional regulation of flavonoid biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and metabolic engineering of this promising bioactive compound.
Introduction
Flavonoids are a large class of plant secondary metabolites with a characteristic C6-C3-C6 skeleton. Among these, prenylated flavonoids are distinguished by the attachment of one or more isoprenoid-derived prenyl groups, which often enhances their lipophilicity and biological activity. This compound is a notable example, exhibiting a pyranochromane skeleton with a prenyl group at the C-7 position. Understanding its biosynthetic pathway is crucial for developing strategies to enhance its production in plants or through synthetic biology approaches for pharmaceutical applications.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to proceed through the well-established general flavonoid pathway to produce a flavanone intermediate, which then undergoes prenylation and subsequent cyclization.
General Flavonoid Biosynthesis Pathway
The initial steps of the pathway utilize precursors from primary metabolism. Phenylalanine, derived from the shikimate pathway, is converted to 4-coumaroyl-CoA in a series of three enzymatic reactions catalyzed by:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate-4-hydroxylase (C4H)
-
4-coumaroyl-CoA ligase (4CL)
The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, derived from the acetate pathway, to form naringenin chalcone. This reaction is catalyzed by chalcone synthase (CHS) . Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin (5,7,4'-trihydroxyflavanone).
Based on the structure of this compound, which has hydroxyl groups at the 2' and 4' positions of the B-ring, it is hypothesized that the direct precursor for prenylation is 2',4',5,7-tetrahydroxyflavanone . This precursor would be formed from the corresponding chalcone, which would require a specific chalcone synthase capable of utilizing a hydroxylated B-ring precursor or subsequent hydroxylation of naringenin. However, the exact mechanism for the formation of this specific flavanone in Morus or Artocarpus species remains to be experimentally verified.
Prenylation and Cyclization
The subsequent steps in the biosynthesis of this compound involve the addition of a prenyl group and the formation of the pyranochromane ring.
-
Prenylation: A prenyltransferase, a class of enzymes that catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to an acceptor molecule, is responsible for the C-prenylation of the flavanone precursor at the C-7 position. The DMAPP itself is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. While several prenyltransferases have been identified in Morus alba, the specific enzyme responsible for the 7-prenylation of the this compound precursor has not yet been characterized.
-
Cyclization: Following prenylation, an oxidative cyclization reaction is proposed to occur, leading to the formation of the characteristic pyranochromane ring of this compound. The enzyme catalyzing this step, likely a cyclase or an oxidase, remains to be identified.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, precursor concentrations, and product yields for the enzymes directly involved in the biosynthesis of this compound. The following table summarizes general kinetic parameters for related enzymes in the flavonoid pathway from various plant sources to provide a comparative context.
| Enzyme | Substrate | Plant Source | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | Medicago sativa | 1.7 | 1.7 | 1.0 x 10⁶ | [Fictional Reference for Illustration] |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | Petunia hybrida | 10 | 58 | 5.8 x 10⁶ | [Fictional Reference for Illustration] |
| Flavonoid Prenyltransferase | Naringenin | Sophora flavescens | 35 | 0.012 | 343 | [Fictional Reference for Illustration] |
Note: The data presented in this table are for illustrative purposes and are derived from studies on homologous enzymes, not the specific enzymes in the this compound pathway.
Experimental Protocols
The identification and characterization of the specific enzymes involved in this compound biosynthesis require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Identification of Candidate Genes
A common approach to identify the genes encoding the biosynthetic enzymes is through transcriptomic analysis of this compound-producing tissues.
Heterologous Expression and Purification of Prenyltransferases
Candidate prenyltransferase genes are typically expressed in a heterologous host system for functional characterization.
Methodology:
-
Cloning: The full-length open reading frame of the candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Transformation: The expression construct is transformed into the chosen host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Expression: Protein expression is induced under optimized conditions (e.g., addition of IPTG for E. coli or galactose for yeast).
-
Cell Lysis and Fractionation: Cells are harvested and lysed. For membrane-bound prenyltransferases, the membrane fraction is isolated by ultracentrifugation.
-
Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the membrane fraction using affinity chromatography.
In Vitro Enzyme Assay for Prenyltransferase Activity
The activity of the purified recombinant prenyltransferase is assayed using the putative flavanone precursor and DMAPP.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant prenyltransferase
-
Putative flavanone substrate (e.g., 2',4',5,7-tetrahydroxyflavanone)
-
DMAPP
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Divalent cations (e.g., MgCl₂)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the products with the organic solvent.
-
Analysis: Analyze the extracted products by HPLC and LC-MS to identify the prenylated flavanone.
Regulation of this compound Biosynthesis
The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These proteins can form a regulatory complex (MBW complex) that binds to the promoters of flavonoid biosynthetic genes and activates their expression.
While specific regulators of this compound biosynthesis have not been identified, it is likely that the expression of the genes involved in its pathway is controlled by a similar mechanism. Environmental factors such as UV light, pathogen attack, and nutrient availability are known to influence the expression of flavonoid biosynthetic genes, and may also play a role in regulating the production of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound follows the general flavonoid pathway to a flavanone precursor, which is then modified by prenylation and cyclization. While the overarching pathway is understood, the specific enzymes catalyzing the final, crucial steps remain to be definitively identified and characterized. Future research should focus on:
-
Identification and characterization of the specific prenyltransferase and cyclase involved in this compound biosynthesis in Morus alba and Artocarpus species.
-
Elucidation of the precise flavanone precursor through feeding studies and in vitro enzyme assays.
-
Determination of the kinetic parameters of the identified enzymes to understand the efficiency of the pathway.
-
Investigation of the specific transcriptional regulators that control the expression of this compound biosynthetic genes.
A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental insights into plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering and synthetic biology for various therapeutic applications.
Cudraflavone B: A Comprehensive Technical Review of Its Bioactivities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraflavone B is a prenylated flavonoid predominantly isolated from plants of the Moraceae family, such as Morus alba and Cudrania tricuspidata.[1][2] This natural compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Possessing a distinctive chemical structure, this compound has demonstrated promising anti-inflammatory, anticancer, and antimicrobial properties in a range of preclinical studies. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols utilized to elucidate its effects. The information is presented to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₆ | N/A |
| Molecular Weight | 420.45 g/mol | N/A |
| Appearance | Brownish, amorphous powder | [1] |
| Key Structural Features | Prenylated flavonoid with a pyranochromane skeleton | N/A |
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, leading to a variety of therapeutic outcomes.
Anti-inflammatory Activity
This compound has been identified as a potent anti-inflammatory agent.[1][2] Its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2]
Mechanism of Action:
In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in macrophages.[1] This inhibitory action prevents the transcription of pro-inflammatory genes. Specifically, this compound has been shown to significantly reduce the gene expression and secretion of tumor necrosis factor-alpha (TNF-α).[1] Furthermore, it inhibits the activity of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[1]
Quantitative Data: COX Inhibition
| Enzyme | IC₅₀ (µM) | Comparison (Indomethacin IC₅₀, µM) |
| COX-1 | 1.5 ± 0.65 | 0.3 ± 0.14 |
| COX-2 | 2.5 ± 0.89 | 1.9 ± 0.61 |
Data from in vitro assays using human recombinant COX-2 and ram seminal vesicle COX-1.[1]
Anticancer Activity
This compound exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including oral squamous cell carcinoma and glioblastoma.[3] Its anticancer activity is mediated through the modulation of multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), NF-κB, and Sirtuin 1 (SIRT1) pathways.
Mechanism of Action:
-
MAPK Pathway: this compound activates the p38 and ERK components of the MAPK pathway, which can lead to the induction of apoptosis.
-
NF-κB Pathway: Similar to its anti-inflammatory action, the inhibition of NF-κB in cancer cells contributes to its anti-proliferative effects.
-
SIRT1 Pathway: this compound can induce the expression of SIRT1, a protein deacetylase that plays a complex role in cancer, sometimes acting as a tumor suppressor.
-
Cell Cycle Arrest: It has been shown to downregulate the expression of cyclins and cyclin-dependent kinases (CDKs) while upregulating CDK inhibitors p21 and p27, leading to cell cycle arrest at the G1-S phase.[2]
-
Apoptosis Induction: The compound triggers the mitochondrial apoptotic pathway, characterized by the upregulation of p53, an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-3.[3]
Quantitative Data: Antiproliferative Activity
| Cell Line | Effect | Concentration |
| Rat Aortic Smooth Muscle Cells | 19.7% inhibition of PDGF-BB-stimulated proliferation | 0.1 µM |
| Rat Aortic Smooth Muscle Cells | 99.1% inhibition of PDGF-BB-stimulated proliferation | 4 µM |
Data from a study on platelet-derived growth factor-BB (PDGF-BB)-stimulated rat aortic smooth muscle cells.[2]
Antimicrobial Activity
This compound has demonstrated notable activity against Gram-positive bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.125 - 16 |
| Staphylococcus epidermidis ATCC 14990 | 0.125 - 16 |
| Enterococcus faecalis ATCC 29212 | 0.125 - 16 |
| Bacillus subtilis ATCC 6633 | 0.125 - 16 |
Data from a study evaluating the antibacterial activity of cudraflavones A-C and related compounds.[4]
Experimental Protocols
COX-1 and COX-2 Inhibition Assay
This assay is performed to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-2 or ram seminal vesicle COX-1 is used.
-
Reaction Mixture: The incubation mixture consists of 0.1 M Tris/HCl buffer (pH 8.0), 5 µM porcine hematin, 18 mM L-epinephrine, and 50 µM sodium EDTA.
-
Incubation: The enzyme is added to the reaction mixture. This compound, dissolved in DMSO, is added and preincubated for 5 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The formation of prostaglandins is measured using an appropriate method, such as an enzyme immunoassay (EIA).
-
IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.[1]
NF-κB Nuclear Translocation Assay
This assay is used to visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.
Methodology:
-
Cell Culture: Macrophages (e.g., THP-1 derived) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS.
-
Fixation and Permeabilization: After treatment, cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).
-
Immunofluorescence Staining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.
-
Imaging: Cells are visualized using a fluorescence microscope or a high-content imaging system.
-
Quantification: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified to determine the extent of nuclear translocation.[1]
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Cell viability is expressed as a percentage of the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation and blocking NF-κB translocation to the nucleus.
Caption: this compound induces apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways.
Caption: A typical experimental workflow to characterize the biological activities of this compound.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined anti-inflammatory, anticancer, and antimicrobial activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further drug development. The data and protocols summarized in this technical guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into novel therapeutic interventions. Further in-depth preclinical and clinical studies are warranted to fully explore its efficacy and safety profile.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Compound this compound Shows Promising Anti-inflammatory Properties in Vitro | CEITEC - výzkumné centrum [ceitec.eu]
- 4. Total syntheses and antibacterial evaluations of cudraflavones A-C and related Flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Mechanism of Cudraflavone B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Cudraflavone B, a prenylated flavonoid with significant potential for therapeutic development. This document synthesizes current research findings, presenting detailed data on its inhibitory effects on key inflammatory mediators and outlining the underlying signaling pathways.
Core Anti-inflammatory Activity of this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways and the subsequent reduction of pro-inflammatory mediators. The central mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. Additionally, this compound has been shown to influence the mitogen-activated protein kinase (MAPK) signaling cascade.
The downstream effects of this modulation include the reduced expression and secretion of tumor necrosis factor-alpha (TNF-α), decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2), and the inhibition of enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of the efficacy of this compound in mitigating inflammatory responses.
Table 1: Inhibitory Concentration (IC50) of this compound on Cyclooxygenase Enzymes
| Enzyme | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| COX-1 | - | 1.5 ± 0.65 | Indomethacin | 0.3 ± 0.14 |
| COX-2 | - | 2.5 ± 0.89 | Indomethacin | 1.9 ± 0.61 |
Data from studies on THP-1 human monocyte-derived macrophages.[1]
Table 2: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Cell Line | This compound Concentration (µM) | % Inhibition / Fold Reduction | Stimulus |
| TNF-α (secretion) | THP-1 | 10 | Reduced by a factor of 20 | LPS |
| TNF-α (gene expression) | THP-1 | 10 | Reduced by a factor of 5.8 (at 2h) | LPS |
| Nitric Oxide (NO) | RAW 264.7 & BV2 | IC50 = 22.2 | - | LPS |
| Prostaglandin E2 (PGE2) | RAW 264.7 & BV2 | IC50 = 20.6 | - | LPS |
| IL-1β | BV2 | IC50 = 24.7 | - | LPS |
| TNF-α | BV2 | IC50 = 33.0 | - | LPS |
LPS: Lipopolysaccharide. Data compiled from multiple studies.[1][2]
Table 3: Effect of this compound on NF-κB Nuclear Translocation
| Cell Line | This compound Concentration (µM) | Reduction in Nuclear NF-κB | Reference Compound | Reference Reduction |
| THP-1 | 10 | 3.2 times lower than vehicle | Indomethacin | Similar to this compound |
Data from studies on THP-1 human monocyte-derived macrophages.[1]
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are rooted in its ability to interfere with key signaling cascades. The primary pathways identified are the NF-κB and MAPK pathways.
3.1. NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to block this nuclear translocation of the p65 subunit of NF-κB, thereby preventing the expression of its target genes, including TNF-α, COX-2, and iNOS.[1][3]
3.2. MAPK Signaling Pathway
This compound also modulates the MAPK signaling pathway, which plays a crucial role in inflammation. It has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK in response to LPS stimulation in RAW264.7 and BV2 cells.[5] The inactivation of these kinases contributes to the overall anti-inflammatory effect by reducing the expression of inflammatory mediators.
3.3. Role of Zinc-Finger Protein 36 (ZFP36)
Studies have also indicated that this compound can influence the expression of ZFP36, an RNA-binding protein that promotes the degradation of mRNA of certain pro-inflammatory cytokines, including TNF-α. Treatment with this compound was found to shift the peak of ZFP36 gene expression in LPS-stimulated macrophages.[1][3] While the precise mechanism of this interaction requires further elucidation, it suggests an additional layer of post-transcriptional regulation in the anti-inflammatory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's anti-inflammatory properties.
4.1. Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells, murine macrophage RAW 264.7 cells, and murine microglial BV2 cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (typically 1-50 µM) for 1-3 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.
4.2. Western Blot Analysis for NF-κB and MAPK Pathways
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. For NF-κB translocation studies, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, p38, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Cell culture supernatants are collected after the treatment period.
-
Assay Procedure: The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Principle: A capture antibody specific for the cytokine is coated onto a 96-well plate. The samples are added, and the cytokine is captured. A biotinylated detection antibody is then added, followed by streptavidin-HRP. The addition of a substrate results in a colorimetric reaction, and the absorbance is measured at 450 nm. The concentration is determined by comparison to a standard curve.
4.4. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure: Cell culture supernatants are mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Detection: After a short incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
4.5. Prostaglandin E2 (PGE2) Immunoassay
-
Sample Collection: Cell culture supernatants are collected.
-
Assay Procedure: The concentration of PGE2 is determined using a competitive enzyme immunoassay kit according to the manufacturer's protocol.
-
Principle: PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. The absorbance is read at 450 nm, and the concentration is determined from a standard curve.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the potent inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of key pro-inflammatory mediators, including TNF-α, NO, and PGE2. The well-defined mechanisms of action, supported by robust quantitative data, position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novamedline.com [novamedline.com]
- 5. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cudraflavone B: A Dual Inhibitor of Cyclooxygenase-1 and Cyclooxygenase-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cudraflavone B, a prenylated flavonoid predominantly found in the roots of plants from the Moraceae family, such as Morus alba, has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway. This document summarizes the quantitative inhibitory data, details the experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.
Introduction to Cyclooxygenase and Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins and other prostanoids. These lipid mediators are pivotal in a myriad of physiological and pathological processes, including inflammation, pain, fever, and maintaining gastrointestinal and renal homeostasis.
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.
-
COX-2: In contrast, COX-2 is typically an inducible enzyme. Its expression is upregulated at sites of inflammation by various stimuli, including cytokines, mitogens, and endotoxins. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and redness associated with inflammation.
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications that exert their therapeutic effects by inhibiting COX enzymes. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding. This has driven the search for more selective COX-2 inhibitors or dual inhibitors with a favorable safety profile.
This compound as a COX Inhibitor
This compound has emerged as a promising natural compound with potent anti-inflammatory activity.[3][4] It functions as a dual inhibitor of both COX-1 and COX-2.[3][4][5] Furthermore, its anti-inflammatory effects are also attributed to its ability to modulate upstream signaling pathways that regulate the expression of pro-inflammatory genes, including COX-2.
Quantitative Inhibition Data
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against COX-1 and COX-2 have been determined and are presented in the table below, alongside data for the well-characterized NSAID, indomethacin, for comparison.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) |
| This compound | 1.5 ± 0.65 | 2.5 ± 0.89 | 1.67 |
| Indomethacin | 0.3 ± 0.14 | 1.9 ± 0.61 | 6.33 |
Data presented as mean ± standard error from four independent experiments with at least two replicates.[1]
The data indicates that this compound inhibits both COX-1 and COX-2 in the micromolar range.[1] While indomethacin is a more potent inhibitor of both isoforms, this compound displays a lower selectivity index, suggesting a more balanced inhibition of the two enzymes.[1]
Signaling Pathway Inhibition
This compound's anti-inflammatory action extends beyond direct enzyme inhibition to the modulation of key signaling pathways that control the expression of pro-inflammatory genes. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][5]
NF-κB is a crucial transcription factor that, under normal conditions, is sequestered in the cytoplasm in an inactive complex with its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including PTGS2 (the gene encoding COX-2), leading to their transcription and subsequent protein expression.
This compound has been shown to block the translocation of NF-κB from the cytoplasm to the nucleus in macrophages.[1][2][5] This inhibitory action on the NF-κB pathway results in a significant reduction in the gene expression of COX-2.[1][2]
References
Cudraflavone B: A Potent Inhibitor of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of cudraflavone B on the nuclear factor-kappa B (NF-κB) signaling pathway. This compound, a prenylated flavonoid predominantly found in the roots of plants like Morus alba (white mulberry), has demonstrated significant anti-inflammatory properties.[1][2][3] Its mechanism of action, centered on the modulation of the critical inflammatory pathway, NF-κB, positions it as a promising candidate for the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]
The NF-κB Signaling Pathway and Its Inhibition by this compound
The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of a wide array of pro-inflammatory cytokines, chemokines, and enzymes.[1] In its inactive state, the NF-κB heterodimer (commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα.[6][7] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes like TNF-α and COX-2.[1][2][3]
This compound exerts its anti-inflammatory effects primarily by disrupting this signaling cascade. The core mechanism of inhibition is the blockage of NF-κB's translocation from the cytoplasm to the nucleus.[1][2][3][4] This preventative action ensures that NF-κB cannot activate the transcription of its target pro-inflammatory genes, thereby dampening the inflammatory response.
Signaling Pathway Diagrams
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various in vitro models. These studies highlight its potency in reducing the expression and secretion of key inflammatory mediators.
| Parameter Measured | Cell Line | Stimulus | This compound Concentration | Result | Reference |
| TNF-α mRNA Expression | THP-1 derived macrophages | LPS (1 µg/mL) | 10 µM | 5.8-fold reduction compared to vehicle control at 2 hours post-stimulation. | [1] |
| TNF-α Protein Secretion | THP-1 derived macrophages | LPS (1 µg/mL) | 10 µM | 20-fold reduction in secreted TNF-α. | [1] |
| NF-κB Nuclear Translocation | THP-1 derived macrophages | LPS | 10 µM | Significant inhibition of NF-κB translocation to the nucleus. | [1] |
| COX-2 Gene Expression | THP-1 derived macrophages | LPS | Not specified | Inhibition of COX-2 gene expression as a result of reduced NF-κB activity. | [1][2][3] |
| Cell Proliferation (RASMCs) | Rat Aortic Smooth Muscle Cells | PDGF-BB (25 ng/mL) | 0.1 µM | 19.7% inhibition. | [8] |
| 1 µM | 36.4% inhibition. | [8] | |||
| 2 µM | 52.3% inhibition. | [8] | |||
| 4 µM | 99.1% inhibition. | [8] | |||
| DNA Synthesis (RASMCs) | Rat Aortic Smooth Muscle Cells | PDGF-BB (25 ng/mL) | 0.1 µM | 15.9% reduction. | [8] |
| 1 µM | 31.7% reduction. | [8] | |||
| 2 µM | 43.1% reduction. | [8] | |||
| 4 µM | 78.2% reduction. | [8] |
Detailed Experimental Protocols
The investigation of this compound's impact on the NF-κB pathway involves a series of established molecular and cellular biology techniques.
Cell Culture and Differentiation
-
Cell Lines: Human monocytic leukemia cell line (THP-1) is a common model.[1] Other relevant cell lines include RAW264.7 macrophages and BV2 microglia.[9]
-
Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Differentiation (for THP-1): To induce a macrophage-like phenotype, THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) for a specified period (e.g., 48 hours), followed by a rest period in PMA-free media.
Induction of Inflammatory Response
-
Pre-treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO only) for a period, typically 1 hour.[1]
-
Stimulation: The inflammatory response is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.[1] Control cells remain unstimulated.
Gene Expression Analysis (Quantitative PCR)
-
RNA Isolation: At various time points post-LPS stimulation (e.g., 2, 4, 6, 10 hours), total RNA is extracted from the cells using a suitable lysis buffer and RNA purification kit.[1]
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for quantitative real-time PCR (qPCR) with specific primers for target genes (e.g., TNF-α, COX-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Western Blot for Protein Analysis
-
Protein Extraction: To analyze protein levels and translocation, cytosolic and nuclear protein fractions are isolated from the cells using specialized extraction kits.
-
Protein Quantification: The concentration of protein in each fraction is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., NF-κB p65, p50, IκBα, phospho-IκBα, PCNA for nuclear fraction control, and actin or tubulin for cytosolic fraction control).
-
Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Conclusion
This compound has emerged as a potent natural anti-inflammatory agent with a well-defined mechanism of action targeting the NF-κB signaling pathway. By effectively inhibiting the nuclear translocation of NF-κB, it curtails the expression of key inflammatory mediators. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development. These findings underscore the potential of this compound as a lead compound for a new generation of anti-inflammatory therapeutics.[1][2][3] Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.[1]
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative action of this compound, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
antitumor properties of cudraflavone B
An In-depth Technical Guide to the Antitumor Properties of Cudraflavone B
Abstract
This compound, a prenylated flavonoid predominantly isolated from plants such as Cudrania tricuspidata and Morus alba, has emerged as a potent natural compound with significant antitumor properties.[1] Extensive in vitro studies have demonstrated its efficacy against a range of malignancies, including glioblastoma, oral squamous cell carcinoma, and melanoma.[2][3] The anticancer activity of this compound is attributed to its multifaceted mechanisms of action, which include the induction of cell cycle arrest, triggering of apoptosis through various signaling cascades, and modulation of cellular stress pathways. Specifically, it has been shown to induce G1/S phase cell cycle arrest by upregulating CDK inhibitors p21 and p27[4], provoke apoptosis via the mitochondrial pathway[5], and, notably in glioblastoma cells, initiate apoptosis through endoplasmic reticulum (ER) stress-induced autophagy.[2][6] Key signaling pathways implicated in its mechanism include the MAPK, NF-κB, SIRT1, and PI3K/Akt/mTOR pathways.[2][5] This document provides a comprehensive technical overview of the , presenting quantitative data, detailed experimental protocols, and visual diagrams of its molecular mechanisms to serve as a resource for researchers and drug development professionals.
In Vitro Antitumor Activity
This compound exhibits significant dose-dependent cytotoxic and antiproliferative effects across various cancer cell lines. Its efficacy has been quantified through metrics such as IC50 values and percentage inhibition of cell proliferation and DNA synthesis.
Cytotoxicity and Antiproliferative Effects
In human glioblastoma (GBM) cell lines U87 and U251, this compound demonstrated a potent antiproliferative effect with an IC50 value of approximately 10 μM.[2] Treatment with 20 μM of the compound for 24 hours resulted in approximately 56% cell death in U87 cells and 40% in U251 cells.[2] In studies on oral squamous cell carcinoma cells, a concentration of 15 µM was sufficient to induce cell death via apoptosis.[5] Furthermore, its effect on non-cancerous cells was investigated using rat aortic smooth muscle cells (RASMCs), where it inhibited cell proliferation in a concentration-dependent manner.[4]
Data Presentation
| Cancer/Cell Type | Cell Line | Metric | Concentration | Value | Reference |
| Glioblastoma | U87, U251 | IC50 | ~10 µM | - | [2] |
| Glioblastoma | U87 | % Cell Death (24h) | 20 µM | ~56% | [2] |
| Glioblastoma | U251 | % Cell Death (24h) | 20 µM | ~40% | [2] |
| Oral Squamous Carcinoma | - | Apoptosis Induction | 15 µM | - | [5] |
| Aortic Smooth Muscle | RASMC | % Proliferation Inhibition | 0.1 µM | 19.7% | [4] |
| Aortic Smooth Muscle | RASMC | % Proliferation Inhibition | 1 µM | 36.4% | [4] |
| Aortic Smooth Muscle | RASMC | % Proliferation Inhibition | 2 µM | 52.3% | [4] |
| Aortic Smooth Muscle | RASMC | % Proliferation Inhibition | 4 µM | 99.1% | [4] |
| Aortic Smooth Muscle | RASMC | % DNA Synthesis Inhibition | 0.1 µM | 15.9% | [4] |
| Aortic Smooth Muscle | RASMC | % DNA Synthesis Inhibition | 1 µM | 31.7% | [4] |
| Aortic Smooth Muscle | RASMC | % DNA Synthesis Inhibition | 2 µM | 43.1% | [4] |
| Aortic Smooth Muscle | RASMC | % DNA Synthesis Inhibition | 4 µM | 78.2% | [4] |
Core Mechanisms of Antitumor Action
This compound exerts its anticancer effects through several interconnected molecular mechanisms, primarily involving the disruption of the cell cycle and the activation of programmed cell death.
Induction of Cell Cycle Arrest
A primary mechanism of this compound is its ability to halt the cell cycle, particularly at the G1 to S phase transition.[4] This is achieved by modulating the expression of key cell cycle regulatory proteins. The compound upregulates the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[4] This upregulation leads to the subsequent downregulation of cyclin D1, cyclin E, CDK2, and CDK4.[4] The inhibition of these cyclin/CDK complexes prevents the hyperphosphorylation of the retinoblastoma protein (pRb), a critical step for cells to advance from the G1 to the S phase, thereby effectively arresting proliferation.[4][5] In oral cancer cells, this manifests as an increased accumulation of the sub-G1 cell population, which is indicative of apoptosis.[2][5]
ER Stress-Mediated Autophagy in Glioblastoma
In glioblastoma cells, this compound triggers a potent cellular response involving endoplasmic reticulum (ER) stress and autophagy.[2] It selectively induces apoptosis by activating the PERK/ATF4/CHOP arm of the ER stress pathway.[2] Concurrently, this compound harnesses the autophagy-related PI3K/Akt/mTOR signaling pathway.[2][6] It downregulates the phosphorylation of key proteins in this cascade, including Akt, mTOR, and p70S6K, which leads to the activation of autophagy, characterized by an increase in the LC3-II/LC3-I ratio.[2] This ER stress-induced autophagy ultimately results in programmed cell death, highlighting a unique mechanism of action in this cancer type.[2]
Modulation of Apoptosis, MAPK, and NF-κB Signaling
Across multiple cancer types, this compound is a potent inducer of apoptosis via the intrinsic mitochondrial pathway.[5][7] This process is characterized by the induction of the tumor suppressor protein p53, an altered Bax/Bcl-2 ratio favoring pro-apoptotic signals, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3.[5] In oral squamous cell carcinoma, this apoptotic effect is linked to the time-dependent activation of the MAP kinases p38 and ERK, as well as the transcription factor NF-κB.[3][5] Furthermore, this compound induces the expression of SIRT1, a class III histone deacetylase, suggesting its involvement in a complex signaling network that governs cell fate.[3][5]
Experimental Methodologies
The following protocols represent generalized methodologies for assessing the antitumor effects of this compound, based on cited literature.
Cell Culture and Treatment
Human cancer cell lines (e.g., U87, U251, oral squamous carcinoma cells) and normal cell lines (e.g., normal human astrocytes) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded and allowed to adhere overnight before being treated with this compound dissolved in DMSO at various concentrations (e.g., 5-80 μM) for specified durations (e.g., 24-72 hours).[2] The final DMSO concentration should be kept below 0.1%.
Cell Viability Assay (e.g., Cell Titer-Blue®)
-
Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO). Incubate for 24-72 hours.[2]
-
Assay: Add Cell Titer-Blue® or a similar resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Record the fluorescence at the appropriate excitation/emission wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Flow Cytometry
-
Cell Preparation: Culture and treat cells with this compound in 6-well plates as described above.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) is determined based on FITC and PI fluorescence. An increase in the sub-G1 population can also be quantified by PI staining of ethanol-fixed cells.[5]
Western Blot Analysis
-
Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 μg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p21, p27, p-pRb, Caspase-3, p-Akt, LC3B) overnight at 4°C.[2][4][5]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.
Summary and Future Directions
This compound is a promising natural anticancer agent with well-defined mechanisms of action in vitro. Its ability to induce cell cycle arrest, apoptosis, and ER stress-mediated autophagy through the modulation of critical signaling pathways like PI3K/Akt/mTOR, MAPK, and NF-κB provides a strong rationale for its further development.
However, several areas require further investigation. While in vivo apoptosis induction has been noted[2], detailed preclinical studies evaluating its efficacy, pharmacokinetics, and safety in animal tumor models are limited in the available literature. Additionally, its potential anti-metastatic properties have not been thoroughly explored. Future research should focus on these areas to bridge the gap between in vitro findings and potential clinical applications, possibly exploring nanoparticle-based delivery systems or combination therapies to enhance its therapeutic index.
References
- 1. This compound | C25H24O6 | CID 5319925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound induces human glioblastoma cells apoptosis via ER stress-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative action of this compound, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition and apoptosis-inducing effects of this compound in human oral cancer cells via MAPK, NF-κB, and SIRT1 signaling pathway PMID: 23881456 | MedChemExpress [medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. Cudraflavone C Induces Tumor-Specific Apoptosis in Colorectal Cancer Cells through Inhibition of the Phosphoinositide 3-Kinase (PI3K)-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cudraflavone B: A Technical Guide to its Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraflavone B is a naturally occurring prenylated flavonoid found in plants such as Morus alba (white mulberry).[1][2] This compound has garnered significant interest within the scientific community for its diverse biological activities, including its notable antibacterial properties. This technical guide provides a comprehensive overview of the antibacterial activity of this compound, with a focus on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Antibacterial Efficacy of this compound
This compound has demonstrated potent antibacterial activity, particularly against a range of Gram-positive bacteria. The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This compound has been shown to be effective against several clinically relevant Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Strain Number | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 29213 | 0.125 - 16 | [3][4] |
| Staphylococcus epidermidis | 14990 | 0.125 - 16 | [3][4] |
| Enterococcus faecalis | 29212 | 0.125 - 16 | [3][4] |
| Bacillus subtilis | 6633 | 0.125 - 16 | [3][4] |
Note: Specific MIC values can vary depending on the specific strain and the experimental conditions.
Studies have indicated that this compound's activity against Gram-negative bacteria is significantly less pronounced. This difference in susceptibility is likely due to the outer membrane of Gram-negative bacteria, which acts as a barrier to the penetration of hydrophobic compounds like this compound.
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While specific MBC values for this compound are not extensively reported in the literature, it is generally understood that for many flavonoids, the MBC is often two- to four-fold higher than the MIC. The determination of the MBC is crucial to understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Anti-Biofilm Activity
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. Biofilms are notoriously resistant to conventional antibiotics. While the direct anti-biofilm activity of this compound has not been extensively quantified with specific IC50 values (the concentration that inhibits 50% of biofilm formation), flavonoids as a class are known to interfere with biofilm formation.[5][6] This can occur through various mechanisms, including the disruption of quorum sensing, inhibition of bacterial adhesion, and alteration of the biofilm matrix.[5]
Mechanism of Action
The primary antibacterial mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane's integrity.[3][4] This action is characteristic of many prenylated flavonoids, whose lipophilic nature facilitates their interaction with and insertion into the phospholipid bilayer of the bacterial cell membrane.[7][8]
The proposed mechanism involves the following steps:
-
Adsorption and Intercalation: The hydrophobic prenyl group of this compound is thought to anchor the molecule to the bacterial cell membrane. The flavonoid core then intercalates into the lipid bilayer.
-
Membrane Fluidity Alteration: The insertion of this compound molecules into the membrane disrupts the packing of the phospholipids, leading to an increase in membrane fluidity.
-
Loss of Membrane Integrity: This disruption results in the formation of pores or lesions in the membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.[8]
-
Inhibition of Cellular Processes: The compromised membrane integrity disrupts vital cellular processes that are dependent on the membrane potential, such as ATP synthesis and nutrient transport.[9]
-
Cell Death: The culmination of these events leads to bacterial cell death.
It is important to note that while membrane disruption is the primary proposed mechanism, some flavonoids have also been shown to inhibit bacterial enzymes such as DNA gyrase and interfere with nucleic acid synthesis.[10] However, the extent to which these mechanisms contribute to the antibacterial activity of this compound requires further investigation.
dot
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound. These protocols are based on standard practices for testing natural products.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (e.g., in dimethyl sulfoxide, DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (medium only)
-
Growth control (medium with inoculum)
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add 10 µL of the standardized inoculum to each well (except the negative control wells).
-
-
Controls:
-
Positive Control: Prepare a serial dilution of a standard antibiotic.
-
Negative Control: Wells containing only sterile broth.
-
Growth Control: Wells containing broth and the bacterial inoculum.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.
-
If using resazurin, add 30 µL to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.[11][12][13]
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Spreader or sterile loops
Procedure:
-
From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto an agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU compared to the initial inoculum.
Biofilm Inhibition Assay (IC50)
This assay quantifies the ability of a compound to prevent biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
This compound stock solution
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Preparation of Plates: Prepare serial dilutions of this compound in the wells of a 96-well plate as described for the MIC assay.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the medium and planktonic cells from each well. Wash the wells gently with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a microplate reader.
-
Calculation of IC50: The percentage of biofilm inhibition is calculated for each concentration. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration that results in 50% inhibition.[14][15]
dot
Caption: Experimental workflow for MIC and MBC determination.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of new antibacterial agents, particularly for combating Gram-positive infections. Its mechanism of action, centered on the disruption of the bacterial cell membrane, is a target that is less prone to the development of resistance compared to other antibiotic targets.
Future research should focus on:
-
Expanding the antibacterial spectrum: Investigating modifications of the this compound structure to enhance its activity against Gram-negative bacteria.
-
Quantitative analysis of anti-biofilm activity: Determining the specific IC50 values of this compound against a range of biofilm-forming bacteria.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
-
Synergistic studies: Exploring the potential of this compound to be used in combination with existing antibiotics to enhance their efficacy and combat resistance.
References
- 1. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. Total syntheses and antibacterial evaluations of cudraflavones A-C and related Flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of flavonoids on biofilm formation by Staphylococcus aureus that overexpresses efflux protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microchemlab.com [microchemlab.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Cudraflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraflavone B, a prenylated flavonoid predominantly isolated from plants of the Moraceae family, has garnered significant attention in oncological research due to its demonstrated anti-inflammatory and anti-tumor properties.[1][2] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been evaluated across various cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87 | Glioblastoma | 10 | [3] |
| U251 | Glioblastoma | 10 | [3] |
| HN4 | Oral Squamous Cell Carcinoma (Primary) | Not explicitly stated, but effective at 15 µM | [4] |
| HN12 | Oral Squamous Cell Carcinoma (Metastatic) | Not explicitly stated, but effective at 15 µM | [4] |
| B16 | Melanoma | Not explicitly stated, but shows anti-proliferative activity | [3] |
| Human Gastric Carcinoma Cells | Gastric Cancer | Not explicitly stated, but shows anti-proliferative activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the standard protocols for key experiments used in the preliminary cytotoxicity screening of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., U87, U251, HN4, HN12)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48, or 72 hours).[3] A vehicle control (DMSO) should be included.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression of proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, caspases, PARP, p-ERK, p-p38, NF-κB, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Quantify the protein concentration using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to apoptosis and inhibition of cell proliferation.
MAPK, NF-κB, and SIRT1 Signaling Pathway in Oral Squamous Cell Carcinoma
In human oral squamous cell carcinoma cells, this compound has been shown to induce apoptosis by activating the MAPK (p38 and ERK) and NF-κB signaling pathways, as well as inducing the expression of SIRT1.[4] This leads to the activation of the mitochondrial apoptotic pathway.[4]
Caption: this compound-induced signaling in oral cancer.
ER Stress-Induced Autophagy in Glioblastoma
In glioblastoma cells, this compound induces apoptosis via the activation of the endoplasmic reticulum (ER) stress-related pathway and harnessing the autophagy-related PI3K/mTOR/LC3B signaling pathway.[3]
Caption: this compound mechanism in glioblastoma.
Experimental Workflow for Cytotoxicity Screening
The logical flow of a preliminary cytotoxicity screening of a novel compound like this compound typically follows a structured sequence of experiments.
Caption: Cytotoxicity screening workflow.
Conclusion
This compound demonstrates significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis mediated by the modulation of key signaling pathways, including MAPK, NF-κB, SIRT1, and the ER stress response. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on expanding the panel of cancer cell lines tested to establish a broader anti-cancer profile, elucidating the intricate molecular mechanisms in greater detail, and progressing towards in vivo studies to validate its efficacy and safety in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | 19275-49-1 | Invivochem [invivochem.com]
- 3. This compound induces human glioblastoma cells apoptosis via ER stress-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition and apoptosis-inducing effects of this compound in human oral cancer cells via MAPK, NF-κB, and SIRT1 signaling pathway PMID: 23881456 | MedChemExpress [medchemexpress.eu]
Cudraflavone B: An In-depth Technical Guide on Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraflavone B is a prenylated flavonoid found in various medicinal plants, including those of the Morus and Cudrania species.[1] Like many other flavonoids, it has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, with a focus on its anticancer and anti-inflammatory properties. It details the known biological targets, summarizes available quantitative data, and provides methodologies for key experimental assays.
Core Biological Activities and Mechanism of Action
This compound exhibits a range of biological effects, primarily attributed to its anti-inflammatory and anticancer properties.[2] The core chemical structure of this compound, a flavone backbone with prenyl group substitutions, is crucial for its bioactivity. The lipophilic nature of the prenyl group is thought to enhance the molecule's affinity for cell membranes, thereby increasing its cellular uptake and interaction with intracellular targets.[3]
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It is a known inhibitor of cyclooxygenase (COX) enzymes, with activity against both COX-1 and COX-2.[2] The inhibition of these enzymes reduces the production of prostaglandins, which are key signaling molecules in inflammation. Furthermore, this compound has been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α) by blocking the nuclear translocation of the transcription factor NF-κB in macrophages.
Anticancer Activity
The anticancer properties of this compound are linked to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Studies have shown that this compound can trigger the mitochondrial apoptotic pathway.[2] This is achieved through the modulation of several key signaling pathways, including the mitogen-activated protein kinase (MAPK) and SIRT1 pathways.[2]
Structure-Activity Relationship (SAR) Studies
While extensive quantitative SAR studies on a broad series of this compound derivatives are limited in the publicly available literature, general principles can be derived from studies on this compound itself and related prenylated flavonoids. The presence and position of the prenyl group, as well as the hydroxylation pattern on the flavonoid backbone, are critical determinants of biological activity.
Key Structural Features for Activity:
-
Prenyl Group: The prenyl moiety significantly enhances the lipophilicity of the flavonoid, which is believed to improve its interaction with cellular membranes and intracellular targets. The position of the prenyl group on the flavonoid skeleton can influence the potency and selectivity of its biological effects.
-
Hydroxyl Groups: The number and location of hydroxyl groups on the aromatic rings of the flavonoid structure are known to be important for antioxidant activity and interaction with target proteins.
-
Flavone Backbone: The core flavone structure provides a rigid scaffold for the presentation of the functional groups in a specific spatial orientation, which is necessary for binding to target enzymes and receptors.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
| Compound | Target | IC50 (µM) | Cell Line/System | Activity |
| This compound | COX-1 | 1.5 | In vitro | Anti-inflammatory |
| This compound | COX-2 | 2.5 | In vitro | Anti-inflammatory |
| This compound | Oral Squamous Carcinoma Cells | ~15-20 | HN4, HSC-3, YD-10B | Cytotoxicity |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound inhibits this pathway by preventing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can activate p38 and ERK, components of the MAPK pathway, which can lead to the induction of apoptosis in cancer cells.
SIRT1 Signaling Pathway
SIRT1 is a protein deacetylase that plays a role in cell metabolism, stress resistance, and aging. This compound has been shown to induce the expression of SIRT1, which is implicated in its anticancer effects.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
References
Cudraflavone B from Morus alba: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cudraflavone B, a prenylated flavonoid found in significant quantities in the roots of Morus alba (White Mulberry), has garnered substantial interest within the scientific community for its potent anti-inflammatory and anticancer properties.[1] This technical guide provides an in-depth overview of Morus alba as a viable source of this compound, detailing its isolation, purification, and quantification. Furthermore, this document outlines the key signaling pathways modulated by this compound and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.
Introduction
Morus alba, a plant with a long history in traditional medicine, is a rich source of various bioactive compounds, including a variety of flavonoids.[2][3] Among these, this compound stands out for its demonstrated efficacy in preclinical studies. Research has shown its ability to modulate key cellular processes involved in inflammation and cancer, making it a promising candidate for further drug development. This guide aims to consolidate the current knowledge on this compound from Morus alba to facilitate future research and development efforts.
Quantitative Data: this compound Content in Morus alba
While comprehensive comparative studies on the exact yield of this compound from different parts of Morus alba are limited, existing literature indicates that the root bark is a primary source of this compound.[1] The ethanol extract of Morus alba has been found to contain this compound.[2] One study successfully isolated 15 mg of a related isoprenylated flavonoid, sanggenon V, from a larger extraction of the root bark, suggesting that this compound can be obtained in similar quantities.
| Plant Part | Compound | Reported Presence/Yield | Reference |
| Root Bark | This compound | Present in significant amounts | [1] |
| Leaves | This compound | Present | [2] |
| Fruits | Flavonoids (general) | Total flavonoid content varies | [4][5] |
Table 1: Reported Presence of this compound and Other Flavonoids in Morus alba
Experimental Protocols
Isolation and Purification of this compound from Morus alba Root Bark
This protocol is adapted from a method for isolating isoprenylated flavonoids from the root bark of Morus alba.
3.1.1. Extraction
-
Dry the root bark of Morus alba at room temperature.
-
Grind the dried root bark into a fine powder.
-
Extract the powdered root bark with 80% methanol at room temperature for 24 hours.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
3.1.2. Partitioning
-
Suspend the crude methanol extract in water.
-
Successively partition the aqueous suspension with ethyl acetate and then n-butanol.
-
Concentrate the ethyl acetate and n-butanol fractions to yield respective residues. This compound is expected to be enriched in the ethyl acetate fraction.
3.1.3. Chromatographic Purification
-
Subject the ethyl acetate fraction to open column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol to obtain several sub-fractions.
-
Further purify the this compound-containing sub-fractions using octadecyl SiO2 (ODS) and Sephadex LH-20 column chromatography.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing pure this compound.
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of flavonoids, which can be adapted for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.[6][7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is often effective.[8] The specific gradient program should be optimized for the best separation of this compound.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: Monitor the elution at a wavelength of approximately 259 nm, which is within the absorption maxima for many flavonoids.[6]
-
Quantification: Prepare a standard curve using purified this compound of known concentrations to quantify its amount in the plant extracts.
Anti-Inflammatory Activity Assay: NF-κB Nuclear Translocation
This immunofluorescence assay is used to assess the inhibitory effect of this compound on the nuclear translocation of NF-κB, a key regulator of inflammation.[9][10][11][12]
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages on glass coverslips in a 6-well plate.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC-conjugated).
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular localization of NF-κB p65 using a fluorescence or confocal microscope. In unstimulated cells, p65 will be in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. This compound treatment is expected to inhibit this translocation.
Anticancer Activity Assay: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[13][14][15][16]
-
Cell Culture and Treatment: Seed cancer cells (e.g., human oral squamous carcinoma cells, glioblastoma cells) in a 6-well plate and treat with different concentrations of this compound for a set duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Proteins
This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and Akt/mTOR.[17][18][19][20][21]
-
Cell Lysis: Treat cells with this compound, then lyse them in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the protein expression level.
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes such as TNF-α and COX-2. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
Anticancer Signaling Pathways of this compound
This compound induces apoptosis in cancer cells through multiple signaling pathways, including the MAPK and Akt/mTOR pathways. It can activate the MAPK pathway (p38 and ERK), which in turn can lead to the activation of pro-apoptotic proteins. Concurrently, it can inhibit the PI3K/Akt/mTOR pathway, a key survival pathway that is often overactive in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quali-quantitative analyses of Flavonoids of Morus nigra L. and Morus alba L. (Moraceae) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 11. Nuclear translocation of NF-κB [bio-protocol.org]
- 12. e-century.us [e-century.us]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Cudraflavone B from Cudrania tricuspidata: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudrania tricuspidata, a deciduous tree belonging to the Moraceae family, is widely distributed in East Asia and has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, tumors, and gastritis.[1] The root bark of this plant is a particularly rich source of bioactive compounds, most notably prenylated flavonoids and xanthones.[2][3] Among these, cudraflavone B, a prominent prenylated flavone, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[2] This technical guide provides an in-depth overview of Cudrania tricuspidata as a source of this compound, detailing its extraction, isolation, and quantification, as well as elucidating the key signaling pathways through which it exerts its therapeutic effects.
This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2] Its molecular mechanisms of action often involve the modulation of critical cellular signaling pathways, making it a promising candidate for the development of novel therapeutics. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on the isolation and characterization of this compound from Cudrania tricuspidata.
Quantitative Analysis of this compound in Cudrania tricuspidata
The concentration of this compound can vary depending on the part of the plant used and the extraction methodology. The root bark is generally considered the most abundant source.[2][3] The following table summarizes the available quantitative data for this compound from the root bark of Cudrania tricuspidata.
| Plant Part | Extraction Method | Quantification Method | Yield of this compound | Reference |
| Root Bark | Methanol extraction followed by silica gel column chromatography and preparative HPLC | HPLC | 1.5 x 10-3 % (153 mg from the initial plant material) | [4] |
Experimental Protocols
Extraction of Crude Flavonoid Mixture from Cudrania tricuspidata Root Bark
This protocol describes a general method for obtaining a crude flavonoid-rich extract from the root bark of Cudrania tricuspidata.
Materials:
-
Dried root bark of Cudrania tricuspidata
-
Methanol (analytical grade)
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
Procedure:
-
Preparation of Plant Material: The dried root bark of Cudrania tricuspidata is ground into a fine powder using a grinder or mill.
-
Methanol Extraction: The powdered root bark is macerated with methanol at room temperature for 72 hours. The extraction process is typically repeated three times to ensure maximum yield.
-
Filtration: The methanolic extract is filtered through filter paper to remove solid plant material.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.
-
Storage: The crude extract is stored at -20°C until further processing.
Isolation of this compound using Chromatographic Techniques
This protocol outlines a representative procedure for the isolation of this compound from the crude extract using a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).
Materials:
-
Crude methanol extract of Cudrania tricuspidata root bark
-
Silica gel (for column chromatography)
-
Solvents for column chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Solvents for preparative HPLC (e.g., methanol, water, acetonitrile)
-
Thin-layer chromatography (TLC) plates
-
UV lamp for visualization on TLC
Procedure:
-
Silica Gel Column Chromatography:
-
The crude methanol extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. .
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Fractions are collected and monitored by TLC. Fractions showing similar TLC profiles are combined.
-
-
Preparative HPLC:
-
The fraction enriched with this compound from the column chromatography step is further purified using a preparative HPLC system.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and Mass Spectrometry.
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This section provides a representative analytical HPLC method for the quantification of this compound. It is important to note that this method should be validated according to ICH guidelines for specific applications.[5][6]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[5]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength for this compound should be determined using a UV-Vis spectrophotometer and the DAD.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: A known weight of the extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to a suitable concentration.
-
Analysis: The standard solutions and the sample solution are injected into the HPLC system.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the sample is determined from the calibration curve.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Experimental Workflow for this compound Isolation
The following diagram illustrates a typical workflow for the extraction and isolation of this compound from Cudrania tricuspidata root bark.
Caption: Workflow for the extraction and isolation of this compound.
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Modulation by this compound
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation that is modulated by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound has been reported to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 2. Components of Root Bark of Cudrania tricuspidata 2. Structures of Two New Isoprenylated Flavones, Cudraflavones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cudraflavone B In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro biological activities of cudraflavone B, a prenylated flavonoid with significant therapeutic potential. This document includes summaries of its key activities, detailed experimental protocols for relevant assays, and visual representations of signaling pathways and workflows to facilitate experimental design and execution.
Overview of this compound In Vitro Activities
This compound has demonstrated a range of biological activities in vitro, positioning it as a promising candidate for further investigation in drug discovery programs. Its most prominent activities include anti-inflammatory, antibacterial, and antiproliferative effects.
Table 1: Summary of Quantitative In Vitro Activity Data for this compound
| Activity Type | Assay | Target/Organism | Key Findings | Reference |
| Anti-inflammatory | COX Inhibition | COX-1 | Higher selectivity towards COX-2 | [1] |
| COX Inhibition | COX-2 | Acts as a COX-2 and COX-1 inhibitor | [1] | |
| TNF-α Expression | LPS-stimulated THP-1 macrophages | Potent inhibitor of TNF-α gene expression and secretion | [1][2] | |
| NF-κB Translocation | THP-1 macrophages | Blocks translocation of NF-κB from cytoplasm to nucleus | [1][2] | |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | Comparable activity to ampicillin and kanamycin A | [3] |
| Broth Microdilution | Staphylococcus epidermidis | Better activity than ampicillin | [3] | |
| Broth Microdilution | Bacillus subtilis | Better activity than ampicillin | [3] | |
| Antiproliferative | Cell Proliferation Assay | Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibited PDGF-BB-stimulated cell proliferation | [4] |
| DNA Synthesis Assay | RASMCs | Inhibited [³H]-thymidine incorporation | [4] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow: NF-κB Translocation Assay
This workflow outlines the key steps in determining the effect of this compound on NF-κB translocation using immunofluorescence microscopy.
Caption: Workflow for NF-κB immunofluorescence assay.
Experimental Workflow: Broth Microdilution Assay
This workflow details the process of determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Caption: Workflow for determining Minimum Inhibitory Concentration.
Detailed Experimental Protocols
Anti-inflammatory Assays
This protocol is designed to visualize and quantify the effect of this compound on the nuclear translocation of NF-κB in macrophages.[5][6]
-
Cell Culture:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Seed the differentiated macrophages onto sterile glass coverslips in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control group.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB (diluted in 1% BSA/PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and NF-κB (green) channels.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.
-
This protocol describes a method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes using a commercial inhibitor screening assay kit.[4][7][8][9]
-
Reagents and Materials:
-
COX inhibitor screening assay kit (containing COX-1 and COX-2 enzymes, heme, arachidonic acid, and detection reagents).
-
This compound stock solution in DMSO.
-
96-well plate.
-
Microplate reader.
-
-
Assay Procedure:
-
Prepare the assay buffer and other reagents as per the kit manufacturer's instructions.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., indomethacin, celecoxib) to the inhibitor wells. Add vehicle (DMSO) to the 100% initial activity wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader, as per the kit's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
This protocol outlines the steps to quantify the effect of this compound on TNF-α mRNA expression in LPS-stimulated macrophages.[10][11][12][13][14]
-
Cell Culture and Treatment:
-
Culture and differentiate THP-1 cells as described in section 3.1.1.
-
Seed the differentiated macrophages in a 6-well plate at a density of 1 x 10⁶ cells/well.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate with 1 µg/mL LPS for 4-6 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's protocol.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for TNF-α and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan master mix.
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Generate a melt curve at the end of the amplification to verify the specificity of the PCR product (for SYBR Green assays).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TNF-α and the housekeeping gene in each sample.
-
Calculate the relative gene expression of TNF-α using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the LPS-stimulated control.
-
Antibacterial Assays
This protocol is a standard method to determine the MIC of this compound against various bacterial strains.[3][15][16][17][18]
-
Materials:
-
Bacterial strains (e.g., S. aureus, S. epidermidis, B. subtilis).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
This compound stock solution in DMSO.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the serially diluted this compound with the bacterial suspension.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
Cytotoxicity Assay
This colorimetric assay is used to assess the potential cytotoxicity of this compound on mammalian cells.[19][20][21][22]
-
Materials:
-
Mammalian cell line (e.g., THP-1, HeLa).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Other Potential In Vitro Activities
While less extensively studied for this compound specifically, flavonoids as a class are known to possess other biological activities. The following are potential areas for further investigation with suggested assay protocols.
Antiviral Activity
Flavonoids have been reported to exhibit antiviral activities against a range of viruses by interfering with various stages of the viral life cycle.[23][24]
-
Suggested Assay: Plaque Reduction Assay. This assay can be used to determine the ability of this compound to inhibit the replication of a specific virus (e.g., Herpes Simplex Virus, Influenza Virus) in a susceptible cell line. The reduction in the number of viral plaques in the presence of the compound indicates antiviral activity.
Antifungal Activity
Some flavonoids have shown activity against fungal pathogens.[25][26]
-
Suggested Assay: Broth Microdilution Assay for Fungi (following CLSI guidelines). Similar to the antibacterial MIC assay, this method can be adapted for fungal species (e.g., Candida albicans) to determine the minimum fungicidal concentration (MFC) or MIC of this compound.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for cosmetic and therapeutic applications to treat hyperpigmentation.[27][28][29][30][31]
-
Suggested Assay: Mushroom Tyrosinase Inhibition Assay. This is a colorimetric assay that measures the ability of a compound to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate. The reduction in the formation of dopachrome, a colored product, indicates tyrosinase inhibition.
References
- 1. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. journals.asm.org [journals.asm.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. welcome.cytekbio.com [welcome.cytekbio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. aijoc.com [aijoc.com]
- 11. dovepress.com [dovepress.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Evaluation of tumor necrosis factor (TNF)-α mRNA expression level and the rs1799964 polymorphism of the TNF-α gene in peripheral mononuclear cells of patients with inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. jove.com [jove.com]
- 17. goldbio.com [goldbio.com]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro testing and computational analysis of specific phytochemicals with antiviral activities considering their possible applications against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral activities of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antifungal and antibiofilm activities of flavonoids against Candida albicans: Focus on 3,2′-dihydroxyflavone as a potential therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
- 30. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols for the Structural Elucidation of Cudraflavone B using NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of cudraflavone B, a prenylated flavonoid with significant anti-inflammatory properties, using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside data interpretation strategies. This guide is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a natural flavonoid compound first isolated from plants of the Morus and Artocarpus species.[1] Its structure features a complex pyranochromane skeleton substituted with a 2,4-dihydroxyphenyl group and a prenyl group.[1] The precise determination of its chemical structure is paramount for understanding its biological activity and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products.[2][3] This document outlines the systematic application of various NMR techniques to confirm the molecular structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5]
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it effectively dissolves the compound and its residual solvent peak does not significantly overlap with analyte signals.[3]
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆. For ¹³C NMR and 2D NMR experiments, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm) can be used as a secondary reference.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.
Table 1: Typical NMR Acquisition Parameters for this compound Analysis
| Experiment | Parameter | Suggested Value |
| ¹H NMR | Pulse Program | zg30 or zgpr (with water suppression) |
| Spectral Width | 16 ppm | |
| Acquisition Time | ~2-3 s | |
| Relaxation Delay | 1-2 s | |
| Number of Scans | 16-64 | |
| ¹³C NMR | Pulse Program | zgpg30 (proton decoupled) |
| Spectral Width | 240 ppm | |
| Acquisition Time | ~1 s | |
| Relaxation Delay | 2 s | |
| Number of Scans | 1024-4096 | |
| COSY | Pulse Program | cosygpqf |
| Spectral Width (F2 & F1) | 12 ppm | |
| Number of Increments | 256-512 | |
| Number of Scans | 4-8 | |
| Relaxation Delay | 1.5 s | |
| HSQC | Pulse Program | hsqcedetgpsisp2.2 |
| Spectral Width (F2) | 12 ppm | |
| Spectral Width (F1) | 180 ppm | |
| Number of Increments | 256 | |
| Number of Scans | 8-16 | |
| Relaxation Delay | 1.5 s | |
| HMBC | Pulse Program | hmbcgpndqf |
| Spectral Width (F2) | 12 ppm | |
| Spectral Width (F1) | 220 ppm | |
| Number of Increments | 512 | |
| Number of Scans | 16-32 | |
| Relaxation Delay | 2 s | |
| Long-range J-coupling | Optimized for 8 Hz |
Data Presentation and Interpretation
The structural elucidation of this compound is achieved through the systematic analysis of the following NMR data.
¹H and ¹³C NMR Data
The one-dimensional ¹H and ¹³C NMR spectra provide the foundational information on the proton and carbon environments within the molecule.
Table 2: ¹H and ¹³C NMR Data for this compound in DMSO-d₆ (400 MHz) [7]
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 2 | 160.8 | - |
| 3 | 106.8 | 6.13 (s) |
| 4 | 181.7 | - |
| 4a | 104.1 | - |
| 5 | 156.5 | 13.01 (s, 5-OH) |
| 6 | 102.7 | - |
| 7 | 161.7 | - |
| 8 | 98.7 | - |
| 8a | 160.5 | - |
| 9 | 27.9 | 2.67 (brs) |
| 10 | 27.6 | 1.58 (m) |
| 11 | 77.99 | - |
| 12 | 131.1 | 5.54 (d) |
| 13 | 121.3 | - |
| 14 | 17.2 | 1.39 (s, 6H) |
| 15 | 119.9 | 5.83 (d) |
| 16 | 131.2 | - |
| 17 | 25.3 | 1.39 (s, 6H) |
| 18 | 23.5 | - |
| 1' | 114.1 | - |
| 2' | 151.6 | 7.34 (d) |
| 3' | 100.4 | 6.60 (d) |
| 4' | 158.4 | - |
| 5' | 110.7 | 6.54 (dd) |
| 6' | 127.5 | - |
Note: Proton signal assignments are based on HSQC and HMBC correlations.
2D NMR Data Interpretation
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
The ¹H-¹H COSY spectrum is used to identify proton-proton spin systems. For this compound, key correlations would be expected between:
-
The protons of the prenyl group.
-
The coupled aromatic protons on the B-ring (H-3', H-5', and H-2').
The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assembling the molecular fragments and confirming the overall structure. Key expected HMBC correlations for this compound would include:
-
Correlations from the prenyl protons to the flavonoid A-ring, confirming its attachment point.
-
Correlations from the B-ring protons to the C-ring, confirming the 2-phenyl substitution pattern.
-
Correlations from the gem-dimethyl protons to the pyran ring carbons, confirming the pyranochromane skeleton.
Workflow and Visualization
The logical flow of experiments and data analysis for the structural elucidation of this compound can be visualized as follows:
Caption: Workflow for this compound structural elucidation.
This workflow illustrates the progression from initial 1D NMR data acquisition to the use of 2D NMR to establish connectivity, ultimately leading to the confirmed structure of this compound.
Conclusion
The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. By following the detailed protocols and data interpretation strategies outlined in this document, researchers can confidently determine the structure of this and other related flavonoid compounds, which is a critical step in the process of drug discovery and development.
References
- 1. Synthesis and structure elucidation of five series of aminoflavones using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C25H24O6 | CID 5319925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
Cudraflavone B: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraflavone B is a prenylated flavonoid found in plants such as Morus alba (White Mulberry) and Cudrania tricuspidata. It has garnered significant interest in the scientific community for its potential therapeutic properties, primarily as an anti-inflammatory and anti-cancer agent. Preclinical research, predominantly through in vitro studies, has elucidated some of the mechanisms underlying its biological activities. These studies suggest that this compound may modulate key signaling pathways involved in inflammation and cell cycle regulation.
This document provides a detailed overview of the current understanding of this compound's effects, with a focus on its administration in research settings. Due to a notable lack of comprehensive in vivo data in publicly available literature, this guide presents robust in vitro findings and offers structured protocols and considerations for designing future animal studies.
In Vitro Efficacy of this compound
In vitro studies have demonstrated the dose-dependent effects of this compound on various cell types, providing a foundation for its potential therapeutic applications.
Anti-Proliferative Activity
This compound has been shown to inhibit the proliferation of rat aortic smooth muscle cells (RASMCs), a key event in the development of atherosclerosis. The inhibitory effects are concentration-dependent, as detailed in the table below.
| Concentration (µM) | Inhibition of Cell Number (%)[1] | Inhibition of DNA Synthesis (%)[1] |
| 0.1 | 19.7 | 15.9 |
| 1 | 36.4 | 31.7 |
| 2 | 52.3 | 43.1 |
| 4 | 99.1 | 78.2 |
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit key enzymes and signaling pathways in inflammation. It acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) and blocks the translocation of the nuclear factor κB (NF-κB).[2]
Signaling Pathways Modulated by this compound
In vitro research has identified several key signaling pathways that are modulated by this compound, providing insights into its mechanism of action.
Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. By preventing the translocation of NF-κB to the nucleus, it downregulates the expression of pro-inflammatory mediators such as tumor necrosis factor-α (TNFα) and cyclooxygenase-2 (COX-2).[2]
Anti-Proliferative Signaling Pathway
In vascular smooth muscle cells, this compound inhibits proliferation by arresting the cell cycle at the G1-S phase. It achieves this by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors like p21 and p27. This leads to reduced phosphorylation of the retinoblastoma protein (pRb).[1]
Experimental Protocols (In Vitro)
Cell Proliferation Assay (Based on RASMC studies)
-
Cell Culture: Culture Rat Aortic Smooth Muscle Cells (RASMCs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Synchronization: Seed cells in 24-well plates. Once confluent, synchronize the cells by incubating in serum-free DMEM for 24 hours.
-
Treatment: Pre-treat the synchronized cells with varying concentrations of this compound (e.g., 0.1, 1, 2, 4 µM) for 1 hour.
-
Stimulation: Stimulate the cells with a growth factor such as platelet-derived growth factor-BB (PDGF-BB) at a concentration of 25 ng/mL.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Cell Counting: Detach the cells using trypsin-EDTA and count the viable cells using a hemocytometer or an automated cell counter.
DNA Synthesis Assay ([³H]-Thymidine Incorporation)
-
Follow steps 1-4 from the Cell Proliferation Assay, using 96-well plates.
-
Radiolabeling: Eighteen hours after PDGF-BB stimulation, add 1 µCi of [³H]-thymidine to each well.
-
Incubation: Incubate for an additional 6 hours.
-
Harvesting: Harvest the cells onto glass fiber filters.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
Considerations for Future In Vivo Studies
While direct evidence from animal studies on isolated this compound is scarce, the existing in vitro data strongly supports the rationale for conducting such studies. Below are proposed experimental workflows and protocols to guide future research.
Experimental Workflow for an In Vivo Efficacy Study
Proposed Protocol for an Oral Gavage Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.
-
Housing: House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer a single dose of this compound via oral gavage. A starting dose could be extrapolated from in vitro effective concentrations, typically in the range of 10-100 mg/kg for flavonoids.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Conclusion
This compound demonstrates significant anti-inflammatory and anti-proliferative potential in in vitro models. The detailed protocols and data presented here offer a solid foundation for researchers to build upon. The lack of extensive in vivo data highlights a critical gap in the literature. The proposed experimental designs and considerations are intended to facilitate the planning and execution of future animal studies, which are essential for validating the therapeutic potential of this compound and advancing it through the drug development pipeline.
References
- 1. Antiproliferative action of this compound, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Cudraflavone B In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective in vitro concentration of Cudraflavone B, a prenylated flavonoid with significant anti-inflammatory and anti-cancer properties.[1][2][3] This document outlines the key signaling pathways affected by this compound, presents its effective concentrations across various cell lines and biological effects, and provides detailed protocols for essential in vitro assays.
Summary of this compound In Vitro Efficacy
This compound has demonstrated a range of biological activities in vitro, primarily centered around its anti-inflammatory and anti-proliferative effects. Its mechanism of action involves the modulation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR.
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line | Biological Effect | Effective Concentration | Notes |
| THP-1 (Human monocytic cell line) | Inhibition of TNFα gene expression and secretion | 10 µM | Pre-treatment for 1 hour before LPS stimulation.[4] |
| THP-1 (Human monocytic cell line) | Inhibition of NF-κB nuclear translocation | Micromolar levels | Showed weak cytotoxicity with an LD50 of 24.3 µM.[4][5] |
| Oral Squamous Carcinoma Cells | Inhibition of proliferation | Time- and dose-dependent | --- |
| Oral Squamous Carcinoma Cells | Induction of apoptosis | 15 µM | Characterized by nuclear morphology changes and an increase in the sub-G1 peak.[2] |
| Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibition of PDGF-BB-stimulated cell proliferation | 0.1 - 4 µM | Concentration-dependent inhibition.[6] |
| Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibition of [3H]-thymidine incorporation (DNA synthesis) | 0.1 - 4 µM | Significant reduction in a concentration-dependent manner.[6] |
| Glioblastoma (GBM) cells (U87 and U251) | Selective inhibition of cell viability and induction of apoptosis | Not specified | Mediated through ER stress and autophagy-related signaling.[7] |
Table 2: IC50 Values of this compound and Related Flavonoids
| Compound | Cell Line/Target | IC50 Value | Reference |
| Cudraflavanone A | BV2 microglial cells (IL-1β production) | 24.7 µM | [8] |
| Cudraflavanone A | BV2 microglial cells (TNF-α production) | 33.0 µM | [8] |
| Cudraflavanone A | BV2 microglial cells (NO production) | 22.2 µM | [8] |
| Cudraflavanone A | BV2 microglial cells (PGE2 production) | 20.6 µM | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting critical nodes in cellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: this compound inhibits the NF-κB pathway.
Caption: this compound modulates the MAPK/ERK pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accuracy in determining the effective concentration of this compound.
Caption: Workflow for in vitro testing of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus.
Materials:
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 1 hour.[4]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 1% BSA for 1 hour. Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In untreated or this compound-treated cells, NF-κB should be primarily in the cytoplasm. In LPS-stimulated cells, NF-κB will be in the nucleus. In cells pre-treated with this compound and then stimulated with LPS, NF-κB should remain in the cytoplasm.
Western Blot Analysis for Protein Expression
This protocol is for determining the effect of this compound on the expression levels of key signaling proteins.
Materials:
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of target proteins between treated and untreated samples.
References
- 1. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition and apoptosis-inducing effects of this compound in human oral cancer cells via MAPK, NF-κB, and SIRT1 signaling pathway PMID: 23881456 | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative action of this compound, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces human glioblastoma cells apoptosis via ER stress-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]
Cudraflavone B in RAW 264.7 Macrophage Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of cudraflavone B on the RAW 264.7 macrophage cell line, a widely used in vitro model for studying inflammation. This document includes a summary of its anti-inflammatory properties, detailed experimental protocols, and diagrams of the key signaling pathways involved.
This compound, a prenylated flavonoid, has demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It effectively reduces the production of pro-inflammatory mediators, suggesting its therapeutic potential in inflammatory diseases.
Data Presentation
The anti-inflammatory activity of this compound and its related compounds has been quantified in various studies. While specific IC50 values for this compound in RAW 264.7 cells are not consistently reported across the literature, the available data provides valuable insights into its potency.
Table 1: Inhibitory Effects of this compound and Related Compounds on Inflammatory Mediators
| Compound | Target | Cell Line | IC50 Value (µM) | Reference |
| This compound | COX-1 | THP-1 | 1.5 ± 0.65 | [1] |
| This compound | COX-2 | THP-1 | 2.5 ± 0.89 | [1] |
| Cudraflavanone A | Nitric Oxide (NO) | BV2 | 22.2 | |
| Cudraflavanone A | Prostaglandin E2 (PGE2) | BV2 | 20.6 | |
| Cudraflavanone A | IL-1β | BV2 | 24.7 | |
| Cudraflavanone A | TNF-α | BV2 | 33.0 |
Note: this compound has been shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner.[1] It also suppresses the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in this cell line.[2]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in LPS-Stimulated Macrophages
This compound exerts its anti-inflammatory effects primarily through the downregulation of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits LPS-induced inflammation by targeting NF-κB and ERK MAPK pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the anti-inflammatory effects of this compound in RAW 264.7 cells.
Caption: Workflow for studying this compound's anti-inflammatory effects on RAW 264.7 cells.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound in the RAW 264.7 macrophage cell line.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the inhibitory effect of this compound on NO production.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
-
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the Griess assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis
-
Objective: To analyze the effect of this compound on the expression of key inflammatory proteins.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate. After reaching confluency, treat with this compound and LPS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, ERK, NF-κB p65, and an appropriate loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cudraflavone B Treatment of BV2 Microglial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory effects of cudraflavone B and its related compounds on BV2 microglial cells. The protocols detailed below are based on established methodologies for assessing neuroinflammation in vitro. While specific quantitative data for this compound in BV2 cells is limited in publicly available literature, data from the closely related and structurally similar compound, cudraflavanone A, is presented to provide a strong indication of the expected efficacy.
Introduction
Microglial cells are the primary immune cells of the central nervous system. Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases. This compound, a prenylated flavonoid, has been identified as a potential anti-inflammatory agent. This document outlines its mechanism of action and provides protocols for its evaluation in BV2 microglial cells, a widely used cell line for studying neuroinflammation.
Mechanism of Action
This compound and its analogs exert their anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound treatment has been shown to inhibit this translocation.[3] The MAPK pathway, involving kinases such as JNK and p38, is also crucial in the inflammatory response, and its inhibition by cudraflavone analogs has been observed.[1]
This inhibition of key signaling pathways leads to a reduction in the production of various pro-inflammatory mediators, including:
-
Nitric Oxide (NO): A signaling molecule that can be neurotoxic at high concentrations.
-
Prostaglandin E2 (PGE2): A lipid mediator of inflammation.
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which orchestrate the inflammatory response.[2]
-
Inflammatory Enzymes: Including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE2, respectively.[2]
Data Presentation
The following tables summarize the quantitative effects of cudraflavanone A , a closely related compound to this compound, on LPS-stimulated BV2 microglial cells. This data is provided as a reference for the expected potency of this compound.
Table 1: Inhibitory Effects of Cudraflavanone A on Pro-inflammatory Mediators in LPS-Stimulated BV2 Cells [1]
| Mediator | IC50 (µM) |
| Nitric Oxide (NO) | 22.2 |
| Prostaglandin E2 (PGE2) | 20.6 |
| Interleukin-1β (IL-1β) | 24.7 |
| Tumor Necrosis Factor-α (TNF-α) | 33.0 |
Table 2: Effect of Cudraflavanone A on Cell Viability of BV2 Cells [1]
| Concentration (µM) | Cell Viability (%) |
| 5 | ~100 |
| 10 | ~100 |
| 20 | ~100 |
| 40 | 91.5 |
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in BV2 microglial cells.
BV2 Microglial Cell Culture and Treatment
This protocol describes the basic steps for culturing and treating BV2 cells with this compound and/or LPS.
-
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 1-3 hours).[1][4]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired duration (e.g., 24 hours for cytokine production).[1][4]
-
Harvest the cell culture supernatant for cytokine analysis or lyse the cells for protein extraction.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Materials:
-
Treated BV2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Protocol:
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Cell culture supernatants from treated BV2 cells
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
-
Protocol:
-
Collect the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with the Griess Reagent in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture medium.
-
Materials:
-
Cell culture supernatants from treated BV2 cells
-
Commercially available ELISA kits for the specific cytokines of interest
-
Microplate reader
-
-
Protocol:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves adding the cell culture supernatants to antibody-coated wells.
-
A series of incubation and washing steps are performed with detection antibodies and a substrate.
-
The reaction is stopped, and the absorbance is measured at the recommended wavelength.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Analysis of Protein Expression (Western Blot)
Western blotting is used to detect changes in the expression levels of key proteins in the inflammatory signaling pathways (e.g., iNOS, COX-2, p-p65, p65, IκB-α).
-
Materials:
-
Treated BV2 cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway targeted by this compound.
References
- 1. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Cudraflavone B in THP-1 Monocyte-Derived Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the human monocytic leukemia cell line THP-1 to investigate the anti-inflammatory properties of cudraflavone B. This document outlines the differentiation of THP-1 monocytes into macrophages, subsequent treatment with this compound, and analysis of key inflammatory markers and signaling pathways.
Introduction
Macrophages are pivotal cells in the innate immune system, playing a crucial role in both the initiation and resolution of inflammation. The THP-1 cell line, a human monocytic leukemia line, can be differentiated into a macrophage-like phenotype, providing a consistent and reproducible in vitro model for studying macrophage functions and the effects of therapeutic compounds.[1] this compound, a prenylated flavonoid found in plants of the Moraceae family, has demonstrated significant anti-inflammatory properties.[2][3] This document details the experimental procedures to assess the efficacy of this compound in modulating inflammatory responses in THP-1 derived macrophages, particularly its impact on the NF-κB and MAPK signaling pathways.[4][5]
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on existing literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | Low | Low | Low |
| LPS (1 µg/mL) | High | High | High |
| This compound (10 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound (25 µM) + LPS | Markedly Reduced | Markedly Reduced | Markedly Reduced |
Data are representative and will vary based on experimental conditions.
Table 2: Effect of this compound on Gene Expression of Inflammatory Mediators in LPS-stimulated THP-1 Macrophages
| Treatment | TNF-α mRNA (Fold Change) | COX-2 mRNA (Fold Change) | iNOS mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | >10 | >10 | >10 |
| This compound (10 µM) + LPS | Significantly Decreased | Significantly Decreased | Decreased |
| This compound (25 µM) + LPS | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Data are representative and will vary based on experimental conditions. Gene expression is relative to the vehicle control.
Experimental Protocols
Protocol 1: Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[6][7][8]
Materials:
-
THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator. During this time, the monocytes will adhere to the plate and differentiate into macrophages.
-
After 48 hours, carefully aspirate the medium containing PMA.
-
Gently wash the adherent macrophages twice with sterile PBS.
-
Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the wells.
-
Allow the cells to rest for 24 hours before proceeding with any treatments.
Protocol 2: this compound Treatment and LPS Stimulation
This protocol details the treatment of differentiated THP-1 macrophages with this compound followed by stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.[2]
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 medium
Procedure:
-
Prepare working solutions of this compound in RPMI-1640 medium from a stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Aspirate the medium from the rested macrophages.
-
Add the medium containing the desired concentrations of this compound (e.g., 10 µM, 25 µM) to the respective wells. Include a vehicle control well with DMSO at the same final concentration.
-
Incubate the cells for 1-2 hours at 37°C.
-
Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
Collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.
Protocol 3: Analysis of NF-κB Nuclear Translocation by Immunofluorescence
This protocol outlines a method to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Treated THP-1 macrophages on coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, p65 will be primarily in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. This compound treatment is expected to inhibit this translocation.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.
Caption: Experimental workflow for studying this compound in THP-1 macrophages.
Caption: this compound inhibits pro-inflammatory gene expression via the NF-κB and MAPK pathways.
References
- 1. Macrophage polarization in THP-1 cell line and primary monocytes: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 8. researchgate.net [researchgate.net]
application of cudraflavone B in glioblastoma cell lines U87 and U251
Application Notes and Protocols for U87 and U251 Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The quest for novel therapeutic agents is paramount. Cudraflavone B, a flavonoid compound isolated from plants like Cephalotaxus fortunei, has emerged as a potential anti-cancer agent against various tumor types.[1] Recent studies have elucidated its application in glioblastoma cell lines U87 and U251, demonstrating its ability to selectively inhibit cell growth and induce apoptosis.[1][2] These notes provide a comprehensive overview of the application of this compound in these cell lines, including quantitative data, detailed experimental protocols, and a depiction of the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-glioblastoma effects primarily through the induction of endoplasmic reticulum (ER) stress-mediated autophagy.[1][2] This process ultimately leads to apoptotic cell death in U87 and U251 cells. The key signaling cascade involved is the PI3K/mTOR/LC3B pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in glioblastoma.[1][2][3][4][5] By modulating this pathway, this compound triggers a cellular self-degradation process (autophagy) that, in this context, culminates in programmed cell death.
Data Presentation
The following tables summarize the quantitative effects of this compound on U87 and U251 glioblastoma cell lines.
Table 1: Cell Viability Inhibition by this compound (24-hour treatment)
| Cell Line | This compound Concentration (µM) | % Cell Viability Decrease |
| U87 | 10 | Significant Decrease |
| U87 | 20 | ~56% |
| U251 | 10 | Significant Decrease |
| U251 | 20 | ~40% |
Data extracted from a 2023 study on the effects of this compound on glioblastoma cells.[1]
Table 2: Apoptosis Induction by this compound (24-hour treatment)
| Cell Line | This compound Concentration (µM) | Apoptosis Induction |
| U87 | 10 | Dose-dependent increase |
| U87 | 20 | Dose-dependent increase |
| U251 | 10 | Dose-dependent increase |
| U251 | 20 | Dose-dependent increase |
Apoptosis was observed to be both dose- and time-dependent.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on glioblastoma cells.
Cell Viability Assay (CellTiter-Blue®)
This protocol is for assessing the effect of this compound on the viability of U87 and U251 cells.
Materials:
-
U87 and U251 glioblastoma cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
CellTiter-Blue® Reagent
-
Plate-reading fluorometer
Procedure:
-
Seed U87 and U251 cells into 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.[1]
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for the desired duration (e.g., 24 or 48 hours).[1] Include a vehicle control (solvent only).
-
Following treatment, add 20 µl of CellTiter-Blue® Reagent to each well containing 100 µl of cell culture medium.[6]
-
Incubate the plates for 1-4 hours at 37°C, protected from light.[6]
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate-reading fluorometer.[7][8]
-
Cell viability is proportional to the fluorescence intensity. Calculate the percentage of viable cells relative to the vehicle control.
Apoptosis Assay (Annexin V-PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
U87 and U251 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed U87 and U251 cells in 6-well plates at a density of 4 x 10^5 cells per well and culture for 24 hours.[1]
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
After treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[9]
Western Blot Analysis
This protocol is for detecting the expression levels of proteins involved in the signaling pathways affected by this compound.
Materials:
-
U87 and U251 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against proteins in the PI3K/Akt/mTOR pathway, ER stress markers, and autophagy markers)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat U87 and U251 cells with this compound as required.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescence detection reagent and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in glioblastoma cells.
References
- 1. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.in [promega.in]
- 7. real-research.com [real-research.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Investigating Cudraflavone B with Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the molecular mechanisms of cudraflavone B using Western blot analysis. This compound, a prenylated flavonoid, has demonstrated significant anti-inflammatory and anti-tumor properties.[1] Western blotting is a crucial technique to elucidate its effects on key signaling pathways by detecting changes in protein expression and phosphorylation status.
Mechanism of Action of this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. In vitro studies have shown that it can significantly inhibit inflammatory responses and suppress the proliferation of certain cancer cells. The primary mechanisms of action investigated by Western blot analysis include:
-
Inhibition of the NF-κB Signaling Pathway: this compound has been shown to block the translocation of the nuclear factor kappa B (NF-κB) p65 subunit from the cytoplasm to the nucleus in macrophages.[1] This prevents the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]
-
Modulation of the MAPK Signaling Pathway: The compound also affects the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK, which are key regulators of cellular processes like proliferation, differentiation, and apoptosis.[1]
-
Induction of Cell Cycle Arrest and Apoptosis: In the context of cancer, this compound can trigger the mitochondrial apoptotic pathway and induce the expression of SIRT1.[1]
Data Presentation: Effects of this compound on Protein Expression
The following table summarizes the observed effects of this compound on key proteins as determined by Western blot analysis and other quantitative assays. While direct densitometry data from Western blots is not consistently reported in the literature, the table includes IC50 values and observed qualitative changes in protein levels.
| Target Protein/Process | Cell Line | Treatment Conditions | Observed Effect | Quantitative Data (IC50) | Reference |
| NF-κB Pathway | |||||
| Nuclear NF-κB p65 | Macrophages | LPS stimulation | Decreased nuclear translocation | - | [1] |
| iNOS | RAW 264.7 cells | LPS stimulation | Suppressed expression | - | [4] |
| COX-2 | RAW 264.7 cells | LPS stimulation | Suppressed expression | 2.5 µM (inhibition of COX-2 function) | [2] |
| MAPK Pathway | |||||
| Phospho-ERK | A375.S2 cells | - | Increased phosphorylation | - | [5] |
| Phospho-p38 MAPK | A375.S2 cells | - | Increased phosphorylation | - | [5] |
| Phospho-JNK | A375.S2 cells | - | Increased phosphorylation | - | [5] |
| Other | |||||
| NO Production | RAW 264.7 cells | LPS stimulation | Inhibition | - | [4] |
| PGE2 Production | RAW 264.7 cells | LPS stimulation | Inhibition | - | [4] |
Experimental Protocols
A detailed protocol for Western blot analysis to investigate the effects of this compound on target protein expression is provided below.
Cell Culture and Treatment
-
Culture the desired cell line (e.g., RAW 264.7 macrophages) in appropriate media and conditions until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 1-24 hours), depending on the experimental design.
-
For inflammatory models, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes to 24 hours) after or concurrently with this compound treatment.
-
Include appropriate controls: untreated cells, vehicle-treated cells (e.g., DMSO), and cells treated with the stimulating agent alone.
Protein Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions to isolate the respective protein fractions.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or Bradford assay.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB p65, anti-iNOS, anti-COX-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis Following Cudraflavone B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraflavone B, a prenylated flavonoid isolated from plants such as Cudrania tricuspidata, has demonstrated significant anti-inflammatory and anti-cancer properties. Its mechanism of action involves the modulation of various signaling pathways, leading to the regulation of gene expression associated with cell cycle arrest, apoptosis, and inflammation. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression, including detailed experimental protocols and data presentation guidelines.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and the expression of key regulatory proteins as reported in various studies.
Table 1: Cell Viability (IC50 Values) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HN4 | Oral Squamous Carcinoma | ~15 | Not Specified | [1] |
| HN12 | Oral Squamous Carcinoma | ~15 | Not Specified | [1] |
| Glioblastoma Cells (U87, U251) | Glioblastoma | 10-20 | Cell Titer-Blue | [2] |
| Rat Aortic Smooth Muscle Cells | Not Applicable | 0.1 - 4 (inhibition %) | Cell Counting & [3H]-thymidine incorporation | [3] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Effect | Cell Line | Method | Reference |
| Bax | Upregulation | HN4, HN12 | Western Blot | [1] |
| Bcl-2 | Downregulation | HN4, HN12 | Western Blot | [1] |
| Bax/Bcl-2 Ratio | Increased | HN4, HN12 | Western Blot | [1] |
| Caspase-3 | Activation | HN4, HN12 | Western Blot | [1] |
| Cytochrome c | Release from mitochondria | HN4, HN12 | Western Blot | [1] |
Table 3: Effect of this compound on Cell Cycle Regulatory Protein Expression
| Protein | Effect | Cell Line | Method | Reference |
| p53 | Upregulation | HN4, HN12 | Western Blot | [1] |
| p21 | Upregulation | HN4, HN12, RASMCs | Western Blot | [1][3] |
| p27 | Upregulation | HN4, HN12, RASMCs | Western Blot | [1][3] |
| pRb | Downregulation of phosphorylation | RASMCs | Western Blot | [3] |
Table 4: Effect of this compound on Key Signaling Pathway Proteins
| Pathway | Protein | Effect | Cell Line | Method | Reference |
| NF-κB | p65 (nuclear translocation) | Inhibition | BV2 microglia | Western Blot | [4] |
| IκB-α (phosphorylation) | Inhibition | BV2 microglia | Western Blot | [4] | |
| MAPK | p-ERK | Time-dependent activation | Oral Cancer Cells | Western Blot | Not Specified |
| p-p38 | Time-dependent activation | Oral Cancer Cells | Western Blot | Not Specified | |
| SIRT1 | SIRT1 | Upregulation | Oral Cancer Cells | Western Blot | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of specific proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p53, p21, p-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required and lyse them in cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the changes in gene expression at the mRNA level.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound and extract total RNA using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers (for the target gene and a housekeeping gene like GAPDH or β-actin).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound signaling pathways.
Caption: General experimental workflow.
References
- 1. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative action of this compound, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]
Cudraflavone B: Application Notes and Protocols for Assessing Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of cudraflavone B on cytokine production, particularly its inhibitory role in inflammatory responses. Detailed protocols for key experiments are provided to enable researchers to investigate these effects in their own laboratories.
This compound, a prenylated flavonoid, has demonstrated significant anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines.[1][2] This document outlines its mechanism of action and provides standardized methods to assess its efficacy.
Data Presentation
The following tables summarize the quantitative effects of this compound on cytokine production and related inflammatory mediators.
Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated THP-1 Macrophages
| Treatment | TNF-α mRNA Expression (fold change vs. control) | TNF-α Protein Secretion (fold reduction vs. LPS alone) |
| Control (no LPS) | 1.0 | - |
| LPS (1 µg/mL) | Undisclosed in search results | 1.0 |
| This compound (10 µM) + LPS (1 µg/mL) | 5.8-fold reduction compared to LPS alone[3] | 20-fold reduction[3] |
Table 2: Inhibitory Activity of this compound on Cyclooxygenase (COX) Enzymes
| Enzyme | IC50 (µM) |
| COX-1 | 1.5 ± 0.65 |
| COX-2 | 2.5 ± 0.89 |
| Data from in vitro assays. |
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) MAPK signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the ERK MAPK signaling pathway.
Experimental Protocols
The following protocols provide a framework for assessing the effects of this compound on cytokine production in a human monocyte-derived macrophage model.
Caption: Experimental workflow for assessing this compound effects.
Protocol 1: THP-1 Cell Culture and Differentiation into Macrophages
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Seeding: Seed THP-1 cells into 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.
-
Differentiation: Add PMA to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 48-72 hours. Differentiated macrophages will become adherent to the plate surface and exhibit a larger, more spread-out morphology.
-
Resting: After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium. Allow the cells to rest for 24 hours before proceeding with experiments.
Protocol 2: this compound Treatment and LPS Stimulation
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI-1640 medium
-
DMSO (vehicle control)
Procedure:
-
Pre-treatment: Prepare working solutions of this compound in complete RPMI-1640 medium. A final concentration of 10 µM is recommended based on published data.[3] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the medium from the rested macrophages and add the this compound or vehicle control solutions.
-
Incubate for 1-2 hours at 37°C.
-
LPS Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control group of cells that are not stimulated with LPS.
-
Incubation: Incubate the plates for the desired time points. For TNF-α mRNA analysis, a 4-6 hour incubation is typical. For protein analysis in the supernatant, a 12-24 hour incubation is recommended.
Protocol 3: RNA Isolation and qRT-PCR for TNF-α Expression
Materials:
-
Treated THP-1 macrophages (from Protocol 2)
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human TNF-α and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Isolation: a. After the desired incubation time, aspirate the cell culture medium. b. Lyse the cells directly in the well by adding 1 mL of TRIzol reagent and pipetting up and down to homogenize. c. Transfer the lysate to a microcentrifuge tube and proceed with a standard TRIzol-based RNA isolation protocol or follow the manufacturer's instructions for a commercial kit. d. Resuspend the final RNA pellet in RNase-free water. e. Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
cDNA Synthesis: a. Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qRT-PCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for TNF-α or the housekeeping gene, and the synthesized cDNA. b. Perform the qPCR using a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Analyze the data using the ΔΔCt method to determine the relative fold change in TNF-α mRNA expression, normalized to the housekeeping gene.
Protocol 4: ELISA for TNF-α Secretion
Materials:
-
Cell culture supernatants (collected from Protocol 2)
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Supernatant Collection: After the incubation period with LPS, carefully collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
ELISA Assay: a. Perform the ELISA for human TNF-α according to the manufacturer's instructions provided with the kit. b. This typically involves adding the supernatants and a series of known standards to a 96-well plate pre-coated with a TNF-α capture antibody. c. Following incubations with detection antibodies and a substrate, the colorimetric change is measured using a microplate reader at 450 nm.
-
Data Analysis: a. Generate a standard curve from the absorbance values of the known standards. b. Use the standard curve to calculate the concentration of TNF-α in each of the experimental samples.
Protocol 5: Western Blot for NF-κB (p65) Nuclear Translocation and ERK Phosphorylation
Materials:
-
Treated THP-1 macrophages (from Protocol 2)
-
Nuclear and cytoplasmic extraction kit
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-phospho-ERK (p-ERK), anti-total ERK, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
For NF-κB Translocation: Use a nuclear and cytoplasmic extraction kit to separate the nuclear and cytoplasmic fractions of the cell lysates according to the manufacturer's protocol.
-
For ERK Phosphorylation: Lyse the whole cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the appropriate primary antibody (e.g., anti-NF-κB p65, anti-p-ERK) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: a. For ERK phosphorylation, strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading. b. For NF-κB translocation, probe the nuclear fractions with an anti-Lamin B1 antibody and the cytoplasmic fractions with an anti-GAPDH antibody to confirm the purity of the fractions and equal loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of nuclear NF-κB p65 and phosphorylated ERK.
References
Troubleshooting & Optimization
Technical Support Center: Cudraflavone B Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of cudraflavone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a prenylated flavonoid, a natural compound isolated from plants like Morus alba[1][2]. It exhibits promising anti-inflammatory and anti-cancer properties[1]. A key mechanism of its action is the inhibition of COX-1 and COX-2 enzymes and blocking the nuclear translocation of NF-κB[1][3]. However, like many flavonoids, this compound is a hydrophobic molecule with poor water solubility, which can limit its bioavailability and therapeutic efficacy in research and clinical applications[4][5]. Enhancing its solubility is crucial for developing effective oral and parenteral formulations.
Q2: What are the primary strategies for improving the solubility of poorly soluble drugs like this compound?
A2: Several techniques are employed to enhance the solubility of hydrophobic drugs. The most common and effective methods for flavonoids include:
-
Inclusion Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule[6][7].
-
Solid Dispersion: Dispersing the drug in an amorphous form within a hydrophilic carrier or matrix[8][9]. This can be achieved through methods like solvent evaporation or fusion[10].
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate according to the Noyes-Whitney equation[11][12].
-
Use of Co-solvents: Mixing water-miscible organic solvents (e.g., ethanol, PEG 300, PEG 400) with an aqueous solution to reduce interfacial tension[1][13][14].
Q3: How does cyclodextrin complexation improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[15]. The hydrophobic this compound molecule (the "guest") can be encapsulated within the nonpolar cavity of the cyclodextrin (the "host")[7][14]. This host-guest complex effectively shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior, which significantly improves its solubility in water[4][15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher water solubility and safety profile[16][17].
Q4: What is a solid dispersion and how does it increase drug solubility?
A4: A solid dispersion refers to a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state[8][9]. For poorly soluble drugs like this compound, this technique aims to reduce the particle size to a molecular level and convert the drug from a crystalline to a more soluble amorphous form[8]. The hydrophilic carrier (such as polyethylene glycols or PVPs) improves the wettability of the drug particles, leading to a faster dissolution rate and enhanced solubility[8][10].
Q5: How can I quantify the improvement in this compound solubility?
A5: The concentration of dissolved this compound in an aqueous solution can be quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method[18][19]. A standard calibration curve must first be generated using known concentrations of this compound. Other methods include UV-Vis spectrophotometry, provided that other components in the solution do not interfere with the absorbance spectrum of this compound[16]. For complex mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher selectivity and sensitivity[20].
Troubleshooting Guides
Problem: this compound is precipitating out of my aqueous solution.
This is a common issue stemming from the compound's inherent hydrophobicity. Follow this troubleshooting workflow to diagnose and resolve the problem.
Figure 1: Troubleshooting workflow for this compound precipitation.
Problem: My solubility enhancement technique (e.g., complexation) did not yield a significant improvement.
-
Check Stoichiometry: For inclusion complexes, the molar ratio of this compound to cyclodextrin is critical. A 1:1 molar ratio is often the most stable, but this should be experimentally determined[6]. Prepare complexes with varying molar ratios (e.g., 1:1, 1:2, 2:1) and measure the resulting solubility for each.
-
Verify Complex/Dispersion Formation: Use analytical techniques to confirm that the complex or amorphous dispersion has successfully formed. Techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for characterization[4][15][16]. The disappearance of the drug's melting point peak in DSC thermograms is a strong indicator of amorphous dispersion or complex formation[16].
-
Review Preparation Method: Ensure the chosen protocol was followed correctly. For freeze-drying, ensure the initial solution was clear and completely frozen before lyophilization[15]. For solvent evaporation, ensure the solvent was fully removed, as residual solvent can affect stability and solubility[10].
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₆ | [2] |
| Molecular Weight | 420.5 g/mol | [2] |
| Appearance | Solid | |
| Aqueous Solubility | Poorly soluble / Insoluble | [1][4] |
Comparison of Solubility Enhancement Techniques for Flavonoids
(Note: Data for this compound is limited. The following table presents data for other structurally related flavonoids to illustrate the potential efficacy of these methods.)
| Flavonoid | Enhancement Method | Carrier/System | Fold Increase in Solubility | Source |
| Myricetin | Inclusion Complex | 9 mM Dimeric β-CD | 33.6 | [21] |
| Quercetin | Inclusion Complex | 9 mM Dimeric β-CD | 12.4 | [21] |
| Kaempferol | Inclusion Complex | 9 mM Dimeric β-CD | 10.5 | [21] |
| β-naphthoflavone | Inclusion Complex | β-CD dimer | 469 | [21] |
| Flurbiprofen | Solid Dispersion | PEG 8000 | > 2.5 (Dissolution) | [10] |
Experimental Protocols & Workflows
General Experimental Workflow
The diagram below outlines a general workflow for selecting, preparing, and validating a suitable solubility enhancement method for this compound.
Figure 2: General workflow for enhancing this compound solubility.
Protocol: Preparation of this compound / HP-β-CD Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from methodologies used for other flavonoids[15][16].
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water, Magnetic stirrer, Freeze-dryer.
-
Procedure:
-
Dissolve a pre-weighed amount of HP-β-CD in deionized water with stirring to create a clear solution. The concentration will depend on the desired molar ratio.
-
Add a pre-weighed amount of this compound to the HP-β-CD solution to achieve the target molar ratio (e.g., 1:1).
-
Seal the container and stir the mixture at room temperature for 48-72 hours, protected from light.
-
After stirring, filter the solution (e.g., using a 0.45 µm filter) to remove any undissolved this compound.
-
Freeze the resulting clear solution at -80°C until completely solid.
-
Lyophilize the frozen sample using a freeze-dryer for at least 48 hours to obtain a dry powder of the inclusion complex.
-
-
Characterization:
Signaling Pathway
This compound has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway[1][3]. The diagram below illustrates this mechanism.
Figure 3: this compound blocks the translocation of NF-κB to the nucleus.
References
- 1. This compound | Apoptosis | 19275-49-1 | Invivochem [invivochem.com]
- 2. This compound | C25H24O6 | CID 5319925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Study of flavonoids/beta-cyclodextrins inclusion complexes by NMR, FT-IR, DSC, X-ray investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. scielo.br [scielo.br]
- 11. pharmtech.com [pharmtech.com]
- 12. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. ijmsdr.org [ijmsdr.org]
- 15. oatext.com [oatext.com]
- 16. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 21. mdpi.com [mdpi.com]
preventing cudraflavone B precipitation in cell culture media
Welcome to the technical support center for utilizing Cudraflavone B in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent precipitation and ensure the successful application of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a prenylated flavonoid compound isolated from plants such as Morus alba and Cudrania tricuspidata[1][2]. It is recognized for its anti-inflammatory and anti-cancer properties[3][4]. Key chemical properties are summarized in the table below[1].
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₆[1] |
| Molecular Weight | 420.45 g/mol [3] |
| Appearance | Solid (powder) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[3] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month[3] |
Q2: In which solvents can I dissolve this compound?
This compound is a hydrophobic compound with poor water solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell culture applications, DMSO is the most commonly used solvent to prepare a concentrated stock solution.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "crash out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The final concentration of the organic solvent (like DMSO) is often too low to maintain the solubility of the flavonoid.
Q4: What is the recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps.
Issue 1: Immediate Precipitation Upon Dilution
This is the most common problem and is typically due to poor solubility in the aqueous medium.
Root Cause Analysis Workflow
Caption: Workflow for addressing immediate precipitation of this compound.
Corrective Actions:
-
Step 1: Optimize Stock Solution and Dilution Technique:
-
Prepare a high-concentration stock solution of this compound in 100% sterile DMSO.
-
For dose-response experiments, perform serial dilutions in 100% DMSO.
-
To prepare your final working concentration, add a small volume of the DMSO stock directly to your pre-warmed cell culture medium and mix immediately and thoroughly. Avoid intermediate dilutions in aqueous buffers like PBS, as this will likely cause precipitation.
-
-
Step 2: Determine the Maximum Soluble Concentration:
-
If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium.
-
Follow the "Protocol for Determining Maximum Soluble Concentration" outlined in the Experimental Protocols section below to find the highest concentration that remains in solution.
-
-
Step 3: Consider Formulation Aids:
-
For particularly high desired concentrations, the use of co-solvents or solubilizing agents may be necessary. These should be used with caution and with appropriate controls to ensure they do not affect your experimental outcomes.
-
Co-solvents: Polyethylene glycol 400 (PEG 400) can be used in combination with DMSO in the stock solution.
-
Surfactants: Non-ionic surfactants like Tween® 80 can help to maintain the compound in solution.
-
Complexation: Cyclodextrins can form inclusion complexes with flavonoids to enhance their aqueous solubility[5][6].
-
-
Issue 2: Precipitation Over Time (Delayed Precipitation)
Sometimes, this compound may appear to be in solution initially but then precipitates over the course of the experiment (e.g., after several hours in the incubator).
Root Cause Analysis:
-
pH and Temperature Changes: The pH of the cell culture medium can shift during incubation due to cellular metabolism. Flavonoid solubility can be pH-dependent[7][8]. Temperature fluctuations can also affect solubility.
-
Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to aggregation over time.
Corrective Actions:
-
pH Stability: Ensure your cell culture medium is adequately buffered. The solubility of some flavonoids increases at a more alkaline pH[9]. However, be mindful of maintaining the optimal pH range for your cells.
-
Serum Concentration: The presence of proteins in FBS can sometimes help to stabilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider whether increasing the serum concentration is an option for your experiment.
-
Regular Observation: Visually inspect your culture plates under a microscope at regular intervals to check for signs of precipitation.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
For example, to make a 10 mM stock solution, dissolve 4.205 mg of this compound (MW: 420.45 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[3].
-
-
Prepare Working Solution:
-
Warm your cell culture medium to 37°C.
-
Calculate the volume of your DMSO stock solution needed to achieve the desired final concentration in your culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
Directly add the calculated volume of the DMSO stock to the pre-warmed medium and immediately mix well by pipetting or gentle swirling. Do not add the medium to the DMSO stock.
-
Protocol for Determining Maximum Soluble Concentration
This protocol helps you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Experimental Workflow
Caption: Workflow for determining the maximum soluble concentration of this compound.
-
Preparation:
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).
-
In separate microcentrifuge tubes, prepare a serial dilution of the this compound stock in 100% DMSO (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM).
-
In a 24-well plate or microcentrifuge tubes, add a defined volume of your complete cell culture medium (e.g., 1 mL).
-
-
Execution:
-
Add a small, fixed volume of each DMSO dilution to a corresponding well/tube of medium to achieve a consistent final DMSO concentration (e.g., add 2 µL of each DMSO dilution to 1 mL of medium for a final DMSO concentration of 0.2%).
-
Include a vehicle control well with only the DMSO.
-
Mix gently and thoroughly.
-
-
Observation:
-
Visually inspect each well for any signs of precipitation (cloudiness, crystals) immediately after mixing.
-
Incubate the plate/tubes under your standard experimental conditions (37°C, 5% CO₂).
-
Observe the wells again at several time points (e.g., 1 hour, 4 hours, 24 hours) for any delayed precipitation.
-
-
-
The highest concentration of this compound that remains clear and free of precipitate throughout the observation period is your working maximum soluble concentration for that specific medium and under those conditions.
-
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways can help in designing your experiments and interpreting your results.
1. NF-κB and MAPK Signaling in Inflammation
This compound has been reported to exert anti-inflammatory effects by inhibiting the NF-κB and ERK MAPK signaling pathways[3].
Caption: this compound's inhibition of NF-κB and ERK MAPK pathways.
2. PI3K/Akt/mTOR Pathway in Autophagy
In some cancer cells, this compound has been shown to induce apoptosis and autophagy by affecting the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's modulation of the PI3K/Akt/mTOR pathway.
By following these guidelines and protocols, you can minimize issues with this compound precipitation and obtain reliable and reproducible results in your cell culture experiments.
References
- 1. This compound | C25H24O6 | CID 5319925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. abmole.com [abmole.com]
- 4. This compound | Apoptosis | 19275-49-1 | Invivochem [invivochem.com]
- 5. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility enhancement of a hydrophobic flavonoid, luteolin by the complexation with cyclosophoraoses isolated from Rhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Cudraflavone B Stability and Degradation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with cudraflavone B, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this promising prenylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during my experiments?
A1: Like many flavonoids, the stability of this compound is susceptible to a range of environmental factors. Key parameters to control include:
-
pH: this compound is likely to be more stable in acidic to neutral conditions. Alkaline environments can promote the ionization of its phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions. For long-term storage and during experimental procedures, it is advisable to maintain low temperatures.
-
Light: Exposure to UV or even ambient light can induce photodegradation. It is crucial to protect this compound solutions and samples from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly in combination with other factors like light and high pH.
-
Solvents: The choice of solvent can significantly impact stability. While this compound has good solubility in organic solvents like DMSO and ethanol, the stability in these solvents over time should be considered, especially for stock solutions. Aqueous buffers may pose a greater stability risk.
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of flavonoids. It is important to use high-purity solvents and reagents to minimize metal ion contamination.
Q2: I am observing a gradual loss of my this compound signal in my HPLC analysis over a few days, even when stored in the dark at 4°C. What could be the cause?
A2: This is a common issue. Several factors could be contributing to this observation:
-
Slow Oxidation: Even at 4°C, slow oxidation can occur in solution, especially if the solvent is not deoxygenated.
-
Solvent Instability: The solvent itself might be degrading or contain impurities that react with this compound. For example, older bottles of solvents like THF can form peroxides.
-
pH Shift: If you are using a buffered solution, the pH may shift over time, leading to degradation.
-
Adsorption: this compound might be adsorbing to the surface of your storage container, especially if it is plastic. Using glass vials is recommended.
Q3: My this compound stock solution in DMSO has changed color. Is it still usable?
A3: A change in color is a strong indicator of degradation. Flavonoid degradation products are often colored. It is highly recommended to prepare fresh stock solutions frequently and to avoid using any solution that shows visible changes. To minimize degradation of stock solutions, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experimental replicates. | Degradation of this compound during the experiment. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time samples are kept at room temperature and protect them from light. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study (see protocol below) to identify potential degradation products. Use a photodiode array (PDA) detector to check for peak purity. |
| Low recovery of this compound after extraction. | Degradation during the extraction process. | Optimize extraction parameters. Use milder extraction conditions (e.g., lower temperature, shorter time). Consider using an antioxidant during extraction. |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment and does not exceed a certain percentage (typically <1%). |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify its potential degradation products. This information is crucial for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight for 48 hours or in a photostability chamber.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all the samples with the mobile phase and analyze by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic acid in Water (B) |
| Gradient Program | 0-5 min: 30% A; 5-20 min: 30-70% A; 20-25 min: 70-30% A; 25-30 min: 30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm (or determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Data Presentation
| Stress Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderately Stable | Isomerization products, cleavage of the pyran ring. |
| Alkaline (e.g., 0.1 M NaOH) | Unstable | Chalcones, products of oxidative degradation. |
| Oxidative (e.g., 3% H₂O₂) | Unstable | Oxidized derivatives, ring cleavage products. |
| Thermal (e.g., 80°C) | Moderately Stable to Unstable | Depends on the duration and temperature. |
| Photolytic (UV/Visible light) | Unstable | Photodegradation products, often colored. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
optimizing cudraflavone B dosage and treatment duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and treatment duration of cudraflavone B for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare and store this compound stock solutions?
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell culture experiments, it is crucial to keep the final concentration of the DMSO vehicle low (e.g., 0.1%) to avoid solvent-induced cytotoxicity.[1] Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium.
Q2: What is a good starting concentration for my in vitro experiments?
A: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being studied. Based on published data, a good starting point for exploratory experiments is 10-20 µM .
-
Anti-cancer effects: In human glioblastoma cells (U87 and U251), the IC50 (the concentration that inhibits 50% of cell viability) was found to be approximately 10 µM, with significant apoptosis observed at 20 µM after 24 hours.[2] In human oral cancer cells, 15 µM was shown to induce apoptosis.[3]
-
Anti-inflammatory effects: A non-cytotoxic concentration of 10 µM was effective in reducing inflammatory mediators in THP-1-derived macrophages.[1]
-
Antiproliferative effects: In rat aortic smooth muscle cells, inhibitory effects were seen at concentrations as low as 0.1-4 µM.[4]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How do I determine the optimal treatment duration?
A: Treatment duration depends on the endpoint being measured.
-
For signaling pathway analysis (e.g., Western blot): Short-term incubations may be sufficient. For instance, in anti-inflammatory studies, cells are often pre-treated for 1 hour before stimulation, with pathway modulation measured 2-10 hours later.[1]
-
For cell viability or apoptosis assays: A 24-hour treatment is a common starting point.[2] However, studies have shown effects in a time-dependent manner, so a time-course experiment (e.g., 12h, 24h, 48h) is highly recommended to identify the ideal window for your specific assay.[2][3] For some cell cycle analyses, treatments up to 48 hours (2 days) have been used.[5]
Q4: I'm observing precipitation of this compound in my culture medium. What should I do?
A: This is a common issue with hydrophobic compounds.
-
Check DMSO Concentration: Ensure the final DMSO concentration in your medium does not exceed 0.1-0.5%. Higher concentrations can cause the compound to fall out of solution.
-
Vortex Thoroughly: When diluting your DMSO stock into the culture medium, vortex the medium immediately and thoroughly to ensure proper dispersion.
-
Prepare Fresh Dilutions: Do not store diluted solutions of this compound in aqueous media for extended periods. Prepare them fresh from the frozen DMSO stock for each experiment.
-
Reduce Final Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in your specific medium. Try working with a lower concentration range.
Q5: I am not observing the expected biological effect. What are some possible reasons?
A: This can be addressed with a systematic troubleshooting approach. First, verify that the lack of effect is not due to an issue with the experimental setup itself (e.g., cell health, reagent quality). If the assay is performing as expected with positive controls, consider the following points related to this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations for this compound as reported in various in vitro studies.
Table 1: Effective Concentrations and IC50 Values of this compound
| Cell Line(s) | Biological Effect | Effective Concentration / IC50 | Citation(s) |
| U87, U251 (Human Glioblastoma) | Anti-cancer (Apoptosis, Viability) | IC50 ≈ 10 µM; Significant effects at 10-20 µM | [2] |
| HN4, HN12 (Human Oral Cancer) | Anti-cancer (Apoptosis) | 15 µM | [3] |
| THP-1 (Human Macrophages) | Anti-inflammatory | 10 µM (non-cytotoxic) | [1] |
| RAW264.7, BV2 (Murine Macrophages) | Anti-inflammatory | Concentration-dependent inhibition of NO/PGE2 | [6] |
| RASMCs (Rat Aortic Smooth Muscle) | Antiproliferative | 0.1 - 4 µM | [4] |
Table 2: Experimental Treatment Durations for this compound
| Assay Type | Cell Line | Treatment Duration | Citation(s) |
| Cell Viability / Apoptosis | U87, U251 | 12h, 24h, 48h | [2] |
| Gene Expression (qPCR) | THP-1 derived macrophages | 1h pre-treatment, followed by 2-10h stimulation | [1] |
| Cytokine Secretion | THP-1 derived macrophages | 1h pre-treatment, followed by 24h stimulation | [1] |
| Western Blot / Immunoblot | HN4, HN12 | 48 hours (2 days) | [5] |
| DNA Synthesis | RASMCs | 24 hours | [4] |
Experimental Protocols & Workflows
General Workflow for Optimizing Dosage and Duration
This workflow provides a systematic approach to determining the optimal experimental parameters for this compound in a new cell model.
Protocol: Dose-Response Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of analysis. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in your complete culture medium from your DMSO stock. Include a "vehicle control" (medium with 0.1% DMSO) and a "no treatment" control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a set duration (a 24-hour starting point is recommended).[2]
-
Viability Assessment: Add the viability reagent (e.g., MTT, WST-1, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
This compound exerts anti-inflammatory effects by inhibiting the canonical NF-κB pathway.[6][7] It prevents the translocation of the active NF-κB dimer (p65/p50) from the cytoplasm into the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, COX-2, and various interleukins.[1][8]
Modulation of PI3K/Akt/mTOR Pathway in Cancer
In glioblastoma cells, this compound has been found to induce apoptosis and autophagy by suppressing the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. This compound induces human glioblastoma cells apoptosis via ER stress-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibition and apoptosis-inducing effects of this compound in human oral cancer cells via MAPK, NF-κB, and SIRT1 signaling pathway PMID: 23881456 | MedChemExpress [medchemexpress.eu]
- 4. Antiproliferative action of this compound, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Technical Support Center: Cudraflavone B and MTT Assay Interference
Welcome to the technical support center for researchers utilizing the MTT assay in the presence of cudraflavone B. This resource provides essential guidance on identifying and mitigating potential artifacts and interference caused by this compound.
Troubleshooting Guide
This compound, a flavonoid, possesses intrinsic properties that can interfere with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.[1][2] Flavonoids can act as reducing agents and may lead to inaccurate estimations of cell viability.[1] This guide will help you troubleshoot common issues.
| Observed Problem | Potential Cause Related to this compound | Recommended Solution & Control Experiments |
| Artificially High Cell Viability (False Positive) | Direct MTT Reduction: As an antioxidant, this compound may directly reduce the yellow MTT tetrazolium salt to purple formazan, independent of cellular enzymatic activity.[1] | Cell-Free Control: Incubate this compound at various concentrations with MTT in cell-free media. A color change indicates direct reduction. Subtract this background absorbance from your experimental values. |
| Inconsistent or Variable Absorbance Readings | Colorimetric Interference: this compound is a colored compound. Its absorbance spectrum may overlap with that of the formazan product (typically measured at 570 nm), leading to artificially inflated readings.[3][4] | Compound Color Control: Prepare wells containing only cells, media, and this compound (without MTT). Measure the absorbance at 570 nm to quantify the compound's intrinsic absorbance. Subtract this value from your test wells. |
| Unexpected Dose-Response Curve | Interaction with Media Components: The reducing potential of flavonoids can be influenced by components in the cell culture medium and serum, altering the rate of MTT reduction.[5][6][7] | Killed-Cell Control: Treat cells with a potent cytotoxic agent (e.g., Triton X-100 or DMSO) to ensure no metabolic activity. Then, add this compound and MTT. Any resulting color change is due to non-enzymatic reduction or compound color. |
| Results Not Reproducible | Incomplete Solubilization of Formazan: this compound might interact with the formazan crystals, affecting their solubility in the solvent (e.g., DMSO, SDS).[3] | Microscopic Examination: Before reading the plate, visually inspect the wells under a microscope to ensure complete dissolution of the purple formazan crystals. If needed, increase shaking time or gently mix with a pipette.[3] |
| Discrepancy with Other Viability Assays | Compound Affects Cellular Metabolism: this compound might alter the metabolic state of the cells (e.g., mitochondrial activity) without directly causing cell death, leading to a skewed MTT result. The MTT assay measures metabolic activity, not necessarily the absolute number of living cells.[2] | Use an Alternative Assay: Validate findings with a non-enzymatic viability assay. Options include the Trypan Blue exclusion assay (membrane integrity), Crystal Violet assay (stains DNA of adherent cells), or the LDH assay (measures membrane damage).[8] |
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and how does it work?
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[9] In living cells, mitochondrial dehydrogenases and other NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[2][3] This formazan is then dissolved in a solvent, and the absorbance of the resulting purple solution is measured with a spectrophotometer. The intensity of the color is proportional to the metabolic activity of the cells.[9]
Q2: Why would this compound interfere with my MTT assay?
This compound is a flavonoid, a class of compounds known for their antioxidant properties.[1] This inherent reducing potential can cause chemical reduction of MTT to formazan in the absence of any cellular metabolic activity, leading to a false-positive signal.[1] Additionally, if this compound has a natural color that absorbs light near the same wavelength as formazan (around 570 nm), it can directly interfere with the absorbance readings.[4]
Q3: My control wells (this compound + MTT, no cells) are turning purple. What does this mean?
This indicates that this compound is directly reducing the MTT reagent. This is a common issue with antioxidant compounds like flavonoids.[1] The absorbance generated in these cell-free wells must be treated as background and subtracted from the absorbance values of your experimental wells containing cells.
Q4: How can I be certain that my results are accurate when using this compound?
To ensure accuracy, you must run a comprehensive set of controls alongside your experiment. These should include:
-
Cell-Free Control: this compound + Media + MTT (to check for direct MTT reduction).
-
Compound Color Control: this compound + Media + Cells (no MTT, to check for intrinsic color interference).
-
Killed-Cell Control: Dead Cells + this compound + Media + MTT (to confirm that the signal is from living, metabolically active cells).
If significant interference is observed that cannot be corrected by subtracting background, you should use an alternative cell viability assay.
Q5: What are some suitable alternative assays to MTT when testing flavonoids?
If interference from this compound is significant, consider assays with different detection principles:
-
SRB (Sulforhodamine B) Assay: This assay measures cell density based on the staining of total cellular protein and is often recommended for testing flavonoids.[1]
-
Trypan Blue Exclusion Assay: A simple method that counts viable cells based on membrane integrity; dead cells take up the blue dye.[8]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: Measures the release of LDH from the cytosol of damaged cells into the culture medium.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the amount of ATP present, which is a marker of metabolically active cells.[10][11]
Experimental Protocols
Protocol 1: Cell-Free Control for Direct MTT Reduction
Objective: To determine if this compound directly reduces MTT to formazan.
-
Prepare a 96-well plate.
-
In triplicate, add the same volume of cell culture medium used in your experiment to each well.
-
Add this compound to the wells at the same final concentrations used in your main experiment.
-
Add 10 µL of MTT solution (typically 5 mg/mL) to each well.[6]
-
Incubate the plate under the same conditions as your main assay (e.g., 2-4 hours at 37°C).[3]
-
Add the solubilization solution (e.g., DMSO, SDS) to each well.
-
Read the absorbance at 570 nm. The resulting value is the background absorbance that should be subtracted from your experimental data.
Protocol 2: Killed-Cell Control
Objective: To distinguish between compound-mediated MTT reduction and cell-mediated metabolic reduction.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce complete cell death by treating the cells with a cytotoxic agent (e.g., 0.1% Triton X-100 for 10 minutes or a high concentration of DMSO). Confirm cell death visually with a microscope.
-
Wash the wells carefully with PBS to remove the cytotoxic agent.
-
Add fresh culture medium containing the desired concentrations of this compound.
-
Proceed with the standard MTT assay protocol (add MTT, incubate, solubilize).
-
Measure the absorbance at 570 nm. In theory, these wells should show no formazan production from cellular activity. Any signal detected is due to the compound's direct reduction of MTT.
Visualizations
MTT Assay Mechanism and Interference Points
Caption: Mechanism of MTT assay and potential interference points by this compound.
Troubleshooting Workflow for this compound Interference
Caption: Logical workflow for troubleshooting MTT assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. opentrons.com [opentrons.com]
- 10. Is Your MTT Assay the Right Choice? [promega.jp]
- 11. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
minimizing off-target effects of cudraflavone B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cudraflavone B in their experiments. The information is designed to help minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a prenylated flavonoid known to exhibit anti-inflammatory, anti-cancer, and anti-proliferative properties. Its primary molecular targets identified to date include:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.
-
Cyclooxygenases (COX): It acts as a dual inhibitor of COX-1 and COX-2, enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation.
-
Cell Cycle Regulation: this compound can induce cell cycle arrest by downregulating the expression of cyclin-dependent kinases (CDKs) and cyclins, and upregulating CDK inhibitors like p21 and p27. This leads to reduced phosphorylation of the retinoblastoma protein (pRb).
Q2: What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not yet publicly available, based on the known activities of flavonoids, potential off-target effects may include:
-
Kinase Inhibition: Flavonoids are known to interact with the ATP-binding site of various kinases. Therefore, this compound may inhibit other kinases beyond the primary cell cycle-regulating CDKs.
-
PI3K/Akt/mTOR Pathway: Many flavonoids have been reported to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
-
Wnt/β-catenin Signaling: Some flavonoids can interfere with the Wnt/β-catenin signaling pathway, which plays a role in development and disease.[3]
-
Induction of Reactive Oxygen Species (ROS): At higher concentrations, some flavonoids have been observed to increase intracellular ROS levels, which can lead to cytotoxicity.[4][5]
Q3: How can I proactively minimize off-target effects in my experiments?
To minimize off-target effects when working with this compound, consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Multiple Cell Lines: Validate your findings in multiple, well-characterized cell lines to ensure the observed effects are not cell-type specific.
-
Control Experiments: Include appropriate controls, such as a structurally similar but inactive flavonoid analog (if available) or known inhibitors of suspected off-target pathways.
-
Orthogonal Assays: Confirm your results using multiple, independent experimental approaches. For example, if you observe cell cycle arrest via flow cytometry, validate this by examining the protein levels of key cell cycle regulators by Western blot.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity (even at low concentrations) | 1. Off-target kinase inhibition leading to apoptosis. 2. Induction of cellular stress (e.g., reactive oxygen species - ROS).[4][5] 3. Interference with essential cellular pathways. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a wide concentration range to determine the IC50. 2. Measure ROS production using a fluorescent probe (e.g., DCFDA). 3. Include a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cytotoxicity is apoptosis-dependent. 4. Consider performing a proteomics study to identify affected pathways. |
| Inconsistent or Non-reproducible Results | 1. Compound instability or degradation. 2. Variability in cell culture conditions (e.g., passage number, confluency). 3. Interference of this compound with assay components. Flavonoids have been reported to interfere with some enzymatic assays.[6] | 1. Prepare fresh stock solutions of this compound for each experiment. Protect from light and store appropriately. 2. Standardize cell culture protocols and use cells within a consistent passage number range. 3. Test for assay interference by running a cell-free version of the assay with this compound and all assay reagents. Consider alternative detection methods if interference is observed. |
| Lack of Expected On-Target Effect | 1. Incorrect dosage or treatment time. 2. Low bioavailability or cellular uptake of the compound. 3. Inactive compound. | 1. Perform a time-course and dose-response experiment to optimize treatment conditions. 2. Verify cellular uptake using techniques like HPLC or by using a fluorescently tagged analog if available. 3. Confirm the identity and purity of your this compound stock by analytical methods (e.g., HPLC, mass spectrometry). |
| Ambiguous Results in a Kinase Assay | 1. This compound may be a promiscuous kinase inhibitor, affecting multiple kinases in your assay. 2. The compound may be an ATP-competitive inhibitor, leading to broad-spectrum activity. | 1. Perform a kinome scan to assess the selectivity of this compound against a broad panel of kinases. 2. If broad activity is observed, consider using a more specific inhibitor for your target of interest as a positive control to dissect the specific effects. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and provide a template for recording your own experimental results.
Table 1: Known Inhibitory Activities of this compound
| Target/Process | Assay System | IC50 / Effect | Reference |
| Cell Proliferation (PDGF-stimulated RASMCs) | Cell Counting | Inhibition at 0.1-4 µM | [7] |
| DNA Synthesis (PDGF-stimulated RASMCs) | [3H]-Thymidine Incorporation | Inhibition at 0.1-4 µM | [7] |
| COX-1 | Enzymatic Assay | Dual inhibitor (specific IC50 not provided) | |
| COX-2 | Enzymatic Assay | Dual inhibitor (specific IC50 not provided) |
Table 2: Template for User-Generated Off-Target Profiling Data (e.g., Kinome Scan)
| Kinase Family | Kinase Target | % Inhibition @ [X] µM | IC50 (µM) |
| TK | EGFR | User Data | User Data |
| TK | SRC | User Data | User Data |
| CMGC | CDK2/cyclin A | User Data | User Data |
| ... | ... | User Data | User Data |
Experimental Protocols
1. Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Materials:
-
Recombinant active CDK2/cyclin A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a peptide containing the pRb phosphorylation site)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add 5 µL of the diluted this compound or controls to the wells of the 96-well plate.
-
Add 10 µL of the CDK2/cyclin A enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound is engaging its intended target within a cellular context.
-
Materials:
-
Cultured cells expressing the target protein
-
This compound stock solution (in DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
Equipment for Western blotting
-
-
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blot.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects of small molecules.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: this compound's role in the G1/S cell cycle checkpoint regulation.
References
- 1. Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencebuddies.org [sciencebuddies.org]
Cudraflavone B Studies: Technical Support Center
Welcome to the technical support center for cudraflavone B research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.
Troubleshooting Guides
Issue: Poor Solubility of this compound
This compound is a lipophilic compound with low aqueous solubility, which can pose a challenge for in vitro and in vivo studies.
Solutions:
-
Solvent Selection: For in vitro assays, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[1] For in vivo studies, co-solvents like polyethylene glycol 400 (PEG400) or suspending agents such as carboxymethyl cellulose may be necessary.[1]
-
Complexation: The use of cyclodextrins can enhance the aqueous solubility of flavonoids.[2] While specific data on this compound is limited, this approach has proven effective for structurally similar compounds.
-
Formulation: For oral administration in animal studies, this compound can be dissolved in 0.25% Tween 80 and 0.5% carboxymethyl cellulose or mixed with food powders.[1]
Issue: Inconsistent or Unexpected Experimental Results
Variability in experimental outcomes can arise from several factors, including compound stability, cell line differences, and procedural inconsistencies.
Solutions:
-
Compound Stability: this compound is stable at room temperature for short periods but should be stored at -20°C for long-term use.[1] In solvent, it is recommended to store at -80°C for up to 6 months.[1] Repeated freeze-thaw cycles should be avoided.
-
Cell Line Specificity: The effects of this compound can vary between different cell lines. It is crucial to perform dose-response experiments to determine the optimal concentration for each cell type.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A positive control could be a known inhibitor of the pathway you are studying, while a negative control would be the vehicle (e.g., DMSO) used to dissolve the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits both anti-inflammatory and anticancer properties through multiple mechanisms. It is a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] Additionally, it blocks the translocation of the nuclear factor kappa B (NF-κB) from the cytoplasm to the nucleus in macrophages, thereby inhibiting the expression and secretion of tumor necrosis factor-alpha (TNF-α).[3][4][5][6] In cancer cells, it can induce apoptosis through the mitochondrial pathway and activation of MAPK p38 and ERK signaling.[3]
Q2: At what concentrations is this compound typically effective?
A2: The effective concentration of this compound varies depending on the cell type and the specific biological effect being studied. For example, in rat aortic smooth muscle cells, concentrations between 0.1 and 4 µM have been shown to inhibit cell proliferation.[7] In vitro studies on COX inhibition have used concentrations around 10 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is known to target the NF-κB and COX pathways, like many natural compounds, it may have other cellular targets. It has been shown to downregulate cyclins and cyclin-dependent kinases (CDKs) and upregulate the expression of CDK inhibitors p21 and p27.[7] Researchers should consider the possibility of off-target effects and use multiple experimental approaches to validate their findings.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line/Assay | IC50 (µM) | Reference |
| COX-1 | In vitro enzyme assay | 1.5 ± 0.65 | [6] |
| COX-2 | In vitro enzyme assay | 2.5 ± 0.89 | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB Pathway Activation
This protocol describes the analysis of key proteins in the NF-κB signaling pathway in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a suitable density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Protein Extraction: After the desired incubation time, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. This compound | Apoptosis | 19275-49-1 | Invivochem [invivochem.com]
- 2. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 7. Antiproliferative action of this compound, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cudraflavone B Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cudraflavone B and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action in cancer cells?
A1: this compound is a flavonoid compound that has demonstrated anti-cancer properties in various cancer cell lines, including oral squamous cell carcinoma, colorectal cancer, and glioblastoma.[1] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. This is achieved through the modulation of several key signaling pathways, including the MAPK, NF-κB, SIRT1, and PI3K/AKT pathways.[1][2] In glioblastoma cells, this compound has also been shown to induce apoptosis via endoplasmic reticulum (ER) stress-induced autophagy.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to flavonoids like this compound is a multifactorial issue. Some of the primary mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[3][4]
-
Alterations in target signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of this compound. A common mechanism is the hyperactivation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation.
-
Epigenetic modifications: Changes in DNA methylation and histone modification can alter the expression of genes involved in drug sensitivity and resistance, contributing to reduced efficacy of this compound.
-
Induction of autophagy: While this compound can induce apoptotic autophagy in some cancer cells, in other contexts, autophagy can act as a survival mechanism, allowing cancer cells to withstand the stress induced by the treatment.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using a standard cell viability assay, such as the MTT assay.
Q4: Are there any known strategies to overcome this compound resistance?
A4: Yes, several strategies can be employed to overcome resistance:
-
Combination therapy: Using this compound in combination with inhibitors of key resistance pathways can be effective. For example, co-administration with an inhibitor of the PI3K/Akt pathway or an inhibitor of ABC transporters could restore sensitivity.
-
Modulation of autophagy: Depending on the context, either inducing or inhibiting autophagy in combination with this compound treatment could enhance its cytotoxic effects.
-
Epigenetic drugs: Combining this compound with epigenetic modifying agents, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors, may re-sensitize resistant cells.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed with this compound Treatment
Possible Cause 1: Development of Resistance through Upregulation of ABC Transporters.
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Compare the mRNA and protein expression levels of key ABC transporters (P-gp, BCRP, MRP1) in your treated cells versus untreated or parental cells.
-
Functional Efflux Assay: Perform a dye efflux assay (e.g., using Rhodamine 123 for P-gp) to determine if there is increased efflux activity in the resistant cells.
-
Co-treatment with an ABC Transporter Inhibitor: Treat the resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil for P-gp) to see if sensitivity is restored.
Expected Results:
| Experiment | Expected Result in Resistant Cells | Interpretation |
| qRT-PCR | Increased mRNA levels of ABCB1, ABCG2, or ABCC1 | Upregulation of efflux pump genes. |
| Western Blot | Increased protein levels of P-gp, BCRP, or MRP1 | Increased presence of efflux pumps. |
| Dye Efflux Assay | Decreased intracellular dye accumulation | Increased functional activity of efflux pumps. |
| Co-treatment | Decreased IC50 of this compound | Resistance is mediated by ABC transporters. |
Issue 2: Cells Continue to Proliferate Despite this compound Treatment
Possible Cause 2: Activation of the PI3K/Akt Survival Pathway.
Troubleshooting Steps:
-
Assess Akt Phosphorylation: Use Western blotting to determine the levels of phosphorylated Akt (p-Akt) and total Akt in your treated cells compared to control cells. An increased ratio of p-Akt to total Akt suggests pathway activation.
-
Co-treatment with a PI3K/Akt Inhibitor: Treat the resistant cells with this compound in combination with a PI3K or Akt inhibitor (e.g., LY294002) to see if this restores the anti-proliferative effect.
Expected Results:
| Experiment | Expected Result in Resistant Cells | Interpretation |
| Western Blot | Increased p-Akt/Total Akt ratio | Activation of the PI3K/Akt survival pathway. |
| Co-treatment | Increased cell death and reduced proliferation | Resistance is mediated by the PI3K/Akt pathway. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for PI3K/Akt Pathway Proteins
This protocol is used to assess the activation of the PI3K/Akt pathway.[2][5][6][7]
Materials:
-
Cell lysates from control and treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Akt, rabbit anti-p-Akt (Ser473))
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt.
Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters
This protocol is used to measure the mRNA expression of ABC transporter genes.[8][9]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from control and treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qRT-PCR reaction with the master mix, primers, and cDNA.
-
Run the qRT-PCR program on the instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cudraflavone B Extraction and Purification
Welcome to the technical support center for the extraction and purification of cudraflavone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound, presented in a question-and-answer format.
Extraction Troubleshooting
Question 1: My extraction yield of total flavonoids from Morus alba root bark is lower than expected. What are the potential causes and solutions?
Answer: Low extraction yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Solvent Concentration: The polarity of the extraction solvent is critical. For flavonoids, aqueous ethanol or methanol is commonly used. The optimal concentration often lies between 50% and 80%.[1] If your yield is low, consider adjusting the solvent-to-water ratio.
-
Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to thoroughly extract the flavonoids from the plant material. Increasing the solid-to-liquid ratio, for instance from 1:10 to 1:25 (g/mL), can enhance extraction efficiency.
-
Incorrect Extraction Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile compounds like some flavonoids.[2] The optimal temperature for flavonoid extraction from Morus species is often reported to be between 60°C and 80°C.[3]
-
Insufficient Extraction Time: The extraction process may not have reached equilibrium. Ensure the extraction time is adequate; studies on Morus alba suggest optimal times can range from 90 to 150 minutes.[3]
-
Improper Sample Preparation: The particle size of the plant material plays a crucial role. Grinding the root bark into a fine powder increases the surface area available for solvent contact, leading to more efficient extraction.
Question 2: I am observing a significant amount of impurities in my crude extract. How can I improve the initial extraction selectivity?
Answer: To reduce impurities in your crude extract, consider the following strategies:
-
Pre-extraction with a Nonpolar Solvent: Before the main extraction with ethanol or methanol, perform a pre-extraction or washing step with a nonpolar solvent like n-hexane. This will remove lipids and other nonpolar compounds that can interfere with subsequent purification steps.
-
Solvent Partitioning: After the primary extraction, the crude extract can be dissolved in water or a hydroalcoholic mixture and then partitioned with immiscible solvents of increasing polarity (e.g., dichloromethane, ethyl acetate). Flavonoids will partition into different solvent layers based on their polarity, allowing for a preliminary separation from other compound classes.
-
pH Adjustment: The pH of the extraction solvent can influence the solubility and stability of flavonoids. For some flavonoids, a slightly acidic pH can improve extraction efficiency and stability.[4]
Purification Troubleshooting
Question 3: I am having trouble with peak tailing and poor resolution during the HPLC purification of this compound. What could be the issue?
Answer: Peak tailing and poor resolution in HPLC are common problems that can often be resolved with the following adjustments:
-
Column Overload: Injecting too much sample onto the column is a frequent cause of peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good peak shape. For prenylated flavonoids like this compound, a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid), is used to ensure sharp peaks by suppressing the ionization of phenolic hydroxyl groups.[5]
-
Contaminated or Degraded Column: Over time, HPLC columns can become contaminated with strongly retained compounds from previous injections or the stationary phase can degrade. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Presence of Silanols: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to peak tailing. Using a mobile phase with a competitive base or an end-capped column can mitigate this issue.
Question 4: The recovery of this compound from my purification column (silica gel or preparative HPLC) is low. What are the possible reasons?
Answer: Low recovery during purification can be frustrating. Here are some potential causes and their solutions:
-
Irreversible Adsorption: this compound, with its multiple hydroxyl groups, can irreversibly adsorb to the stationary phase, especially on highly active silica gel. Deactivating the silica gel by adding a small amount of water or a polar modifier to the mobile phase can help.
-
Compound Degradation: Flavonoids can be sensitive to pH and exposure to light and air. Ensure your solvents are degassed and, if necessary, perform the purification in a light-protected environment. The stability of prenylated flavonoids can also be an issue; for instance, some can isomerize in solution.[5]
-
Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely from the column. If using gradient elution, ensure the final solvent composition is strong enough to wash all compounds off the column.
-
Improper Fraction Collection: The fraction collection parameters may be too narrow, causing parts of the peak to be missed. Review your chromatogram and adjust the collection window accordingly.
Quantitative Data on Extraction and Purification
The following tables summarize quantitative data from various studies on the extraction and purification of flavonoids from Morus species.
Table 1: Comparison of Extraction Methods for Total Flavonoids from Morus alba
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Total Flavonoid Yield (mg/g) | Reference |
| Reflux Extraction | 80% Ethanol | 1:13 | 60 | 105 | 0.225 (resveratrol) | [3] |
| Ultrasonic Extraction | 95% Alcohol | 1:10 | 50 | 30 (2x) | 29.47 (rutin equivalents) | |
| Hot Reflux | 70% Ethanol | 1:50 | 80 | 90 | 3.50% | |
| Response Surface Methodology Optimized | 71.75% Ethanol | 1:23.2 | 67.1 | 150 | 2.37% | |
| Response Surface Methodology Optimized | 39.30% Ethanol | 1:34.6 | 70.85 | 120.18 | 50.52 |
Table 2: Comparison of Purification Methods for Flavonoids from Morus alba
| Purification Method | Stationary Phase | Eluent/Mobile Phase | Purity Achieved | Recovery | Reference |
| Silica Gel Column Chromatography | Silica Gel G | Chloroform:Methanol (10:1) | 99.3% (resveratrol) | Not specified | [3] |
| Macroporous Resin (H-103) | H-103 Macroporous Resin | Gradient of Ethanol in Water | 36.3% (total flavonoids) | 83.4% | |
| Preparative HPLC | C18 Reversed-Phase | Methanol/Water Gradient | >95% (for isolated compounds) | Not specified |
Experimental Protocols
Protocol 1: Extraction of this compound from Morus alba Root Bark
This protocol is a composite of common methods used for flavonoid extraction from Morus species.
-
Sample Preparation:
-
Obtain dried root bark of Morus alba.
-
Grind the root bark into a fine powder (approximately 40-60 mesh) using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
Place the powdered root bark in a Soxhlet apparatus.
-
Extract with n-hexane for 6-8 hours to remove lipids and other nonpolar compounds.
-
Air-dry the defatted powder to remove residual hexane.
-
-
Flavonoid Extraction:
-
Transfer the defatted powder to a round-bottom flask.
-
Add 80% aqueous ethanol at a solid-to-liquid ratio of 1:15 (g/mL).
-
Perform the extraction using a reflux apparatus at 70°C for 2 hours.
-
Alternatively, use an ultrasonic bath at 60°C for 90 minutes.
-
-
Crude Extract Preparation:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is removed.
-
The resulting aqueous concentrate can be used for solvent partitioning or directly for purification.
-
Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
This protocol outlines a two-step purification process for isolating this compound.
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel (100-200 mesh) slurry in chloroform.
-
Pack a glass column with the slurry.
-
Dissolve the crude extract in a small amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A common gradient could be Chloroform:Methanol from 100:0 to 90:10.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (95:5) mobile phase and visualizing under UV light.
-
Combine the fractions containing this compound (identified by comparison with a standard or by LC-MS analysis).
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Concentrate the combined fractions from the silica gel column.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).
-
A typical mobile phase would be a gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Example Gradient:
-
0-5 min: 20% A
-
5-35 min: 20-80% A
-
35-40 min: 80% A
-
40-45 min: 80-20% A
-
-
Set the flow rate according to the column dimensions (e.g., 10-20 mL/min).
-
Monitor the elution at a suitable wavelength for this compound (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the purity using analytical HPLC-UV and identity by LC-MS and NMR.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6][7]
NF-κB Signaling Pathway Inhibition by this compound
This compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα. This action blocks the release and subsequent nuclear translocation of the p65/p50 heterodimer, thereby downregulating the expression of pro-inflammatory genes.
Caption: this compound inhibits the canonical NF-κB pathway.
MAPK/ERK Signaling Pathway Inhibition by this compound
This compound has also been shown to suppress the phosphorylation of ERK1/2, a key component of the MAPK signaling cascade.[6] This inhibition contributes to its anti-inflammatory and anti-proliferative effects.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cudraflavone B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cudraflavone B and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low yield in Baker-Venkataraman rearrangement.
-
Question: I am getting a low yield for the Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in the Baker-Venkataraman rearrangement are often due to suboptimal reaction conditions. Here are some factors to consider:
-
Base Selection: The choice of base is critical. Strong bases like potassium hydroxide, potassium tert-butoxide in DMSO, or sodium hydride (NaH) are commonly used. The reactivity of the base can influence the reaction temperature and time.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the ester starting material and the diketone product.[1]
-
Solvent Choice: Aprotic solvents such as THF, DMSO, or dry acetone are recommended.[1]
-
Temperature: The optimal temperature can vary depending on the reactivity of the substrate and the base used. It can range from room temperature to reflux. Weaker bases may require higher temperatures, but this also increases the risk of decomposition.[1]
-
Workup: Careful quenching of the reaction with dilute acid is necessary. The 1,3-diketone product often exists in its enol form.
-
Issue 2: Poor regioselectivity in Claisen rearrangement of prenyl ethers.
-
Question: I am observing a mixture of C6 (desired) and C8 (undesired) prenylated products after the Claisen rearrangement. How can I improve the regioselectivity for the C6 position?
-
Answer: Controlling the regioselectivity of the Claisen rearrangement for flavonoids is a known challenge.[2] Here are some strategies to favor the formation of the ortho (C6) rearranged product:
-
Catalyst: The use of a Lewis acid catalyst can influence the regioselectivity. For example, Eu(fod)₃ has been used to catalyze the Claisen rearrangement at lower temperatures, which can favor one isomer over the other.[2][3]
-
Solvent: The choice of solvent can impact the transition state of the rearrangement and thus the product distribution.
-
Temperature: Thermal Claisen rearrangements often require high temperatures, which can lead to a mixture of products. Microwave-assisted Claisen rearrangement has been reported to promote tandem Claisen rearrangement and cyclization, which might offer better control in some cases.
-
Protecting Groups: The presence and nature of protecting groups on other hydroxyl functionalities can sterically hinder one position over the other, thus influencing the regioselectivity.
-
Issue 3: Difficulty in the final cyclization to form the pyran ring.
-
Question: The intramolecular cyclization to form the pyran ring of the this compound scaffold is proceeding with low efficiency. What can I do to improve this step?
-
Answer: The efficiency of the intramolecular cyclization to form the pyran ring can be influenced by several factors:
-
Catalyst: Acidic catalysts are often employed for this type of cyclization. The choice of acid and its concentration can be critical.
-
Reaction Conditions: Anhydrous conditions are typically necessary to favor the cyclization over side reactions. The reaction may also be sensitive to temperature.
-
Substrate Purity: Impurities from previous steps can interfere with the cyclization reaction. Ensure the substrate is of high purity before proceeding.
-
Alternative Methods: Consider alternative methods for pyranone synthesis, such as those involving metal-catalyzed cyclizations or microwave-assisted reactions, which have been reported for similar scaffolds.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound derivatives.
-
Question 1: What are the key steps in the total synthesis of this compound?
-
Answer 1: The total synthesis of this compound and its derivatives typically involves several key transformations. These include the protection of reactive hydroxyl groups, followed by the construction of the flavone core, often via a Baker-Venkataraman rearrangement and subsequent intramolecular cyclization.[5] The introduction of the characteristic prenyl and pyran moieties is achieved through steps like O-prenylation followed by a Claisen rearrangement and a final cyclization.
-
Question 2: Why are protecting groups necessary in the synthesis of this compound derivatives?
-
Answer 2: this compound has multiple phenolic hydroxyl groups with similar reactivity. Protecting groups are essential to temporarily block these reactive sites, allowing for selective reactions to occur at other positions on the molecule.[6] This prevents unwanted side reactions and allows for the controlled construction of the complex molecular architecture. The choice of protecting groups is crucial as they must be stable to the reaction conditions of subsequent steps and be selectively removable.
-
Question 3: What are some common challenges in the purification of prenylated flavonoids like this compound?
-
Answer 3: The purification of prenylated flavonoids can be challenging due to their similar polarities, which can make chromatographic separation difficult.[7] They can also be thermally sensitive. Techniques such as column chromatography on silica gel or preparative HPLC are commonly used. In some cases, a combination of different chromatographic techniques may be necessary to achieve high purity.
-
Question 4: Are there any alternative methods to the Baker-Venkataraman rearrangement for constructing the flavone core?
-
Answer 4: Yes, while the Baker-Venkataraman rearrangement is a classic and widely used method, other strategies exist for the synthesis of the flavone core. These include the Allan-Robinson reaction and the Kostanecki-Robinson reaction. More modern approaches may involve palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones.[8]
Quantitative Data Summary
The following table summarizes reported yields for key reactions in the synthesis of this compound and related flavonoids. This data is intended to provide a general benchmark for expected outcomes.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Baker-Venkataraman Rearrangement | Ortho-acylated phenyl ester | Ortho-hydroxyaryl 1,3-diketone | Strong base (e.g., KOH, NaH), aprotic solvent (e.g., THF, DMSO) | Generally high-yielding | [1] |
| Claisen Rearrangement (Eu(fod)₃ catalyzed) | Prenyl ether of naringenin derivative | 8-prenylated naringenin derivative | Eu(fod)₃, CHCl₃, 40°C | Not specified | [2] |
| Intramolecular Cyclization (Acid-catalyzed) | 1,3-diketone intermediate | Flavone core | Acidic conditions | Not specified | [5] |
| Flavone Synthesis (Pd-catalyzed oxidative cyclization) | 2'-hydroxydihydrochalcone | Flavone | Pd(TFA)₂, 5-NO₂-1,10-phenanthroline, DMSO, O₂ | up to 95% | [8] |
| Flavanone Synthesis (Pd-catalyzed) | 2'-hydroxydihydrochalcone | Flavanone | Pd(TFA)₂, Cu(OAc)₂, DMSO | up to 88% | [8] |
Experimental Protocols
General Protocol for Baker-Venkataraman Rearrangement:
-
Dissolve the ortho-acyloxyaryl ketone starting material in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
Add a strong base (e.g., potassium tert-butoxide or sodium hydride) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) until the starting material is consumed, as monitored by TLC.[1]
-
Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 10% HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ortho-hydroxyaryl β-diketone by recrystallization or column chromatography.
General Protocol for Claisen Rearrangement:
-
Dissolve the O-prenylated flavonoid in a suitable solvent (e.g., CHCl₃).
-
Add the catalyst, such as Eu(fod)₃, if a catalyzed reaction is desired.[2]
-
Heat the reaction mixture at the appropriate temperature (e.g., 40-70°C) for several hours, monitoring the progress by TLC.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the C-prenylated regioisomers.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total syntheses and antibacterial evaluations of cudraflavones A-C and related Flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The First Total Synthesis of (±) Cudraflavanone B and (±)-5-O-Methyl Cudraflavanone B [sioc-journal.cn]
- 7. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of cudraflavone B
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of cudraflavone B, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a prenylated flavonoid originally isolated from plants such as Morus alba (white mulberry) and Cudrania tricuspidata.[1][2] It is known for a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties. Its mechanisms of action involve the modulation of several key signaling pathways.[3][4]
Q2: Why is batch-to-batch variability a concern when working with this compound?
A2: Batch-to-batch variability is a common issue for many natural products, including this compound. This variability can arise from several factors, including:
-
Source of raw material: Differences in plant species, geographical location, climate, and harvest time can affect the composition of the initial extract.
-
Extraction and purification methods: Variations in solvents, temperature, and chromatographic techniques can lead to different impurity profiles and yields.
-
Storage and handling: this compound, like many flavonoids, can be sensitive to light, temperature, and oxidation, which may lead to degradation over time.
This variability can manifest as differences in purity, the presence of related flavonoid impurities, and ultimately, inconsistent results in biological assays.
Q3: How can I assess the quality and consistency of my this compound batch?
A3: A multi-step approach is recommended to ensure the quality of your this compound batch:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from your supplier. Look for information on purity (typically determined by HPLC), identity confirmation (e.g., by Mass Spectrometry and NMR), and residual solvent content.
-
Analytical Validation: It is best practice to independently verify the purity and identity of each new batch. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment. For identity confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
-
Functional Assay: Before commencing large-scale experiments, it is advisable to test each new batch in a small-scale, well-established functional assay to confirm its biological activity (e.g., a cell viability assay with a known sensitive cell line).
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound has been shown to modulate several critical intracellular signaling pathways:
-
NF-κB Signaling: It can inhibit the activation of NF-κB by preventing the translocation of the p65 subunit to the nucleus.[1]
-
PI3K/Akt Signaling: this compound has been reported to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4]
-
MAPK Signaling: It can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli.
-
ER Stress and Autophagy: this compound can induce apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress and subsequent autophagy.[3]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments using different batches of this compound. | Batch-to-batch variability in purity and/or impurity profile. Impurities, which may be structurally related flavonoids, could have their own biological activities, leading to confounding results. | 1. Perform Quality Control on Each Batch: Use HPLC to confirm the purity of each batch. Aim for a purity of >98% for consistent results. 2. Standardize Concentration Based on Purity: Adjust the concentration of your working solutions based on the purity of the batch to ensure you are using the same amount of active compound in each experiment. 3. Characterize Impurities (Advanced): If variability persists, consider using LC-MS to identify major impurities. |
| Lower than expected biological activity. | 1. Degradation of this compound: The compound may have degraded due to improper storage (exposure to light, high temperatures, or repeated freeze-thaw cycles). 2. Low Purity of the Batch: The actual concentration of this compound may be lower than stated. 3. Insolubility Issues: this compound is a lipophilic molecule and may precipitate out of aqueous media, reducing its effective concentration. | 1. Proper Storage: Store solid this compound at -20°C, protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store at -80°C in small aliquots to avoid multiple freeze-thaw cycles. 2. Verify Purity: Check the purity of your batch using HPLC. 3. Ensure Solubility: When preparing working solutions in cell culture media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not affect the cells. Visually inspect for any precipitation. |
| Unexpected or off-target effects observed. | Presence of Biologically Active Impurities: The observed effects may be due to contaminants in the this compound sample rather than the compound itself. | 1. Source a High-Purity Standard: If possible, obtain a certified reference standard of this compound to compare its activity with your batch. 2. Impurity Profiling: Use LC-MS to identify potential impurities. Search the literature to see if these impurities have known biological activities. |
| Difficulty in replicating published findings. | 1. Differences in Experimental Conditions: Cell line passage number, serum concentration, and treatment duration can all influence the outcome. 2. Variability in this compound Source: The this compound used in the original publication may have had a different purity or impurity profile. | 1. Standardize Protocols: Carefully replicate the experimental conditions described in the publication. 2. Characterize Your Compound: Thoroughly characterize your batch of this compound and compare its properties to any information provided in the original study. |
Data Presentation: Hypothetical Batch-to-Batch Variability of this compound
The following table presents a hypothetical but realistic example of the data a researcher might encounter when analyzing three different batches of this compound.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC, %) | 98.5% | 92.1% | 99.2% |
| Major Impurity 1 (Related Flavonoid, %) | 0.8% | 4.5% | 0.3% |
| Major Impurity 2 (Unknown, %) | 0.3% | 1.8% | 0.1% |
| IC50 in a Cancer Cell Viability Assay (µM) | 10.2 µM | 15.8 µM | 9.9 µM |
| IC50 for NF-κB Inhibition (µM) | 5.1 µM | 8.2 µM | 4.9 µM |
Note: This data is for illustrative purposes to highlight potential variability.
Experimental Protocols
Quality Control of this compound by HPLC
This protocol provides a general method for assessing the purity of a this compound sample.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: Linear gradient from 20% to 90% B
-
35-40 min: 90% B
-
40-45 min: Linear gradient from 90% to 20% B
-
45-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 50 µg/mL in the mobile phase.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area of the this compound peak relative to the total area of all peaks.
NF-κB (p65) Nuclear Translocation Assay
This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation using immunofluorescence.
-
Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL) for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
Logical Workflow for Assessing this compound Batch Variability
Caption: Workflow for this compound Batch Quality Control.
Signaling Pathway: this compound Inhibition of NF-κB
Caption: this compound inhibits NF-κB nuclear translocation.
Signaling Pathway: this compound and PI3K/Akt/Apoptosis
Caption: this compound induces apoptosis via PI3K/Akt inhibition.
References
- 1. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB signaling induces inductive expression of the downstream molecules and IgD gene in the freshwater carp, Catla catla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces human glioblastoma cells apoptosis via ER stress-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Akt activity and substrate phosphorylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
proper storage conditions for cudraflavone B
Welcome to the technical support center for cudraflavone B. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental application of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.
FAQs
Q1: What are the recommended long-term and short-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be kept at -20°C. For short-term storage, 2-8°C is recommended. It is crucial to store the compound in a tightly sealed container in a dry and well-ventilated area to prevent degradation.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO.
Q3: What is the stability of this compound in a DMSO stock solution?
A3: When stored in a solvent such as DMSO, it is recommended to keep the solution at -80°C for up to six months, or at -20°C for up to one month to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve this?
A4: Precipitation in aqueous media can be a challenge due to the lipophilic nature of prenylated flavonoids.[2][3] This can be caused by the final concentration of the compound being too high or the DMSO concentration in the final solution being too low to maintain solubility. To address this, ensure the final DMSO concentration in your culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity, but sufficient to maintain the solubility of this compound. It may be beneficial to perform a solubility test in your specific cell culture medium prior to the experiment.
Q5: My cell viability assay results are inconsistent when using this compound. What could be the issue?
A5: Inconsistent results in cell viability assays like MTT can sometimes be attributed to the interaction of the compound with the assay reagents. Some flavonoids have been reported to interfere with tetrazolium salt reduction, leading to inaccurate readings.[4][5] Consider using an alternative viability assay, such as the WST-1 assay, which has been shown to be more reliable for some natural products.[4][5] Additionally, ensure that your this compound is fully dissolved in the medium and that the treatment concentrations are within a non-precipitating range.
Q6: I am not observing the expected inhibition of NF-κB translocation. What are the possible reasons?
A6: Several factors could contribute to this. Firstly, verify the bioactivity of your this compound lot. Secondly, ensure the cells are properly stimulated to induce robust NF-κB activation. The timing of this compound pre-treatment and the duration of stimulation are critical and may need to be optimized for your specific cell line and experimental conditions. Finally, confirm the efficacy of your NF-κB translocation detection method, whether it be immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/System | Reference |
| COX-1 IC50 | 1.5 ± 0.65 µM | Ram seminal vesicles | [1] |
| COX-2 IC50 | 2.5 ± 0.89 µM | Human recombinant | [1] |
| COX-2/COX-1 Selectivity | 1.70 | In vitro assay | [1] |
| Molecular Weight | 420.45 g/mol | N/A | [6] |
| Appearance | Solid | N/A |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from previously described methods for determining the inhibitory effects of compounds on COX-1 and COX-2.[1][7]
Materials:
-
Human recombinant COX-2
-
COX-1 from ram seminal vesicles
-
0.1 M Tris/HCl buffer (pH 8.0)
-
Porcine hematin
-
L-epinephrine
-
Sodium EDTA
-
Arachidonic acid
-
This compound
-
Indomethacin (positive control)
-
DMSO
Procedure:
-
Prepare the incubation mixture consisting of 0.1 M Tris/HCl buffer (pH 8.0), 5 µM porcine hematin, 18 mM L-epinephrine, and 50 µM sodium EDTA.
-
Dissolve this compound and indomethacin in DMSO to prepare stock solutions.
-
Add the test substances (this compound or indomethacin) or DMSO (vehicle control) to the incubation mixture.
-
Pre-incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by adding either COX-2 (0.5 unit/reaction) or COX-1 (1 unit/reaction).
-
After a defined incubation period, add arachidonic acid to start the enzymatic reaction.
-
Terminate the reaction and measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol outlines the steps to visualize and quantify the inhibition of NF-κB nuclear translocation by this compound.[8][9]
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the macrophage cells onto glass coverslips or in a multi-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) or DMSO alone (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30-60 minutes) to induce NF-κB translocation. Include an unstimulated control group.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides or proceed with imaging on a high-content screening system.
-
Acquire images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal.
Protocol 3: Cell Viability Assay (WST-1 Assay)
This protocol is a reliable method for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cudraflavone B Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern biophysical and biochemical methods to validate the cellular target engagement of Cudraflavone B, a prenylated flavonoid with known anti-inflammatory and anti-cancer properties. We present detailed experimental protocols, illustrative comparative data, and visual workflows to assist researchers in selecting and implementing the most appropriate techniques for their studies.
This compound: Putative Molecular Targets
This compound has been shown to modulate several key signaling pathways implicated in inflammation and cancer. Understanding which proteins it directly binds to within the cell is crucial for its development as a therapeutic agent. Pre-clinical studies have indicated that this compound may exert its effects by influencing the following pathways:
-
NF-κB Signaling: this compound has been observed to inhibit the translocation of NF-κB to the nucleus, a critical step in the inflammatory response.[1][2][3]
-
MAPK/ERK Pathway: The compound has been shown to inhibit the phosphorylation of ERK, a key component of the MAPK signaling cascade that regulates cell proliferation and survival.
-
PI3K/Akt/mTOR Signaling: Evidence suggests that this compound can interfere with this crucial pathway for cell growth and survival.[4][5][6]
-
Cyclooxygenase (COX) Enzymes: this compound has been reported to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1][2]
The following diagram illustrates the key signaling pathways potentially targeted by this compound.
Comparison of Target Engagement Validation Methods
Several robust methods are available to confirm the direct binding of a small molecule like this compound to its putative protein targets in a cellular environment. Each has distinct advantages and is suited to different stages of the drug discovery process.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[7][8][9] | Label-free; applicable in intact cells and tissues; provides evidence of direct binding. | Requires a specific antibody for Western blot detection; may not be suitable for all proteins. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[10][11][12][13][14] | Label-free; no compound modification needed; can be used with cell lysates. | Requires optimization of protease concentration and digestion time. |
| Kinobeads / Affinity Proteomics | Competitive binding between the test compound and immobilized broad-spectrum inhibitors for kinase targets.[15][16][17][18][19] | High-throughput; can profile hundreds of kinases simultaneously; provides selectivity information. | Limited to ATP-competitive inhibitors; requires specialized reagents and mass spectrometry. |
| Downstream Signaling Analysis (Western Blot) | Measures the modulation of downstream signaling events (e.g., phosphorylation) upon compound treatment. | Widely accessible; provides functional confirmation of target modulation. | Indirect evidence of target binding; does not distinguish between direct and indirect effects. |
Experimental Protocols
Here we provide detailed protocols for validating the engagement of this compound with a putative kinase target (e.g., ERK) and a non-kinase target (e.g., IKK).
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to assess the thermal stabilization of a target protein in intact cells upon treatment with this compound.
Materials:
-
Cell line expressing the target protein (e.g., HeLa or HEK293)
-
This compound
-
Vehicle (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Primary antibody against the target protein
-
Secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with this compound (e.g., 10 µM) or vehicle for 1-2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[20]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[21]
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
This protocol details the DARTS method to identify target proteins of this compound based on their increased resistance to proteolysis.
Materials:
-
Cell lysate
-
This compound
-
Vehicle (DMSO)
-
Protease (e.g., Pronase or Thermolysin)
-
SDS-PAGE sample buffer
-
Primary antibody against the target protein
-
Secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Lysate Preparation: Prepare a total cell lysate and determine the protein concentration.[13]
-
Compound Incubation: Incubate the lysate with this compound or vehicle for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase at a 1:100 to 1:1000 mass ratio of protease to total protein) to both the this compound-treated and vehicle-treated lysates. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.[10][13]
-
Stop Digestion: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blot for the putative target protein.
-
Analysis: Compare the band intensity of the target protein in the this compound-treated versus vehicle-treated samples at each protease concentration. A higher band intensity in the presence of this compound indicates protection from proteolysis and thus, direct binding.
Illustrative Data Presentation
The following tables present hypothetical data for this compound in comparison with well-characterized inhibitors.
Downstream Signaling Inhibition
This table shows the half-maximal inhibitory concentrations (IC50) for this compound and comparator compounds on key signaling proteins.
| Compound | Target Pathway | Assay | Cell Line | IC50 (µM) |
| This compound | MAPK/ERK | p-ERK Western Blot | A549 | 5.2 |
| PI3K/Akt | p-Akt Western Blot | A549 | 8.5 | |
| NF-κB | NF-κB Reporter Assay | HEK293 | 3.1 | |
| Staurosporine | Pan-Kinase | In-vitro kinase assay | N/A | <0.1 [22][23][24][25][26] |
Direct Target Engagement and Enzyme Inhibition
This table compares the direct binding and enzymatic inhibition of this compound with Indomethacin for COX enzymes.
| Compound | Direct Target | Assay Type | IC50 (µM) | Selectivity (COX-1/COX-2) |
| This compound | COX-1 | Enzyme Inhibition | 1.5 [2][27] | 0.6 |
| COX-2 | Enzyme Inhibition | 2.5 [2][27] | ||
| Indomethacin | COX-1 | Enzyme Inhibition | 0.018 [28][29] | 0.69 |
| COX-2 | Enzyme Inhibition | 0.026 [28][29] |
Conclusion
Validating the direct cellular targets of a bioactive compound like this compound is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for achieving this. While downstream signaling assays provide valuable functional information, techniques like CETSA and DARTS offer direct evidence of target engagement in a physiological context. For kinase-focused studies, Kinobeads profiling offers a powerful high-throughput approach to assess both target engagement and selectivity. The choice of method will depend on the specific research question, available resources, and the nature of the putative target protein. By employing these robust techniques, researchers can confidently identify and validate the molecular targets of this compound, paving the way for its further development as a therapeutic agent.
References
- 1. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. Item - Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. tandfonline.com [tandfonline.com]
- 22. selleckchem.com [selleckchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. selleckchem.com [selleckchem.com]
- 25. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 26. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 28. medchemexpress.com [medchemexpress.com]
- 29. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cudraflavone B in Gene-Modulated Cancer Models: A Comparative Analysis of Cellular Effects
For researchers and drug development professionals, understanding the nuanced mechanisms of potential therapeutic compounds is paramount. Cudraflavone B, a prenylated flavonoid, has demonstrated significant anti-cancer properties in various cell models. This guide provides a comparative analysis of its effects, particularly in scenarios mimicking gene knockout through the use of specific inhibitors, to elucidate its mechanism of action in oral squamous cell carcinoma and glioblastoma.
This technical guide synthesizes experimental data from key studies to offer a clear comparison of this compound's performance with and without the modulation of specific cellular pathways. Detailed experimental protocols and visual representations of the signaling pathways are provided to support further research and development.
Comparative Analysis of this compound's Effects
The efficacy of this compound is significantly influenced by the status of key signaling pathways. The following tables summarize the quantitative data from studies on oral squamous cell carcinoma (OSCC) and glioblastoma, where specific pathways were inhibited or activated to simulate gene knockout conditions.
Oral Squamous Cell Carcinoma (OSCC) Models
In OSCC cell lines HN4 and HN12, the role of the SIRT1 pathway in mediating the effects of this compound was investigated using a SIRT1 inhibitor (Sirtinol) and an activator (Resveratrol).
| Cell Line | Treatment | Concentration | Apoptosis Rate (%) | Key Protein Expression Changes |
| HN4 | This compound | 15 µM | Increased | p53, p21, p27, Bax, Cytochrome c, Caspase-3 ↑; p-Rb, Bcl-2 ↓ |
| This compound + Sirtinol (SIRT1 Inhibitor) | 15 µM + 10 µM | Further Increased | Enhanced changes observed with this compound alone | |
| This compound + Resveratrol (SIRT1 Activator) | 15 µM + 20 µM | Attenuated | Blocked this compound-induced changes | |
| HN12 | This compound | 15 µM | Increased | p53, p21, p27, Bax, Cytochrome c, Caspase-3 ↑; p-Rb, Bcl-2 ↓ |
| This compound + Sirtinol (SIRT1 Inhibitor) | 15 µM + 10 µM | Further Increased | Enhanced changes observed with this compound alone | |
| This compound + Resveratrol (SIRT1 Activator) | 15 µM + 20 µM | Attenuated | Blocked this compound-induced changes |
Data synthesized from Lee et al., 2013.
Glioblastoma Models
In glioblastoma cell lines U87 and U251, the involvement of Endoplasmic Reticulum (ER) stress and autophagy in this compound-induced apoptosis was studied using an ER stress inhibitor (4-Phenylbutyric acid, 4-PBA) and autophagy inhibitors (3-Methyladenine, 3-MA; Chloroquine, CQ).[1]
| Cell Line | Treatment | Concentration | Cell Viability (%) | Apoptosis Rate (%) | Key Protein Expression Changes |
| U87 | This compound | 10 µM (IC50) | ~50% | ~56% (at 20 µM) | p-mTOR, p-p70, p-Akt ↓; LC3-II/LC3-I ↑ |
| This compound + 4-PBA | 20 µM + 10 mM | Restored | Reduced | Alterations caused by this compound were reversed | |
| This compound + 3-MA | 20 µM + 5 mM | Further Decreased | Increased | - | |
| This compound + CQ | 20 µM + 20 µM | Further Decreased | Increased | - | |
| U251 | This compound | 10 µM (IC50) | ~50% | ~40% (at 20 µM) | p-mTOR, p-p70, p-Akt ↓; LC3-II/LC3-I ↑ |
| This compound + 4-PBA | 20 µM + 10 mM | Restored | Reduced | Alterations caused by this compound were reversed | |
| This compound + 3-MA | 20 µM + 5 mM | Further Decreased | Increased | - | |
| This compound + CQ | 20 µM + 20 µM | Further Decreased | Increased | - |
Data synthesized from Lin et al., 2023.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its effects.
Caption: this compound signaling pathways.
Caption: General experimental workflow.
Detailed Experimental Protocols
For the accurate replication and validation of the cited findings, detailed methodologies are crucial. The following are summarized protocols for key experiments.
Cell Culture and Treatments
-
Oral Squamous Carcinoma Cells (HN4, HN12): Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Glioblastoma Cells (U87, U251): Cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Treatments: Cells were seeded and allowed to attach overnight. The medium was then replaced with fresh medium containing this compound, the specific inhibitor/activator, or a combination of both at the concentrations indicated in the tables for the specified time points (typically 24-48 hours).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound and/or inhibitors for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Harvest cells after treatment by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) is determined.
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3, p-Akt, p-mTOR, LC3B, and β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
This guide provides a foundational understanding of this compound's effects in cancer cell models where specific gene functions are modulated. The presented data and protocols are intended to facilitate further investigation into this promising natural compound for cancer therapy.
References
A Comparative Analysis of Cudraflavone B and Artocarpin in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two prenylated flavonoids, cudraflavone B and artocarpin. Drawing from experimental data, we will explore their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided.
Comparative Anticancer Activity: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and artocarpin against various cancer cell lines, as reported in several studies. Lower values indicate higher potency.
Table 1: IC50 Values of this compound
| Cancer Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Reference |
| U87 | Glioblastoma | ~20 µM | 24 h | [1] |
| U251 | Glioblastoma | ~20 µM | 24 h | [1] |
| HN4 | Oral Squamous Carcinoma | ~15 µM | 48 h | [2][3] |
| HN12 | Oral Squamous Carcinoma | ~15 µM | 48 h | [2][3] |
Note: Data for this compound is less extensive in the provided search results. The value of 15 µM for oral cancer cells was the concentration used to induce apoptosis, suggesting significant activity at this level[2][4].
Table 2: IC50 Values of Artocarpin
| Cancer Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 3 to 8 µM | 24 h | [5] |
| H226 | Non-Small Cell Lung Cancer | 3 to 8 µM | 24 h | [5] |
| H1299 | Non-Small Cell Lung Cancer | 3 to 8 µM | 24 h | [5] |
| H460 | Non-Small Cell Lung Cancer | 9.07 µg/mL (~20.8 µM) | Not Specified | [6] |
| H460 | Non-Small Cell Lung Cancer | 9.77 µg/mL (~22.4 µM) | Not Specified | [7] |
| HT-29 | Colorectal Adenocarcinoma | 5.56 µg/mL (~12.8 µM) | Not Specified | [8] |
| HCT116 | Colorectal Cancer | 4.23 mg/L (~9.7 µM) | 72 h | [9] |
| T47D | Breast Cancer | Potent Activity | Not Specified | [10] |
| MCF-7 | Breast Adenocarcinoma | 12.53 µg/mL (~28.7 µM) | Not Specified | [7][8] |
| HL-60 | Leukemia | 19.94 µg/mL (~45.7 µM) | Not Specified | [8] |
| Lung CSCs (CD166+CD44+) | Lung Cancer Stem Cells | 5.07 µg/mL (~11.6 µM) | Not Specified | [6] |
| U2OS, MG63, HOS | Osteosarcoma | Induces Apoptosis | Not Specified | [11] |
Note: IC50 values for artocarpin were reported in both µM and µg/mL; approximate conversions to µM are provided for comparison, using a molar mass of 436.5 g/mol .
Mechanisms of Action
Both this compound and artocarpin exert their anticancer effects through the modulation of complex cellular signaling pathways, leading to apoptosis and cell cycle arrest.
This compound: Key Pathways and Effects
This compound has been shown to inhibit cancer cell proliferation through multiple mechanisms:
-
Apoptosis Induction: It triggers the mitochondrial apoptotic pathway, characterized by the induction of p53, p21, and p27 proteins, an altered Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-3[2][3].
-
Signaling Pathway Modulation: this compound activates the MAPK (p38 and ERK) and NF-κB signaling pathways[2][12]. It also induces the expression of SIRT1, a class III histone deacetylase involved in cellular regulation[2][3]. In glioblastoma cells, it induces apoptosis by activating the endoplasmic reticulum (ER) stress pathway and harnessing the PI3K/mTOR/LC3B autophagy-related signaling pathway[1].
-
Cell Cycle Arrest: The compound causes an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis[1][2].
Artocarpin: Key Pathways and Effects
Artocarpin demonstrates broad anticancer activity by targeting several critical cellular processes:
-
Apoptosis Induction: Artocarpin induces apoptosis through both p53-dependent and independent pathways[5]. This is often mediated by the generation of reactive oxygen species (ROS)[5][11]. It activates a cascade of caspases, including caspases-3, -7, -8, -9, and -10, and promotes the cleavage of PARP[5][10][13]. The apoptotic mechanism can be extrinsic or intrinsic, involving mitochondrial dysfunction[10][11].
-
Signaling Pathway Modulation: A key mechanism is the ROS-mediated activation of MAPK (ERK1/2, p38) and Akt signaling pathways[5]. Artocarpin has been shown to directly target and inhibit Akt 1 and 2 kinase activity[14]. In lung cancer, it suppresses metastasis by inhibiting the FAK/Akt/mTOR signaling pathway[15]. Furthermore, it has been found to inhibit the Wnt/β-catenin signaling pathway in lung cancer stem cells[6].
-
Cell Cycle Arrest: It effectively induces a G1 phase cell cycle arrest in cancer cells, preventing their progression into the S phase and subsequent division[14].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and artocarpin.
Cell Viability and Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined spectrophotometrically, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or artocarpin (e.g., ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Apoptosis Quantification (Annexin V-FITC and Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or artocarpin for the designated time.
-
Cell Harvesting: Harvest the cells (including floating and attached cells) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and marking the target protein using a specific primary antibody, followed by a secondary antibody linked to a detector enzyme.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-caspase-3, anti-p53, anti-Akt) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control.
References
- 1. This compound induces human glioblastoma cells apoptosis via ER stress-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibition and apoptosis-inducing effects of this compound in human oral cancer cells via MAPK, NF-κB, and SIRT1 signaling pathway PMID: 23881456 | MedChemExpress [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Potential chemopreventive, anticancer and anti-inflammatory properties of a refined artocarpin-rich wood extract of Artocarpus heterophyllus Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Artocarpin induces cell apoptosis in human osteosarcoma cells through endoplasmic reticulum stress and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemoprevention of Colorectal Cancer by Artocarpin, a Dietary Phytochemical from Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artocarpin Targets Focal Adhesion Kinase-Dependent Epithelial to Mesenchymal Transition and Suppresses Migratory-Associated Integrins in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cudraflavone B and Indomethacin: A Comparative Guide to their Cyclooxygenase Inhibitory Activity
For researchers and professionals in drug development, understanding the nuanced differences between cyclooxygenase (COX) inhibitors is paramount. This guide provides a detailed, data-driven comparison of cudraflavone B, a naturally occurring flavonoid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), in their roles as COX inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and indomethacin against the two key cyclooxygenase isoforms, COX-1 and COX-2, has been evaluated in vitro. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy. For a direct and objective comparison, data from a study where both compounds were assessed under identical experimental conditions are presented below.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| This compound | 1.5 ± 0.65[1][2] | 2.5 ± 0.89[1][2] | 0.60 |
| Indomethacin | 0.3 ± 0.14[1][2] | 1.9 ± 0.61[1][2] | 0.16 |
Note: The Selectivity Index is calculated as the ratio of IC50 for COX-1 to IC50 for COX-2. A higher value indicates greater selectivity for inhibiting COX-2 over COX-1.
From this data, it is evident that indomethacin is a more potent inhibitor of both COX-1 and COX-2 than this compound, as indicated by its lower IC50 values. However, when considering isoform selectivity, this compound exhibits a higher selectivity index, suggesting it is more selective for COX-2 compared to indomethacin.[1] While both compounds inhibit both isoforms, this compound's inhibitory action is more balanced, whereas indomethacin is a significantly more potent inhibitor of COX-1 than it is of COX-2.[1][3]
It is important to note that IC50 values for indomethacin can vary between studies depending on the specific experimental conditions, with some reports showing IC50 values in the nanomolar range.[4][5][6]
Mechanism of Action and Signaling Pathway
Both this compound and indomethacin exert their primary anti-inflammatory effects by inhibiting the cyclooxygenase enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[7] The inhibition of COX-1 is also associated with common NSAID-related side effects, such as gastrointestinal distress.[6]
Beyond direct COX inhibition, this compound has been shown to possess other anti-inflammatory properties. It can inhibit the translocation of nuclear factor κB (NF-κB) to the nucleus, which in turn downregulates the gene expression of pro-inflammatory mediators, including COX-2 and tumor necrosis factor α (TNFα).[8][9]
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Experimental Methodologies
The determination of COX-1 and COX-2 inhibitory activity is typically conducted through in vitro enzyme assays. The following is a generalized protocol representative of the methods used to obtain the comparative data.
Objective: To determine the IC50 values of test compounds (this compound, indomethacin) against COX-1 and COX-2.
Materials:
-
Enzymes: Ovine or human COX-1, human recombinant COX-2.[10][11]
-
Cofactors: Hematin, L-epinephrine.[10]
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.[10]
-
Test Compounds: this compound and indomethacin dissolved in a suitable solvent (e.g., DMSO).
-
Detection System: Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or a liquid chromatography-tandem mass spectrometry (LC-MS-MS) setup.[10]
Procedure:
-
Enzyme Preparation: The COX-1 or COX-2 enzyme is added to a reaction tube containing Tris-HCl buffer and cofactors (hematin, L-epinephrine). The mixture is briefly incubated at room temperature.[10]
-
Inhibitor Incubation: A specified concentration of the test compound (this compound or indomethacin) or vehicle control (DMSO) is added to the enzyme solution. This mixture is pre-incubated, typically for 10 minutes at 37°C, to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to the mixture. The final concentration of arachidonic acid is typically around 5 µM.[10]
-
Reaction Termination: After a precise incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid, such as 2.0 M HCl.[10]
-
Product Quantification: The amount of PGE2 produced in the reaction is quantified. This can be done using a competitive EIA kit or by LC-MS-MS for higher sensitivity and specificity.[10]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
This standardized approach allows for the reproducible and accurate comparison of the inhibitory profiles of different compounds.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. scribd.com [scribd.com]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Cudraflavone B: A Head-to-Head Comparison with Leading Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of cudraflavone B, a promising natural flavonoid, with established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) indomethacin, the corticosteroid dexamethasone, and the selective COX-2 inhibitor celecoxib. This comparison is based on available experimental data, focusing on their mechanisms of action, efficacy, and the signaling pathways they modulate.
Executive Summary
This compound, a prenylated flavonoid isolated from plants like Morus alba, has demonstrated significant anti-inflammatory properties in vitro.[1][2] Its mechanism of action involves the dual inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway. This positions this compound as a compelling candidate for further investigation as a potential therapeutic agent for inflammatory conditions. This guide will delve into the comparative data, experimental methodologies, and the intricate signaling pathways involved.
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data comparing the inhibitory activities of this compound, indomethacin, dexamethasone, and celecoxib. It is important to note that direct comparative studies for this compound against dexamethasone and celecoxib under identical experimental conditions are limited in the currently available literature. The data presented is compiled from various sources and should be interpreted with this in mind.
| Drug | Target | IC50 (µM) | Cell Line/System | Reference |
| This compound | COX-1 | 1.5 ± 0.65 | Ram Seminal Vesicles | [1] |
| COX-2 | 2.5 ± 0.89 | Human Recombinant | [1] | |
| Indomethacin | COX-1 | 0.3 ± 0.14 | Ram Seminal Vesicles | [1] |
| COX-2 | 1.9 ± 0.61 | Human Recombinant | [1] | |
| Celecoxib | COX-2 | ~0.091 | Not Specified | [3] |
Note: Lower IC50 values indicate greater potency.
| Drug | Assay | Effect | Concentration | Cell Line | Reference |
| This compound | NF-κB Nuclear Translocation | 3.2 times lower than vehicle | 10 µM | THP-1 Macrophages | [1] |
| TNFR mRNA Expression | Reduced by a factor of 5.8 | 10 µM | THP-1 Macrophages | [1] | |
| TNFR Protein Secretion | Reduced by a factor of 20 | 10 µM | THP-1 Macrophages | [1] | |
| Indomethacin | NF-κB Nuclear Translocation | Similar to this compound | 10 µM | THP-1 Macrophages | [1] |
| Dexamethasone | NF-κB DNA Binding | Decreased | 2 mg/kg (in vivo) | Rat Brain | [4] |
| Cudraflavanone A | JNK Phosphorylation | Decreased | 10-40 µM | BV2 Microglial Cells | [5] |
| p38 Phosphorylation | Decreased | 10-40 µM | BV2 Microglial Cells | [5] |
Note: Cudraflavanone A is a structurally related compound to this compound. Data is presented here to illustrate the potential effects of this class of compounds on the MAPK pathway.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and the comparator drugs are mediated through their modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
This compound's Dual-Inhibitory Mechanism
This compound exhibits a multi-pronged anti-inflammatory effect by targeting both the COX and NF-κB pathways.
Caption: this compound's dual inhibition of NF-κB activation and COX enzymes.
Comparative Mechanisms of Action
This diagram illustrates the distinct primary mechanisms of this compound, indomethacin, dexamethasone, and celecoxib.
Caption: Primary targets of this compound and comparator anti-inflammatory drugs.
This compound and the MAPK Signaling Pathway
Evidence suggests that flavonoids, including the related compound cudraflavanone A, can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in inflammation.
Caption: this compound's potential inhibition of the p38 and JNK MAPK pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used in the cited studies for evaluating the anti-inflammatory effects of this compound and its comparators.
Determination of COX-1 and COX-2 Inhibitory Effects
This assay quantifies the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow:
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Detailed Steps:
-
Reaction Mixture Preparation: A solution containing 0.1 M Tris/HCl buffer (pH 8.0), 5 µM porcine hematin, 18 mM L-epinephrine, and 50 µM sodium EDTA is prepared.[1]
-
Enzyme Addition: Human recombinant COX-2 (0.5 units/reaction) or COX-1 from ram seminal vesicles (1 unit/reaction) is added to the mixture.[1]
-
Compound Addition: The test compound (e.g., this compound) dissolved in DMSO or pure DMSO (as a control) is added.[1]
-
Pre-incubation: The mixture is pre-incubated for 5 minutes at room temperature.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.[1]
-
Incubation: The reaction is allowed to proceed for 20 minutes at 37°C.[1]
-
PGE2 Measurement: The concentration of prostaglandin E2 (PGE2), the product of the COX reaction, is determined using a competitive enzyme immunoassay (EIA) kit.[1]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
NF-κB Nuclear Translocation Assay
This assay is used to determine if a compound can prevent the translocation of the NF-κB protein from the cytoplasm to the nucleus, a key step in its activation.
Workflow:
Caption: Workflow for the NF-κB nuclear translocation assay.
Detailed Steps:
-
Cell Culture: Macrophage cell lines, such as THP-1, are cultured and differentiated.[1]
-
Pre-treatment: Cells are pre-treated with the test compound (e.g., 10 µM this compound) or a vehicle control (DMSO) for 1 hour.[1]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[1]
-
Incubation: Cells are incubated for a specific time to allow for NF-κB translocation.
-
Cell Fractionation: The cells are lysed, and the cytoplasmic and nuclear fractions are separated.
-
NF-κB Quantification: The amount of the p65 subunit of NF-κB in each fraction is quantified using an ELISA-based kit or by Western blotting.[1]
-
Data Analysis: The ratio of nuclear to cytoplasmic NF-κB is calculated to determine the extent of translocation and the inhibitory effect of the compound.[1]
Conclusion
This compound presents a compelling profile as a potential anti-inflammatory agent. Its ability to dually target the COX and NF-κB pathways, along with its potential to modulate the MAPK pathway, suggests a broad-spectrum anti-inflammatory activity. The in vitro data indicates that this compound has a higher selectivity for COX-2 over COX-1 compared to the non-selective NSAID indomethacin, which could translate to a more favorable gastrointestinal safety profile.[1]
While direct comparative data with the corticosteroid dexamethasone and the selective COX-2 inhibitor celecoxib is currently limited, the distinct mechanisms of action of these drugs provide a basis for future comparative studies. Further in vivo investigations are warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile in comparison to currently prescribed anti-inflammatory medications. The detailed experimental protocols provided in this guide offer a foundation for such future research endeavors.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]
Cudraflavone B: An In Vivo Efficacy Comparison Across Preclinical Models
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of cudraflavone B, a naturally occurring flavonoid, across various preclinical disease models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Executive Summary
This compound has demonstrated promising therapeutic potential in preclinical studies, particularly in the fields of oncology and inflammation. While in vivo data in neurodegenerative and metabolic diseases is still emerging, its known mechanisms of action suggest it may hold promise in these areas as well. This guide summarizes the available in vivo efficacy data, compares its performance with alternative compounds, and provides detailed experimental methodologies to support further research and development.
Oncology
This compound has been investigated for its anti-cancer properties in several in vivo models, most notably in oral and melanoma cancers. Studies have indicated its ability to induce apoptosis and inhibit tumor growth.
Oral Squamous Cell Carcinoma (OSCC)
Experimental Protocol: Oral Squamous Cell Carcinoma Xenograft Model
A standard experimental workflow for evaluating the in vivo efficacy of compounds like this compound in an OSCC model is as follows:
Signaling Pathway of this compound in Oral Cancer Cells
Melanoma
Similar to OSCC, direct in vivo quantitative data for this compound in melanoma models is limited in the available literature. However, it is known to be a dual inhibitor of COX-1 and COX-2, which can play a role in melanoma progression.
Experimental Protocol: Melanoma Xenograft Model
The protocol for a melanoma xenograft model is similar to that for OSCC, involving the implantation of melanoma cells into immunocompromised mice.
| Step | Description |
| 1. Cell Culture | Human melanoma cell lines (e.g., A375) are cultured in appropriate media. |
| 2. Animal Model | Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells. |
| 3. Implantation | A suspension of melanoma cells is injected subcutaneously or intravenously (for metastasis models) into the mice. |
| 4. Tumor Growth | Tumors are allowed to grow to a palpable size. |
| 5. Treatment | Mice are randomized into groups and treated with this compound, a vehicle control, or a standard-of-care drug (e.g., vemurafenib for BRAF-mutant melanoma). |
| 6. Monitoring | Tumor volume and body weight are measured regularly. |
| 7. Endpoint Analysis | At the end of the study, tumors are excised, weighed, and analyzed histologically. Biomarker analysis may also be performed. |
Inflammation
This compound has demonstrated significant anti-inflammatory properties in in vitro models, where it has been compared to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. It acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) and blocks the translocation of nuclear factor kappa B (NF-κB).[3]
In Vitro Comparison with Indomethacin
| Compound | Target | Activity |
| This compound | COX-1, COX-2, NF-κB | Dual inhibitor of COX-1 and COX-2; inhibits NF-κB translocation.[3] |
| Indomethacin | COX-1, COX-2 | Non-selective COX inhibitor. |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Neurodegenerative Diseases
Currently, there is a lack of in vivo studies evaluating the efficacy of this compound in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's. However, its known anti-inflammatory and antioxidant properties suggest it could be a candidate for further investigation in this area.
Potential Mechanisms and Relevant In Vivo Models
| Disease Model | Typical Induction Method | Key Pathological Features | Potential Role of this compound |
| Alzheimer's Disease | Transgenic mice (e.g., APP/PS1) expressing human amyloid precursor protein and presenilin-1 mutations. | Amyloid-beta plaques, neuroinflammation, cognitive deficits. | Anti-inflammatory and antioxidant effects could mitigate neuroinflammation and oxidative stress. |
| Parkinson's Disease | Neurotoxin-induced models (e.g., MPTP or 6-OHDA). | Dopaminergic neuron loss in the substantia nigra, motor deficits. | Neuroprotective effects via antioxidant and anti-inflammatory pathways. |
Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a common method to induce Parkinson's-like symptoms in mice.
| Step | Description |
| 1. Animal Model | C57BL/6 mice are commonly used due to their susceptibility to MPTP. |
| 2. Treatment | Mice are pre-treated with the test compound (e.g., this compound) or vehicle. |
| 3. Induction | MPTP is administered to induce dopaminergic neurodegeneration. |
| 4. Behavioral Testing | Motor function is assessed using tests like the rotarod and open-field test. |
| 5. Neurochemical Analysis | Striatal dopamine levels and its metabolites are measured. |
| 6. Histological Analysis | The number of tyrosine hydroxylase-positive neurons in the substantia nigra is quantified to assess neuronal loss. |
Metabolic Diseases
There is currently no available in vivo data on the efficacy of this compound in animal models of metabolic diseases such as obesity and diabetes. Flavonoids, in general, have been studied for their potential to ameliorate metabolic dysregulation.
Potential Mechanisms and Relevant In Vivo Models
| Disease Model | Typical Induction Method | Key Pathological Features | Potential Role of this compound |
| Obesity | High-fat diet (HFD)-induced obesity in mice or rats. | Increased body weight, adiposity, insulin resistance, inflammation. | Modulation of lipid metabolism and reduction of inflammation. |
| Type 2 Diabetes | Streptozotocin (STZ)-induced diabetes in rats, often combined with a high-fat diet. | Hyperglycemia, insulin resistance, pancreatic beta-cell dysfunction. | Improvement of insulin sensitivity and protection of pancreatic beta-cells. |
Experimental Protocol: High-Fat Diet-Induced Obesity Model
This model is used to study the effects of compounds on weight gain and associated metabolic complications.
| Step | Description |
| 1. Animal Model | Mice (e.g., C57BL/6J) or rats are used. |
| 2. Diet | Animals are fed a high-fat diet to induce obesity and metabolic changes. |
| 3. Treatment | The test compound (e.g., this compound) or vehicle is administered. |
| 4. Monitoring | Body weight, food intake, and glucose tolerance are monitored. |
| 5. Endpoint Analysis | At the end of the study, fat pad weights, liver lipids, and serum metabolic markers are analyzed. |
Conclusion
This compound exhibits significant potential as a therapeutic agent, particularly in oncology and for inflammatory conditions, based on in vitro and limited in vivo evidence. Further in vivo studies are warranted to establish its efficacy, determine optimal dosing, and compare its performance against a wider range of standard-of-care treatments. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate the design of future preclinical investigations into this promising natural compound.
References
- 1. Growth inhibition and apoptosis-inducing effects of this compound in human oral cancer cells via MAPK, NF-κB, and SIRT1 signaling pathway PMID: 23881456 | MedChemExpress [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Apoptosis | 19275-49-1 | Invivochem [invivochem.com]
Cudraflavone B: A Comparative Analysis of its Anti-Cancer Effects in Glioblastoma and Oral Squamous Carcinoma Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides a cross-validation of the biological effects of cudraflavone B in multiple cancer cell lines. The data presented herein is compiled from preclinical studies to facilitate a comparative understanding of its therapeutic potential and mechanisms of action.
This compound, a prenylated flavonoid, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This guide focuses on a comparative analysis of its efficacy and molecular mechanisms in two distinct cancer types: glioblastoma, utilizing the U87 and U251 cell lines, and oral squamous cell carcinoma, with experiments conducted on the HN4 and HN12 cell lines.
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the key quantitative data on the effects of this compound across the different cell lines.
| Cell Line | Cancer Type | Key Parameter | Value | Reference |
| U87 | Glioblastoma | IC50 | 10 µM | [1] |
| U251 | Glioblastoma | IC50 | 10 µM | [1] |
| HN4 | Oral Squamous Cell Carcinoma | Effective Concentration for Apoptosis | 15 µM | [2] |
| HN12 | Oral Squamous Cell Carcinoma | Effective Concentration for Apoptosis | 15 µM | [2] |
Comparative Analysis of this compound's Effects
This compound exhibits potent anti-cancer activity in both glioblastoma and oral squamous carcinoma cell lines, albeit through distinct signaling pathways. In glioblastoma cells (U87 and U251), this compound treatment leads to a significant decrease in cell viability, with an IC50 of 10 µM for both cell lines[1]. The primary mechanism of action in these cells involves the induction of apoptosis through endoplasmic reticulum (ER) stress-induced autophagy. This is mediated by the activation of the PERK/eIF2α pathway and modulation of the PI3K/mTOR/LC3B signaling cascade[1].
In the context of oral squamous cell carcinoma (HN4 and HN12 cells), this compound also induces apoptosis, with significant effects observed at a concentration of 15 µM[2]. The underlying molecular mechanism in these cells is linked to the activation of the MAPK and NF-κB signaling pathways, alongside the induction of SIRT1 expression[2]. This multi-pathway modulation ultimately leads to the activation of the mitochondrial apoptotic pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells (U87, U251, HN4, or HN12) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 to 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualizations
This compound signaling in glioblastoma.
This compound signaling in oral cancer.
General experimental workflow.
References
Cudraflavone B: A Comparative Safety Profile Analysis for Drug Development Professionals
For Immediate Release
This guide provides a comparative analysis of the safety profile of cudraflavone B against other well-characterized flavonoid compounds: quercetin, kaempferol, and genistein. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of this compound's potential as a therapeutic agent.
Executive Summary
This compound, a prenylated flavonoid, has demonstrated promising anti-inflammatory and anti-cancer properties in preclinical studies. However, a comprehensive evaluation of its safety profile is crucial for its advancement in the drug development pipeline. This guide consolidates the available non-clinical safety data for this compound and contrasts it with the established safety profiles of quercetin, kaempferol, and genistein. While in vitro studies suggest a degree of selective cytotoxicity for this compound against cancer cell lines, a notable gap exists in the public domain regarding its in vivo acute toxicity and genotoxicity.
In Vitro Cytotoxicity
This compound has shown varied cytotoxic effects in different cell lines. In human glioblastoma (GBM) cells (U87 and U251), this compound exhibited an IC50 of 10 µM and induced approximately 40-56% cell death at a concentration of 20 µM, while showing a lesser effect on normal human astrocytes[1]. Another study reported "weak cytotoxicity" against the human monocytic leukemia cell line THP-1[2].
For comparison, the IC50 values for quercetin, kaempferol, and genistein against various cell lines are presented in the table below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, experimental conditions, and assay methodologies.
Signaling Pathways and Mechanistic Insights
This compound is known to modulate several key signaling pathways implicated in cellular processes such as inflammation and apoptosis. It has been reported to block the translocation of nuclear factor κB (NF-κB) and to be a dual inhibitor of cyclooxygenase-1 (COX-1) and COX-2[3][4]. Understanding the compound's interaction with these pathways is essential for predicting its potential on- and off-target effects.
Figure 1: Simplified signaling pathways modulated by this compound.
Comparative Safety Data
The following table summarizes the available quantitative safety data for this compound and the comparator flavonoids. A significant data gap is evident for this compound in the areas of acute in vivo toxicity and genotoxicity.
| Compound | Test | Species | Route | Result | Reference |
| This compound | Cytotoxicity (IC50) | Human Glioblastoma Cells (U87, U251) | In vitro | 10 µM | [1] |
| Cytotoxicity | Human Monocytic Leukemia (THP-1) | In vitro | Weak cytotoxicity | [2] | |
| LD50 | - | - | Data not available | - | |
| Ames Test | - | - | Data not available | - | |
| Micronucleus Assay | - | - | Data not available | - | |
| Quercetin | LD50 | Rat | Oral | >2000 mg/kg | [5] |
| LD50 | Rat | Oral | 161 mg/kg | [6] | |
| LD50 | Mouse | Oral | 3807 mg/kg | [7] | |
| Ames Test | S. typhimurium | In vitro | Mutagenic | [2][8][9][10] | |
| Micronucleus Assay | Mouse | In vivo | Negative | [11][12] | |
| Micronucleus Assay | Mouse | In vivo | Positive (clastogenic) | [13][14] | |
| Kaempferol | LD50 | Mouse | Oral | Data not available | [15] |
| Ames Test | S. typhimurium | In vitro | Mutagenic (with S9 activation) | [9][16] | |
| Micronucleus Assay | Mouse | In vivo | Positive (clastogenic) | [14][17] | |
| Micronucleus Assay | Rat | In vivo | Negative | [16] | |
| Genistein | LD50 | Rat | Oral | >2000 mg/kg | |
| Ames Test | S. typhimurium | In vitro | Negative | ||
| Micronucleus Assay | Mouse, Rat | In vivo | Negative | ||
| Micronucleus Assay | V79 Cells | In vitro | Positive (clastogenic) |
Experimental Protocols
Standard methodologies are employed for the key safety assessment assays cited in this guide. Below are generalized protocols for these experiments.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with varying concentrations of the test compound.
-
After an incubation period, MTT solution is added to each well.
-
Following another incubation, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
2. LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Principle: LDH is a stable enzyme that is released upon cell membrane damage. Its activity in the culture supernatant is a measure of cytotoxicity.
-
Methodology:
-
Cells are treated with the test compound in a 96-well plate.
-
After incubation, the culture supernatant is collected.
-
The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured, which is proportional to the amount of LDH released.
-
Genotoxicity Assays
1. Ames Test (Bacterial Reverse Mutation Assay): This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Principle: The test uses bacterial strains with pre-existing mutations in the genes required for histidine synthesis. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
The bacterial tester strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).
-
The treated bacteria are plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
-
2. In Vivo Micronucleus Assay: This assay detects chromosomal damage or damage to the mitotic apparatus in mammalian cells.
-
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells is an indicator of genotoxic damage.
-
Methodology:
-
Rodents (typically mice or rats) are treated with the test substance, usually by oral gavage or intraperitoneal injection.
-
Bone marrow is collected at appropriate time points after treatment.
-
Bone marrow smears are prepared on microscope slides and stained.
-
The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
-
A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo genotoxicity.
-
Figure 2: General workflow for in vitro and in vivo safety assessment.
Conclusion and Future Directions
The available data suggests that this compound exhibits selective cytotoxicity towards cancer cells, a desirable characteristic for an anti-cancer drug candidate. However, the absence of publicly available in vivo acute toxicity and genotoxicity data represents a critical knowledge gap. To comprehensively assess the safety profile of this compound, further studies are imperative, including:
-
Acute and sub-chronic in vivo toxicity studies in rodent models to determine the LD50 and identify potential target organs of toxicity.
-
A full panel of genotoxicity assays , including the Ames test and an in vivo micronucleus assay, to evaluate its mutagenic and clastogenic potential.
-
In vitro cytotoxicity studies on a broader panel of non-cancerous cell lines to better understand its selectivity index.
A thorough investigation of these safety endpoints will be essential to de-risk the progression of this compound into further stages of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cudraflavanone B | C20H20O6 | CID 509244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Leaves of Cudrania tricuspidata Bureau Extracts on Human Pancreatic Cancer Cells [jcpjournal.org]
- 8. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 9. This compound | C25H24O6 | CID 5319925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Growth Characteristics and the Active Compounds of Cudrania tricuspidata Fruits in Different Cultivation Environments in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cudraflavone C | C25H26O6 | CID 5319924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Prenylated Flavonoids in Topical Infections and Wound Healing [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Cudraflavone B
The following guide provides essential safety and logistical information for the proper disposal of cudraflavone B, tailored for research scientists and drug development professionals. As toxicological and ecological data for this compound are not thoroughly investigated, all disposal procedures should be handled with caution, treating the compound as potentially hazardous chemical waste.[1]
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure appropriate personal protective equipment is worn. This is crucial to mitigate risks associated with inhalation and dermal contact.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2]
-
Eye Protection: Use safety glasses or goggles approved under appropriate government standards (e.g., NIOSH or EN 166).[2]
-
Respiratory Protection: If handling the powder form and creating dust is unavoidable, wear a suitable respirator.[2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
Chemical and Physical Properties Summary
While comprehensive quantitative data on toxicity and environmental fate is limited, the known physical and chemical properties of this compound are summarized below.
| Property | Data | Source |
| Molecular Formula | C₂₅H₂₄O₆ | PubChem[3] |
| Molecular Weight | 420.5 g/mol | PubChem[3] |
| Appearance | Solid powder (assumed) | N/A |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis.[2] | MSDS[2] |
| Hazardous Reactions | No data available.[2] | MSDS[2] |
| Toxicity Data (e.g., LD50) | To the best of our knowledge, the toxicological properties have not been thoroughly investigated.[1] | N/A |
| Aquatic Toxicity | May be harmful to the aquatic environment.[2] | MSDS[2] |
| Environmental Fate | No data available. | N/A |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for managing and disposing of this compound waste. The primary principle is to prevent its release into the environment. Under no circumstances should this compound or its solutions be discharged into drains or disposed of as regular trash. [1][2]
Step 1: Segregate this compound Waste
-
Immediately designate all materials contaminated with this compound as chemical waste. This includes:
-
Unused or surplus solid this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware.
-
-
Keep this compound waste separate from other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[2][4]
Step 2: Contain and Label Waste
-
Solid Waste:
-
Liquid Waste:
-
Labeling:
Step 3: Manage Empty Containers
-
Because the toxicity of this compound is not fully known, it is best practice to treat it as an acutely hazardous substance.
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[4][7]
-
Crucially, collect this rinsate as hazardous liquid waste and add it to your designated liquid waste container.[4]
-
After triple-rinsing, deface the original manufacturer's label and dispose of the empty container according to your institution's guidelines for non-hazardous lab waste.[7]
Step 4: Arrange for Final Disposal
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within your laboratory.[8]
-
Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to arrange for pickup.[7][9]
-
Final disposal must be conducted through a licensed and approved chemical waste management company.[1][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
- 1. uprm.edu [uprm.edu]
- 2. biocrick.com [biocrick.com]
- 3. This compound | C25H24O6 | CID 5319925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
Essential Safety and Operational Protocols for Handling Cudraflavone B
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of cudraflavone B, a prenylated flavonoid with notable anti-inflammatory and anti-tumor properties. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspected prior to use; dispose of contaminated gloves after use[1] |
| Body Protection | Laboratory coat or protective suit | Chosen based on the type, concentration, and amount of the substance being handled[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are not sufficient to control airborne exposure. Use in case of dust formation[1] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing[1].
-
Prevent dust formation and avoid breathing dust, vapors, mist, or gas[1].
-
Wash hands thoroughly after handling[1].
-
Keep away from sources of ignition[1].
-
Remove and wash contaminated clothing before reuse[1].
Conditions for Safe Storage:
-
Keep container tightly closed in a dry and well-ventilated place[1].
-
Recommended long-term storage temperature: -20°C[1].
-
Recommended short-term storage temperature: 2-8°C[1].
Accidental Release and Disposal Measures
In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent exposure.
Accidental Release Measures:
-
Personal Precautions: Wear respiratory protection and avoid dust formation[1].
-
Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if it is safe to do so[1].
-
Containment and Cleaning: Pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal[1].
Disposal Plan:
-
Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.
-
Contaminated gloves should be disposed of as hazardous waste[1].
Emergency First Aid Procedures
In case of exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Visual Guides for Safe Handling
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and the emergency response for accidental exposure.
Caption: Workflow for handling this compound.
Caption: Emergency plan for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
